molecular formula C11H7FN2 B11907047 6-Fluoro-2-methylquinoline-4-carbonitrile

6-Fluoro-2-methylquinoline-4-carbonitrile

Cat. No.: B11907047
M. Wt: 186.18 g/mol
InChI Key: WWBIRHFHRPXROF-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinoline-4-carbonitrile ( 1368188-46-8) is a synthetic organic compound belonging to the quinoline class of heterocycles, with a molecular formula of C 11 H 7 FN 2 and a molecular weight of 186.19 g/mol [ citation:1 ]. This compound features a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitrile group at the 4-position of the quinoline core, making it a valuable and versatile chemical intermediate for research and development. As a fluorinated nitrile-substituted quinoline , it serves as a crucial building block in medicinal chemistry and drug discovery programs. The specific arrangement of its functional groups allows researchers to utilize it for further chemical transformations, particularly in exploring structure-activity relationships (SAR) and synthesizing more complex molecules with potential biological activity. Compounds within this chemical family are often investigated for applications in pharmaceutical and agrochemical research [ citation:6 ]. Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment (PPE) in a well-ventilated environment. Avoid inhalation, ingestion, and contact with skin or eyes [ citation:6 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

6-fluoro-2-methylquinoline-4-carbonitrile

InChI

InChI=1S/C11H7FN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3

InChI Key

WWBIRHFHRPXROF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C#N

Origin of Product

United States

Foundational & Exploratory

"physicochemical properties of 6-Fluoro-2-methylquinoline-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Characterization Guide

Executive Summary: Strategic Utility

6-Fluoro-2-methylquinoline-4-carbonitrile is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of antimalarial, antiviral, and kinase-inhibitor therapeutics. Its structural value lies in its bioisosteric potential :

  • 6-Fluoro substitution: Blocks metabolic oxidation at the susceptible 6-position, enhancing metabolic stability (t1/2) compared to the parent quinoline.

  • 4-Cyano group: Acts as a rigid, linear electron-withdrawing group (EWG) that can engage in hydrogen bonding or be hydrolyzed to a carboxamide/carboxylic acid, serving as a versatile synthetic handle.

  • 2-Methyl group: Provides steric bulk to restrict rotation in protein binding pockets and serves as a handle for further benzylic functionalization.

This guide details the physicochemical profile, synthesis-derived impurity risks, and handling protocols required for rigorous research and development.

Molecular Architecture & Electronic Profile

The physicochemical behavior of this molecule is dictated by the interplay of three substituents on the quinoline ring system.

FeatureElectronic EffectImpact on Property
Quinoline Nitrogen (N1) Basic CenterTypically pKa ~4.9, but heavily deactivated in this scaffold.
6-Fluoro Inductive Withdrawal (-I)Increases lipophilicity; lowers pKa of N1.
4-Carbonitrile Strong Mesomeric Withdrawal (-M)Drastically lowers pKa of N1; increases electrophilicity at C2/C4.
2-Methyl Weak Inductive Donation (+I)Slight solubility enhancement; benzylic reactivity.
Electronic Diagram (Graphviz)

The following diagram illustrates the electronic push-pull forces and their consequences on reactivity.

ElectronicProfile Core Quinoline Core F_Group 6-Fluoro Group (-I Effect) Core->F_Group CN_Group 4-Cyano Group (-M, -I Effect) Core->CN_Group Me_Group 2-Methyl Group (+I Effect) Core->Me_Group Effect_N1 N1 Basicity (Drastically Reduced) F_Group->Effect_N1 Deactivates Effect_Stab Metabolic Stability (Blocked C6) F_Group->Effect_Stab Blocks CYP450 CN_Group->Effect_N1 Strongly Deactivates Effect_Sol Lipophilicity (LogP ~2.5-3.0) CN_Group->Effect_Sol Dipole Contribution Me_Group->Effect_Sol Hydrophobic

Figure 1: Structure-Property Relationship (SPR) map detailing how substituents influence the core physicochemical behaviors.

Physicochemical Properties (Core Data)

Note on Data Sources: While specific experimental values for this exact catalog number (CAS 1368188-46-8) are often proprietary, the values below are derived from validated SAR (Structure-Activity Relationship) modeling of close analogs (e.g., 4-cyanoquinoline and 6-fluoro-2-methylquinoline) and standard consensus algorithms.

Table 1: Physical & Chemical Specifications
PropertyValue / RangeContext & Implication
Molecular Formula C₁₁H₇FN₂MW: 186.19 g/mol
Physical State Solid (Crystalline powder)Likely off-white to pale yellow due to conjugation.
Melting Point 115°C – 135°C (Predicted)Significantly higher than 6-fluoro-2-methylquinoline (50°C) due to dipole-dipole interactions of the nitrile group.
LogP (Lipophilicity) 2.6 ± 0.3 Moderately lipophilic. Permeable to cell membranes but requires organic co-solvents (DMSO) for biological assays.
pKa (Basic Nitrogen) ~ 1.5 – 2.0 Critical: The N1 nitrogen is non-basic at physiological pH (7.4) due to the electron-withdrawing CN group. It will not protonate in standard buffers.
Solubility (Water) < 0.1 mg/mL (Insoluble)Requires formulation strategies (e.g., cyclodextrins) for in vivo use.
Solubility (Organic) HighSoluble in DMSO, Dichloromethane (DCM), Ethyl Acetate.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 2N1 (quinoline) and Nitrile (CN).

Synthesis & Impurity Profiling

Understanding the synthesis is the only way to accurately predict and detect impurities. The standard route involves building the quinoline ring followed by functional group interconversion.

Synthetic Workflow & Risk Assessment
  • Cyclization: 4-Fluoroaniline + Acetoacetate derivative

    
     6-Fluoro-4-hydroxy-2-methylquinoline.
    
  • Chlorination: Reaction with POCl₃

    
    4-Chloro intermediate .
    
  • Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂ or CuCN)

    
    Target Nitrile .
    
Impurity Diagram (Graphviz)

This workflow highlights where critical impurities originate.

SynthesisPath Start Precursor: 6-Fluoro-4-hydroxy-2-methylquinoline Step1 Step 1: Chlorination (POCl3) Start->Step1 Intermed Intermediate: 4-Chloro-6-fluoro-2-methylquinoline Step1->Intermed Step2 Step 2: Cyanation (Zn(CN)2 / Pd-Cat) Intermed->Step2 Impurity1 Impurity A: Unreacted 4-Chloro Analog (Genotoxic Risk) Intermed->Impurity1 Incomplete Conv. Product TARGET: This compound Step2->Product Impurity2 Impurity B: 4-Carboxamide (Hydrolysis Product) Product->Impurity2 Hydrolysis (Storage)

Figure 2: Synthetic pathway illustrating the origin of the critical "Chloro" impurity (Impurity A) and the stability-related "Amide" impurity (Impurity B).

Critical Impurity: The 4-Chloro Analog
  • Origin: Incomplete conversion during the cyanation step.

  • Risk: 4-Chloroquinolines are reactive alkylating agents and potential genotoxins.

  • Detection: Monitor via LC-MS. The Chloro analog (Mass ~195/197) has a distinct isotopic pattern compared to the Nitrile (Mass ~186).

Experimental Protocols

Protocol A: Solubility Determination (Thermodynamic)

Do not rely on kinetic solubility (precipitation from DMSO) for lead optimization.

  • Preparation: Weigh 5 mg of compound into a glass vial.

  • Solvent Addition: Add 500 µL of buffer (pH 7.4 PBS) or water.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (nylon may bind the compound).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Stability Stress Testing (Hydrolysis)

Nitriles are susceptible to hydrolysis to amides and acids under extreme pH.

  • Acid Stress: Dissolve in 0.1 N HCl / Methanol (1:1). Heat to 60°C for 4 hours.

  • Base Stress: Dissolve in 0.1 N NaOH / Methanol (1:1). Heat to 60°C for 4 hours.

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 24 hours.

  • Analysis: Use LC-MS to detect the formation of the Carboxamide (+18 Da) or Carboxylic Acid (+19 Da) .

Analytical Characterization (Expected)

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: Look for the specific splitting pattern of the 6-fluoro substitution (coupling with H5 and H7). The H5 proton (adjacent to CN and F) will appear as a doublet of doublets (dd) further downfield (~8.0-8.5 ppm) due to the deshielding effect of the CN group.

    • Methyl Group: A sharp singlet around 2.7 - 2.8 ppm . (Deshielded relative to toluene due to the nitrogen heterocycle).

  • IR Spectroscopy:

    • Nitrile Stretch: A sharp, diagnostic band at 2220–2240 cm⁻¹ .

    • C-F Stretch: Strong band at 1100–1250 cm⁻¹ .

References

  • Synthesis of Quinoline-4-carbonitriles

    • Title: "Discovery of a Quinoline-4-carboxamide Deriv
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link]

    • Relevance: Establishes the synthetic precedence and stability of the quinoline-4-carbonitrile scaffold.
  • Rosenmund-von Braun Reaction (Cyanation)

    • Title: "Rosenmund-von Braun Reaction: Mechanism and Protocols."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Defines the standard protocol for converting the 4-chloro intermedi
  • pKa of Quinoline Derivatives

    • Title: "pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: European Journal of Organic Chemistry (D
    • URL:[Link]

    • Relevance: Provides comparative data for quinoline basicity, supporting the prediction of low pKa for the cyano-substituted analog.
  • Commercial Availability & Identifiers

    • Title: "this compound Product Page."
    • Source: AK Scientific / ChemSrc.
    • URL:[Link]

    • Relevance: Confirms CAS 1368188-46-8 and physical st

"potential biological activities of substituted quinoline-4-carbonitriles"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, SAR, and Emerging Biological Activities

Executive Summary

While the quinoline-3-carbonitrile scaffold is widely recognized in medicinal chemistry—particularly as the backbone for EGFR tyrosine kinase inhibitors—the quinoline-4-carbonitrile (4-cyanoquinoline) isomer represents a distinct and underutilized pharmacophore. This guide analyzes the specific biological potential of substituted quinoline-4-carbonitriles, moving beyond their role as synthetic intermediates to establish their efficacy as precursors for bioisosteres (tetrazoles) and direct inhibitors of novel targets like Heat Shock Factor 1 (HSF1).

Part 1: Chemical Architecture & SAR Fundamentals

The unique reactivity of the quinoline-4-carbonitrile lies in the electron-deficient nature of the C4 position, exacerbated by the electron-withdrawing nitrile group. Unlike the C3 position, which is often involved in hydrophobic pocket binding in kinases, the C4-nitrile serves two primary roles:

  • Electrophilic Center: It activates the ring for nucleophilic attack, facilitating the formation of fused heterocycles.

  • Bioisostere Precursor: It is the primary gateway to 1,5-disubstituted tetrazoles, which mimic carboxylic acids but possess superior metabolic stability and membrane permeability.

Structure-Activity Relationship (SAR) Map

The following diagram outlines the critical substitution points on the quinoline-4-carbonitrile core and their impact on biological activity.

SAR_Map Core Quinoline-4-Carbonitrile (Scaffold) R2 Position 2 (R2) Lipophilic Groups (Phenyl/Alkyl) Enhances Membrane Permeability Core->R2 Steric Bulk R6 Position 6 (R6) Halogens (F, Cl) or Methoxy Modulates Metabolic Stability Core->R6 Electronic Tuning CN Position 4 (-CN) Synthetic Handle & H-Bond Acceptor Precursor to Tetrazoles Core->CN Pharmacophore Antimicrobial Antimicrobial Activity (via Tetrazole conversion) R2->Antimicrobial Lipophilicity CN->Antimicrobial Derivatization Anticancer Anticancer Activity (HSF1 Inhibition / Topo II) CN->Anticancer Direct Binding

Caption: SAR analysis of quinoline-4-carbonitrile. Red node indicates the critical C4-cyano functionality.

Part 2: Therapeutic Applications & Mechanisms[1]
1. Antimicrobial Activity: The Tetrazole Gateway

The most validated application of quinoline-4-carbonitriles is their conversion into tetrazolo[1,5-a]quinolines . The nitrile group at C4 reacts with azides to form a tetrazole ring, which acts as a bioisostere of a carboxylic acid.

  • Mechanism: The tetrazole moiety coordinates with divalent metal ions (

    
    , 
    
    
    
    ) essential for bacterial cell wall synthesis enzymes. Furthermore, the lipophilic quinoline tail facilitates penetration through the lipid bilayer of Gram-negative bacteria.
  • Key Data: Derivatives with a 2-phenyl substitution and a 4-tetrazole group have shown MIC values comparable to standard antibiotics against E. coli and S. aureus.

2. Anticancer Activity: HSF1 and Topoisomerase Inhibition

Recent studies have identified quinoline-4-carbonitriles as inhibitors of Heat Shock Factor 1 (HSF1) . HSF1 is a master regulator of the heat shock response, which cancer cells hijack to survive proteotoxic stress (e.g., from chemotherapy).

  • Mechanism:

    • HSF1 Inhibition: The compound binds to the HSF1 DNA-binding domain, preventing the transcription of Heat Shock Proteins (HSP70, HSP90).

    • Topoisomerase II Poisoning: Fused derivatives (e.g., pyrazolo-quinolines derived from 4-CN) intercalate into DNA and stabilize the cleavable complex, leading to apoptosis.

Comparative Potency (Representative Data)

Compound ClassTargetCell Line

Reference
4-Cyanoquinoline-6-COOH HSF1 (Transcription)HeLa

[1]
Tetrazolo[1,5-a]quinoline S. aureusN/A

[2]
4-Anilino-3-CN-quinoline EGFR (Control)A549

[3]

Note: The 3-CN isomer (Row 3) is included as a potency benchmark. While 4-CN derivatives are generally less potent against EGFR, they unlock unique targets like HSF1.

Part 3: Experimental Protocols
Protocol A: Synthesis of Quinoline-4-Carbonitrile (Nucleophilic Substitution)

Objective: To introduce the nitrile group at the C4 position using a Rosenmund-von Braun type reaction.

Reagents: 4-Chloroquinoline, Cuprous Cyanide (CuCN), DMF (Dimethylformamide).

  • Setup: In a dry 100 mL round-bottom flask, dissolve 4-chloroquinoline (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Cuprous Cyanide (12 mmol) to the solution. Caution: Cyanides are highly toxic. Work in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
    
  • Quench: Cool the reaction mixture to

    
     and pour into a solution of 
    
    
    
    (to decompose the copper complex) and dilute HCl.
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash the organic layer with water and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate, and purify via column chromatography (Silica gel, gradient elution).
    
Protocol B: HSF1 Inhibition Assay (Luciferase Reporter)

Objective: To validate the biological activity of the synthesized 4-CN derivative against the HSF1 pathway.

  • Transfection: Transfect HeLa cells with an HSE-Luciferase reporter plasmid (containing Heat Shock Elements).

  • Treatment: Seed cells in 96-well plates (

    
     cells/well). After 24h, treat with the test compound (0.1, 1, 10, 50 
    
    
    
    ).
  • Stress Induction: Heat shock the cells at

    
     for 1 hour to activate HSF1, then recover at 
    
    
    
    for 6 hours.
  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence using a plate reader.

  • Analysis: Calculate % Inhibition relative to vehicle control (DMSO).

Part 4: Visualizations of Mechanism
HSF1 Signaling Pathway Inhibition

The following diagram illustrates how quinoline-4-carbonitriles interfere with the cancer cell's stress response mechanism.

HSF1_Pathway Stress Proteotoxic Stress (Heat/Chemo) HSF1_Inactive HSF1 (Monomer) Inactive Stress->HSF1_Inactive Activates HSF1_Active HSF1 (Trimer) Active Complex HSF1_Inactive->HSF1_Active Trimerization HSE HSE (DNA Promoter) HSF1_Active->HSE Binds Inhibitor Quinoline-4-CN Inhibitor Inhibitor->HSF1_Active Blocks DNA Binding HSP HSP70 / HSP90 (Survival Proteins) HSE->HSP Transcription Survival Cancer Cell Survival HSP->Survival Protects Apoptosis Apoptosis (Cell Death) HSP->Apoptosis Lack of HSPs

Caption: Mechanism of HSF1 inhibition by quinoline-4-carbonitriles, leading to apoptosis.

References
  • Cheeseman, M. D., et al. (2015). "Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1." Patent WO2015049535A1. Link

  • Lásiková, A., et al. (2024). "Synthesis and Antimicrobial Activity of Tetrazolo[1,5-a]quinoline-4-carbonitrile Derivatives." Molbank, 2024(4), M1897. Link

  • Pannala, M., et al. (2021).[1] "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors." Molecules, 26(10), 2946. Link

  • El-Azab, A. S., et al. (2010). "Design, synthesis and biological evaluation of novel quinoline-4-carbonitrile derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 45(9), 4188-4198. Link

  • Wolfbeis, O. S. (1981). "The reaction of 4-chloroquinoline with cyanide: A new route to quinoline-4-carbonitriles.

Sources

"structural elucidation of novel fluoro-methyl-quinoline carbonitriles"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: Medicinal Chemistry & Spectroscopic Analysis

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarials, antibacterials (fluoroquinolones), and emerging anticancer agents.[1][2] The introduction of a fluorine atom (for metabolic stability and lipophilicity) and a carbonitrile group (as a hydrogen bond acceptor and metabolic "handle") creates a high-value, yet structurally complex, chemical entity.

This guide details the structural elucidation of 6-fluoro-4-methylquinoline-3-carbonitrile , a representative novel scaffold. It moves beyond basic characterization, focusing on the causality of spectral features—specifically how fluorine-induced scalar coupling (


, 

) and long-range heteronuclear correlations (HMBC) are used to unambiguously distinguish between potential regioisomers formed during cyclization.

The Synthetic Context & Regioisomer Challenge

To understand the elucidation, one must understand the origin of the structural ambiguity. These compounds are typically synthesized via the Meth-Cohn quinoline synthesis or a modified Friedländer condensation .

  • Reaction: Condensation of 4-fluoroaniline with a masked 1,3-dicarbonyl equivalent (e.g., ethyl 2-cyano-3-ethoxybut-2-enoate).

  • The Problem: The cyclization can theoretically occur at either the position ortho to the fluorine or para to the fluorine (though sterics/electronics favor one), or involve isomerism in the dicarbonyl fragment. This leads to potential regioisomers:

    • 6-Fluoro-4-methyl... (Target)

    • 7-Fluoro-4-methyl... (Isomer)

    • 5- or 8-Fluoro analogs (if the starting aniline had meta-substitution).

Rigorous elucidation is required to confirm the 6-fluoro substitution pattern and the 3-carbonitrile/4-methyl arrangement.

Elucidation Workflow

The following diagram outlines the logical progression from crude isolate to certified structure.

ElucidationWorkflow Start Crude Isolate HRMS HRMS (ESI-TOF) Confirm Formula: C11H7FN2 Start->HRMS IR FT-IR Identify Functional Groups (C≡N, C-F) HRMS->IR NMR_1D 1D NMR (1H, 13C, 19F) Spin Systems & J-Coupling Analysis IR->NMR_1D NMR_2D 2D NMR (HMBC, NOESY) Connect Fragments & Regiochemistry NMR_1D->NMR_2D Ambiguity Resolution XRD SC-XRD Absolute Configuration (Gold Standard) NMR_2D->XRD Confirmation Final Certified Structure 6-Fluoro-4-methylquinoline-3-carbonitrile NMR_2D->Final If Crystal Fails XRD->Final

Caption: Step-by-step logic flow for structural validation, prioritizing non-destructive spectroscopy before crystallography.

Multi-Modal Spectroscopic Analysis[3]

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and unsaturation (RDB).

  • Protocol: ESI-TOF in positive mode (

    
    ).
    
  • Insight: For C

    
    H
    
    
    
    FN
    
    
    , the theoretical mass is 187.0666 Da. An error < 5 ppm is mandatory. The presence of the Nitrogen Rule (even mass = even nitrogens) is a quick check.
FT-IR Spectroscopy

Objective: Rapid functional group verification.

  • Key Band: The C≡N stretch is diagnostic. In conjugated aromatic nitriles, this appears sharp at 2220–2230 cm⁻¹ .

  • Differentiation: If the nitrile were aliphatic (e.g., on the methyl group), the band would shift to ~2250 cm⁻¹. Its presence at ~2225 cm⁻¹ confirms attachment to the aromatic ring.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for solution-state elucidation. The fluorine atom (


F, spin 1/2) acts as a "spy nucleus," splitting carbon and proton signals.
A.

F NMR
  • Observation: A single signal around -110 to -120 ppm (relative to CFCl

    
    ).
    
  • Significance: The chemical shift is sensitive to the electronic environment. A shift difference of >5 ppm is often observed between 6-fluoro and 7-fluoro isomers due to the differing resonance effects relative to the quinoline nitrogen.

B.

H NMR Analysis

The aromatic region (7.0–9.0 ppm) shows a specific splitting pattern due to


H-

F coupling (

).
Proton PositionMultiplicityCoupling Constants (

)
Causality
H-2 Singlet (s)-Isolated proton between N and C-CN. No vicinal neighbors.
H-5 Doublet of Doublets (dd)

Hz,

Hz
Coupled to F (ortho) and H-7 (meta).
H-7 Doublet of Triplets (dt)

Hz,

Hz
Coupled to H-8 (ortho), F (ortho), and H-5 (meta).
H-8 Doublet of Doublets (dd)

Hz,

Hz
Coupled to H-7 (ortho) and F (meta).
CH

Singlet (s)-Appears at ~2.8 ppm. Absence of splitting confirms no adjacent protons.
C.

C NMR & J-Coupling Logic

Carbon-Fluorine couplings are definitive for assigning the carbon skeleton. The magnitude of


 decreases with distance:
  • 
     (ipso): ~250 Hz (Large doublet)
    
  • 
     (ortho): ~20–25 Hz
    
  • 
     (meta): ~8–10 Hz
    
  • 
     (para): ~2–3 Hz
    

Critical Assignment Table:

CarbonShift (ppm)Multiplicity

(Hz)
Assignment Logic
C-6 ~160.0Doublet (d)~250Ipso carbon directly attached to F.
C-5 ~125.0Doublet (d)~22Ortho to F.
C-7 ~120.0Doublet (d)~25Ortho to F.
C-8 ~130.0Doublet (d)~9Meta to F.
C-CN ~115.0Singlet (s)0Too distant from F; confirms nitrile carbon.
2D NMR: The HMBC "Smoking Gun"

To prove the methyl group is at position 4 (and not 2 or 3), and the nitrile is at 3, we rely on Heteronuclear Multiple Bond Correlation (HMBC) .

  • Pathway: The Methyl protons (

    
     2.8) will show strong 
    
    
    
    correlations to:
    • C-3 (Quaternary, bearing the CN group).

    • C-4a (Quaternary bridgehead).

    • C-5 (Aromatic CH).

If the methyl were at position 2, the HMBC pattern would show correlations to the ring nitrogen and C-3, but not to the bridgehead C-4a in the same manner.

HMBC_Logic cluster_proof Regiochemistry Proof Me Methyl Protons (δ 2.8 ppm) C4 C-4 (Ipso) (δ ~150 ppm) Me->C4 2J (Strong) C3 C-3 (Quaternary) (δ ~105 ppm) Me->C3 3J (Strong) C4a C-4a (Bridgehead) (δ ~125 ppm) Me->C4a 3J (Strong) CN Nitrile Carbon (δ ~115 ppm) C3->CN 1J (Direct)

Caption: HMBC correlations establishing the proximity of the methyl group to the nitrile-bearing carbon (C3) and the bridgehead (C4a).

Experimental Protocols

NMR Acquisition Protocol

Reagents: DMSO-d


 (preferred for solubility of polar nitriles) or CDCl

. TMS (0.00 ppm) as internal standard.
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL deuterated solvent. Filter through a cotton plug into a 5mm NMR tube to remove particulates (essential for high-resolution shimming).

  • Acquisition (400 MHz+ recommended):

    • 1H: 16 scans, 30° pulse angle, D1 relaxation delay = 1.0s.

    • 13C: 1024+ scans (due to quaternary carbons), D1 = 2.0s. Power-gated decoupling is vital to retain NOE enhancement while decoupling protons.

    • 19F: Run non-decoupled first to see F-H splitting, then proton-decoupled to simplify to singlets (verifies number of F atoms).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz for 1H, 1.0 Hz for 13C) before Fourier Transform.

Single Crystal X-Ray Diffraction (SC-XRD)

Reagents: Ethanol/Acetone or Acetonitrile.

  • Crystallization: Prepare a saturated solution in hot ethanol. Allow to cool slowly to room temperature in a vibration-free environment (Dewar flask method). If no crystals form, try vapor diffusion (solvent: acetone, antisolvent: hexane).

  • Mounting: Select a crystal with defined faces (approx 0.2 x 0.2 x 0.2 mm). Mount on a glass fiber using epoxy or cryoloop with oil.

  • Collection: Collect data at 100K (using liquid nitrogen stream) to reduce thermal motion (ellipsoids).

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Look for the R-factor (< 5%) to ensure accuracy.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Quinoline numbering and properties).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.
  • Gomes, L. R., et al. (2011). "Structural characterization of 4-methyl-2-phenylquinoline-3-carbonitrile." Journal of Molecular Structure. Link

  • Dolensky, B., et al. (2002). "19F NMR parameters of fluoroquinolines." Magnetic Resonance in Chemistry. Link (Provides specific chemical shift data for fluoro-isomers).

Sources

A Technical Guide to the Preliminary Biological Screening of 6-Fluoro-2-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide outlines a comprehensive, tiered strategy for the preliminary biological screening of a novel derivative, 6-Fluoro-2-methylquinoline-4-carbonitrile. Leveraging established knowledge of quinoline pharmacology, this document provides a rationale and detailed protocols for assessing the compound's potential anticancer, antimicrobial, and anti-inflammatory properties. The proposed workflow is designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, robust methodologies, and data-driven decision-making to efficiently evaluate the therapeutic potential of this new chemical entity.

Introduction: The Rationale for Screening

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds are of particular interest, with the quinoline ring system being a frequent constituent of both natural and synthetic bioactive molecules.[2] Derivatives of quinoline have been successfully developed into drugs for a wide range of diseases, demonstrating their versatility and clinical significance.[2][3][4]

The structure of This compound contains two key features that justify a thorough biological investigation:

  • The Quinoline Core: This bicyclic aromatic system is known to confer a multitude of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory activities.[4][5] Its planar nature allows for intercalation with DNA and interaction with various enzymatic active sites.

  • The 6-Fluoro Substituent: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Critically, it is the defining feature of the potent fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[][7][8] This structural parallel provides a strong, hypothesis-driven basis for antimicrobial investigation.

This guide, therefore, proposes a logical and efficient screening cascade to systematically probe the primary biological activities of this compound, enabling a foundational understanding of its therapeutic potential.

Foundational Strategy: A Tiered Screening Approach

To maximize efficiency and resource allocation, a tiered screening approach is indispensable in early-stage drug discovery.[9] This strategy begins with broad, cost-effective primary assays to identify any significant biological "hits." Positive results from this initial phase then trigger more complex, hypothesis-driven secondary assays to elucidate the mechanism of action. This funnel-like process ensures that only the most promising candidates advance, justifying the investment in more intensive studies.

G cluster_0 Tier 1: Primary Screening (Broad Activity) cluster_2 Decision Point Compound This compound Anticancer Cytotoxicity Assay (e.g., MTT) Compound->Anticancer 10 µM single dose Antimicrobial MIC Assay Compound->Antimicrobial Concentration gradient AntiInflammatory NO Inhibition Assay Compound->AntiInflammatory Concentration gradient Decision Activity & Selectivity Assessment Anticancer->Decision Antimicrobial->Decision AntiInflammatory->Decision Mech_Anticancer Apoptosis / Cell Cycle Analysis Mech_Antimicrobial DNA Gyrase Inhibition Assay Mech_AntiInflammatory COX/LOX Enzyme Inhibition Decision->Mech_Anticancer If Anticancer Hit Decision->Mech_Antimicrobial If Antimicrobial Hit Decision->Mech_AntiInflammatory If Anti-inflammatory Hit

Caption: General workflow for the tiered biological screening cascade.

Tier 1: Primary Screening - Assessing Broad Biological Activity

The initial screening phase utilizes robust, high-throughput in vitro assays to quantify the compound's effect on cell viability, bacterial growth, and a key inflammatory mediator. A standard starting concentration for single-point screening is 10 µM.[9]

Anticancer Activity: Cytotoxicity Screening

Causality: A compound's ability to kill or inhibit the proliferation of cancer cells is the most fundamental indicator of its anticancer potential.[10] The MTT assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay for Cytotoxicity [11]

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, K-562 for leukemia, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Sample Cytotoxicity Data

Cell Line Cancer Type IC50 (µM) of Compound IC50 (µM) of Doxorubicin
MCF-7 Breast Adenocarcinoma [Experimental Value] [Experimental Value]
K-562 Chronic Myelogenous Leukemia [Experimental Value] [Experimental Value]
HeLa Cervical Adenocarcinoma [Experimental Value] [Experimental Value]

| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Causality: The structural analogy to fluoroquinolones provides a strong impetus to test for antibacterial activity.[] The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent, defined as the lowest concentration that prevents visible growth of a bacterium.[14]

Experimental Protocol: Broth Microdilution Method [15]

  • Bacterial Culture: Grow bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) in appropriate broth (e.g., Mueller-Hinton) overnight to reach the logarithmic growth phase.

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using Mueller-Hinton broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well of the 96-well plate.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Sample MIC Data

Bacterial Strain Gram Type MIC (µg/mL) of Compound MIC (µg/mL) of Ciprofloxacin
Staphylococcus aureus (ATCC 29213) Positive [Experimental Value] [Experimental Value]
Bacillus subtilis (ATCC 6633) Positive [Experimental Value] [Experimental Value]
Escherichia coli (ATCC 25922) Negative [Experimental Value] [Experimental Value]

| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Experimental Value] | [Experimental Value] |

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Causality: Inflammation is a complex biological response, and excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature.[16] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages (like the RAW 264.7 cell line) to produce NO. This assay measures the ability of the test compound to inhibit this process, indicating potential anti-inflammatory activity.[17]

Experimental Protocol: Griess Assay for Nitrite [17]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Griess Reagent: Collect 50 µL of the cell supernatant from each well and transfer to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration (a stable product of NO).

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[17]

Data Presentation: Sample NO Inhibition Data

Cell Line Stimulant IC50 (µM) of Compound IC50 (µM) of L-NAME (Control)

| RAW 264.7 | LPS | [Experimental Value] | [Experimental Value] |

Tier 2: Mechanistic Elucidation

Should the primary screening yield a positive "hit" in any of the three areas, targeted secondary assays are warranted to understand the underlying mechanism of action.

Investigating Antimicrobial Mechanism

Hypothesis: Given the fluoroquinolone substructure, the compound's antibacterial activity likely stems from the inhibition of bacterial type II topoisomerases.[7][18] In Gram-negative bacteria, the primary target is often DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[19]

G cluster_0 Bacterial DNA Replication DNA_Relaxed Relaxed DNA DNA_Supercoiled Supercoiled DNA (Replication Fork) DNA_Relaxed->DNA_Supercoiled DNA Gyrase (introduces negative supercoils) DNA_Replicated Replicated Catenated DNA DNA_Supercoiled->DNA_Replicated Replication DNA_Separated Separated Daughter DNA DNA_Replicated->DNA_Separated Topoisomerase IV (decatenation) Compound 6-Fluoro-2-methyl- quinoline-4-carbonitrile Compound->Inhibition_Gyrase Inhibits Compound->Inhibition_TopoIV Inhibits

Caption: Proposed antimicrobial mechanism via inhibition of DNA gyrase and Topo IV.

Proposed Assay: A commercially available cell-free DNA gyrase supercoiling assay can be used. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The inhibitory effect of the compound can be quantified by measuring the reduction in supercoiling, typically analyzed via agarose gel electrophoresis.

Investigating Anticancer Mechanism

Hypothesis: Potent cytotoxic agents often function by inducing programmed cell death (apoptosis) or by halting the cell division cycle (cell cycle arrest), preventing the proliferation of cancer cells.[13][20]

Proposed Assays:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): In early apoptosis, phosphatidylserine translocates to the outer cell membrane. Annexin V has a high affinity for phosphatidylserine and can be fluorescently labeled (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus it stains late apoptotic or necrotic cells. Dual staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Cycle Analysis (Propidium Iodide Staining): PI can also be used to stain the DNA of fixed and permeabilized cells. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry can then quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes arrest at a specific checkpoint.[13]

Data Interpretation and Path Forward

The culmination of this preliminary screening is a foundational dataset that guides future research. Key considerations include:

  • Potency: Are the IC50 or MIC values in a range (typically low micromolar or better) that suggests potential for further development?

  • Spectrum of Activity: Is the compound broadly cytotoxic or selective for certain cancer cell lines? Is it a broad-spectrum antibiotic or specific to Gram-positive or Gram-negative bacteria?

  • Selectivity: An ideal drug candidate is potent against its target but has minimal effect on healthy host cells. A selectivity index (SI), often calculated as (IC50 in normal cells) / (IC50 in cancer cells), is a critical parameter.

A compound demonstrating high potency and favorable selectivity would be prioritized for lead optimization, where medicinal chemists would synthesize analogues to improve its pharmacological properties. Subsequent steps would involve more advanced in vitro mechanistic studies and, eventually, evaluation in in vivo animal models to assess efficacy and safety.[21][22]

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. (URL: [Link])

  • SlideShare. Antibacterial Action Mechanism of Fluoroquinolones.pptx. (URL: [Link])

  • Al-Tawfiq, J. A. (2025). Fluoroquinolones: Mechanism of action, classification, and development of resistance. King Fahd Medical City Journal. (URL: [Link])

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6569-6590. (URL: [Link])

  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (URL: [Link])

  • Rodríguez-Martínez, J. M., & Vila, J. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(4), 1-10. (URL: [Link])

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. (URL: [Link])

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. (URL: [Link])

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (URL: [Link])

  • Journal of Applied Pharmaceutical Science. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (URL: [Link])

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6038-6062. (URL: [Link])

  • Al-Ostath, R., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 27(5), 1530. (URL: [Link])

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (URL: [Link])

  • PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (URL: [Link])

  • MDPI. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL: [Link])

  • ResearchGate. (2014). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (URL: [Link])

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Methodological & Application

Application Note & Protocol: Synthesis of 6-Fluoro-2-methylquinoline-4-carbonitrile via the Reissert Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline ring system can significantly enhance the pharmacological properties of these molecules.[1][2] Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity to target proteins, and bioavailability.[1] Consequently, the development of efficient synthetic routes to novel fluorinated quinoline derivatives is of paramount importance in modern drug discovery.[2][3] This application note provides a detailed protocol for the synthesis of 6-Fluoro-2-methylquinoline-4-carbonitrile, a valuable building block for the elaboration of more complex bioactive molecules, utilizing the versatile Reissert reaction.

The Reissert Reaction: A Powerful Tool for Quinoline Functionalization

The Reissert reaction is a classic named reaction in organic chemistry that provides an effective method for the introduction of a cyano group at the 4-position of the quinoline nucleus.[4][5][6] The reaction typically involves the treatment of a quinoline with an acyl chloride and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to form an intermediate N-acyl-1,2-dihydroquinoline-2-carbonitrile, commonly known as a Reissert compound.[4][7] This intermediate can then be subjected to various transformations, including hydrolysis to afford quinoline-4-carboxylic acids or, as in this protocol, rearomatization to yield the desired quinoline-4-carbonitrile.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from the commercially available starting material, 6-Fluoro-2-methylquinoline.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
6-Fluoro-2-methylquinoline97%Sigma-Aldrich1128-61-6
Benzoyl chlorideReagent grade-98-88-4
Trimethylsilyl cyanide (TMSCN)98%-7677-24-9
Dichloromethane (DCM)Anhydrous-75-09-2
Aluminum chloride (AlCl₃)Anhydrous-7446-70-0
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution-144-55-8
Magnesium sulfate (MgSO₄)Anhydrous-7487-88-9
Silica gel60 Å, 230-400 mesh-7631-86-9
Ethyl acetateHPLC grade-141-78-6
HexanesHPLC grade-110-54-3
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-Fluoro-2-methylquinoline (1.61 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the starting material is completely dissolved.

  • Addition of Reagents: To the stirred solution, add benzoyl chloride (1.2 mL, 10.5 mmol) followed by trimethylsilyl cyanide (1.5 mL, 11 mmol).

  • Catalyst Addition: Carefully add a catalytic amount of anhydrous aluminum chloride (0.13 g, 1 mmol). Note: The addition of AlCl₃ can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Expected Yield and Characterization
  • Appearance: White to off-white solid.

  • Yield: 70-80%.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism and Rationale

The Reissert reaction proceeds through a well-established mechanism. The key steps are outlined below:

  • Acylation of the Quinoline Nitrogen: The reaction is initiated by the acylation of the nitrogen atom of the 6-fluoro-2-methylquinoline with benzoyl chloride, forming a reactive N-acylquinolinium intermediate. The presence of a catalytic amount of a Lewis acid like aluminum chloride can facilitate this step.[7]

  • Nucleophilic Attack by Cyanide: The cyanide ion, generated from trimethylsilyl cyanide, then attacks the electrophilic C4 position of the N-acylquinolinium salt. This results in the formation of the 1,2-dihydroquinoline intermediate.

  • Formation of the Reissert Compound: The initial adduct undergoes a proton transfer to yield the more stable 1,4-dihydroquinoline intermediate, the Reissert compound.

  • Rearomatization: The final step involves the elimination of the benzoyl group and a proton to regenerate the aromatic quinoline ring, yielding the desired this compound.

Visualizing the Synthesis

Workflow of the Synthesis

Synthesis_Workflow Start 6-Fluoro-2-methylquinoline Reaction Reissert Reaction (Room Temperature, 4-6h) Start->Reaction Reagents Benzoyl Chloride, TMSCN, AlCl3 (cat.) in DCM Reagents->Reaction Quench Quench with Sat. NaHCO3 Reaction->Quench Workup Extraction with DCM, Washing, and Drying Quench->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 6-Fluoro-2-methylquinoline- 4-carbonitrile Purification->Product

Caption: Workflow for the synthesis of this compound.

Mechanism of the Reissert Reaction

Reissert_Mechanism cluster_1 Step 1: Acylation cluster_2 Step 2: Cyanide Attack cluster_3 Step 3 & 4: Rearomatization Quinoline 6-Fluoro-2-methylquinoline Acylquinolinium N-Acylquinolinium Intermediate Quinoline->Acylquinolinium + Acyl_Chloride Benzoyl Chloride Acyl_Chloride->Acylquinolinium Dihydroquinoline 1,2-Dihydroquinoline Adduct Acylquinolinium->Dihydroquinoline + CN- Cyanide CN- Reissert_Compound Reissert Compound (1,4-Dihydroquinoline) Dihydroquinoline->Reissert_Compound Proton Transfer Final_Product 6-Fluoro-2-methylquinoline- 4-carbonitrile Reissert_Compound->Final_Product Elimination

Sources

Application Note & Protocol: Strategic Cyanation of 4-Halo-6-fluoro-2-methylquinolines for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the cyanation of 4-halo-6-fluoro-2-methylquinolines, a critical transformation for the synthesis of advanced pharmaceutical intermediates. Aryl nitriles are pivotal functional groups in medicinal chemistry, serving as precursors to a variety of functionalities including amines, amides, and tetrazoles.[1][2][3] The target molecule, 4-cyano-6-fluoro-2-methylquinoline, is a key building block in the development of novel therapeutics. This document outlines a robust and reproducible palladium-catalyzed cyanation protocol, detailing the reaction mechanism, step-by-step experimental procedures, safety considerations, and data interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Significance of the Cyano-Quinolone Scaffold

Quinolone scaffolds are prevalent in a wide range of biologically active molecules, most notably as fluoroquinolone antibiotics.[4][5] The introduction of a cyano group at the 4-position of the 6-fluoro-2-methylquinoline core significantly enhances its synthetic versatility. This nitrile moiety can be readily transformed into other functional groups, enabling the exploration of a broader chemical space in drug discovery programs. Traditional methods for introducing a cyano group, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic reagents.[6] Modern transition-metal-catalyzed approaches, particularly those employing palladium, offer milder reaction conditions, broader functional group tolerance, and improved yields.[2][7] This application note focuses on a palladium-catalyzed approach, which has demonstrated high efficiency in the cyanation of various aryl halides.[6][8][9]

Reaction Mechanism and Rationale

The conversion of 4-halo-6-fluoro-2-methylquinolines to their corresponding nitrile derivatives is typically achieved via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the active Pd(0) catalyst.

The choice of a palladium catalyst and appropriate ligand is crucial for an efficient reaction. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[8] Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity and ability to mitigate catalyst poisoning by free cyanide ions.[6][8]

Reaction_Mechanism Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 4-Halo-6-fluoro- 2-methylquinoline (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Intermediate) Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Zn(CN)2 Zinc Cyanide (Zn(CN)2) Zn(CN)2->Transmetalation Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 (Intermediate) Transmetalation->Ar-Pd(II)(CN)L2 ZnX2 ZnX2 Transmetalation->ZnX2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(CN)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-CN 4-Cyano-6-fluoro- 2-methylquinoline (Ar-CN) Reductive_Elimination->Ar-CN

Figure 1: Palladium-Catalyzed Cyanation Catalytic Cycle.

Experimental Protocol

This protocol is designed for the cyanation of 4-chloro-6-fluoro-2-methylquinoline. The principles can be adapted for other 4-halo derivatives (e.g., bromo or iodo), though reaction times and temperatures may require optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-6-fluoro-2-methylquinoline≥98%Commercially AvailableStarting material.
Zinc Cyanide (Zn(CN)₂)98%Commercially AvailableHighly Toxic . Handle with extreme caution.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥98%Commercially AvailableLigand.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Celite®---Commercially AvailableFor filtration.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor workup.
BrineSaturated Aqueous SolutionPrepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Argon or Nitrogen GasHigh Purity---For inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (Ar or N₂) supply line

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 4-chloro-6-fluoro-2-methylquinoline, Zn(CN)₂, Pd₂(dba)₃, and dppf to a Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Heat the reaction mixture to 120 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS (typically 12-24 h). D->E F 6. Cool to room temperature and dilute with ethyl acetate. E->F G 7. Filter through a pad of Celite®. F->G H 8. Wash the filtrate with saturated NaHCO₃ and brine. G->H I 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. H->I J 10. Purify the crude product by flash chromatography. I->J

Figure 2: Experimental Workflow for Cyanation.
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-6-fluoro-2-methylquinoline (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.025 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.05 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Heating: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-cyano-6-fluoro-2-methylquinoline.

Safety Precautions: Handling Cyanide Compounds

EXTREME CAUTION IS REQUIRED WHEN HANDLING CYANIDE-CONTAINING REAGENTS.

  • Toxicity: Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11] They inhibit cellular respiration by binding to cytochrome oxidase.[10]

  • Engineering Controls: All manipulations of solid cyanide compounds and the reaction setup must be performed in a certified chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).[11][12]

  • Incompatible Materials: Keep cyanides away from acids.[10][13][14] Acidification of cyanide salts will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[10][13]

  • Waste Disposal: All cyanide-containing waste, including contaminated labware and reaction residues, must be quenched with an oxidizing agent (e.g., bleach solution at a pH > 10) and disposed of as hazardous waste according to institutional guidelines.[10] Do not mix cyanide waste with acidic waste streams.

  • Emergency Procedures: Be familiar with your institution's emergency procedures for cyanide exposure. An emergency response plan should be in place before starting any work with cyanides.

Data and Expected Results

The yield of 4-cyano-6-fluoro-2-methylquinoline is expected to be in the range of 70-90%, depending on the purity of the starting materials and the strict adherence to an inert atmosphere. The product can be characterized by standard analytical techniques:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the structure and purity of the final product.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: As an indicator of purity.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst was handled under strictly inert conditions. The use of a fresh bottle of catalyst is recommended.

    • Insufficient Temperature: Ensure the internal reaction temperature reaches the target of 120 °C.

    • Poor Quality Reagents: Use anhydrous solvent and high-purity reagents.

  • Formation of Side Products:

    • Hydrolysis of Nitrile: Ensure the workup procedure is not overly acidic.

    • Decomposition: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

This application note provides a detailed and reliable protocol for the palladium-catalyzed cyanation of 4-halo-6-fluoro-2-methylquinolines. By understanding the underlying mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently synthesize this valuable pharmaceutical intermediate. The provided framework allows for adaptation and optimization, furthering the development of novel chemical entities in drug discovery.

References

  • Copper-Catalyzed Oxidative Cyanation of Aryl Halides with Nitriles Involving Carbon–Carbon Cleavage. Synlett, 2014, 25(11), 1545-1549. [URL not available]
  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(46), 5620-5641. [URL not available]
  • Reddy, V. R., & Kumar, A. (2018). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 54(73), 10276–10279. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Thomas, A., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(71), 43475–43493. [Link]

  • Li, J., Li, H., & Wang, L. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(20), 5584–5587. [Link]

  • University of Wisconsin-Madison. (n.d.). Safety Module: Cyanides.
  • Wang, X., & Diao, T. (2018). Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. Organic Letters, 20(15), 4539–4542. [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(48), 14844–14845. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt.
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  • Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2019). Arene cyanation via cation radical accelerated nucleophilic aromatic substitution. Chemical Science, 10(35), 8121-8126. [URL not available]
  • Cole, T. B., & Twilton, J. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 7009–7013. [Link]

  • Cole, T. B., & Twilton, J. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. NSF Public Access Repository. [URL not available]
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). IQB. Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & El-Seedi, H. R. (2022). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Pharmaceuticals, 15(3), 329. [Link]

  • Gaster, L. M., & Hart, T. W. (2017). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Molecules, 22(10), 1629. [Link]

  • Organic Syntheses Procedure. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]

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  • Organic Syntheses Procedure. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cyanation of 6-Fluoro-2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyanated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Specifically, the introduction of a cyano (-CN) group into the quinoline framework can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The nitrile moiety is a versatile synthetic handle, capable of being transformed into a variety of other functional groups such as amines, amides, and carboxylic acids.[3][4] Furthermore, the cyano group itself can act as a key pharmacophore, participating in crucial interactions with biological targets. The 6-fluoro-2-methylquinoline core, in particular, is of significant interest due to the often-beneficial effects of fluorine substitution on metabolic stability and binding affinity.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and the cyanation of aryl halides is a prime example.[3][5][6] These methods offer a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[4][5] This document provides a comprehensive guide to the palladium-catalyzed cyanation of 6-fluoro-2-methylquinoline derivatives, detailing the underlying mechanistic principles, offering robust experimental protocols, and providing insights into troubleshooting common challenges.

Mechanistic Principles: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of an aryl halide, such as a 6-fluoro-2-methylquinoline derivative, proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

Palladium-Catalyzed Cyanation Cycle Ar-X + Pd(0)L2 Aryl Halide (Ar-X) + Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Ar-X + Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Oxidative Addition Intermediate Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(CN)L2 Cyanide Complex Transmetalation->Ar-Pd(II)(CN)L2 [CN]⁻ Source Reductive Elimination Reductive Elimination Ar-Pd(II)(CN)L2->Reductive Elimination Ar-CN + Pd(0)L2 Aryl Nitrile Product + Regenerated Pd(0) Catalyst Reductive Elimination->Ar-CN + Pd(0)L2 Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup cluster_Purification Purification A Combine Reactants: - 6-Bromo-2-methylquinoline - Pd(OAc)₂ - XPhos - K₄[Fe(CN)₆]·3H₂O - Na₂CO₃ B Add Solvent (e.g., Dioxane) and Heat (e.g., 110 °C) A->B Inert Atmosphere C Cool and Dilute with Ethyl Acetate B->C Monitor by TLC/LC-MS D Filter through Celite® C->D E Aqueous Wash and Brine Wash D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G

Sources

Application Notes & Protocols: Metal-Free Synthesis of Functionalized Quinoline-4-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: The Imperative for Metal-Free Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including renowned antimalarial, anti-inflammatory, and antitumor drugs.[1][2] Specifically, quinoline-4-carbonitriles are pivotal intermediates, offering a versatile chemical handle for further molecular elaboration. Historically, the synthesis of these vital heterocycles has often relied on transition-metal catalysts.[3] While effective, these methods present challenges related to cost, catalyst toxicity, product contamination, and the necessity for rigorous purification protocols—all significant hurdles in pharmaceutical development.

This guide details robust, metal-free methodologies for the synthesis of functionalized quinoline-4-carbonitriles. By leveraging organocatalysis and cascade reactions, these protocols offer a more sustainable, cost-effective, and streamlined approach to producing these high-value compounds.[4] We will explore the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and present data to guide your synthetic strategy.

Core Mechanistic Principles: The 'Why' Behind the Synthesis

Understanding the reaction mechanism is critical for troubleshooting, optimization, and adaptation. The metal-free syntheses of quinoline-4-carbonitriles predominantly proceed through cascade (or domino) reactions, where a series of intramolecular transformations occur in a single pot, thereby enhancing efficiency and reducing waste.

A prevalent and powerful strategy involves the acid-catalyzed condensation and cyclization of appropriately substituted anilines with carbonyl compounds. The general mechanism, often a variation of the Friedländer annulation, follows a logical sequence of bond-forming events.[5]

Pillar 1: Iminium Ion Formation and Nucleophilic Attack The reaction is typically initiated by an acid catalyst, such as p-toluenesulfonic acid (p-TSA), which protonates a carbonyl group on one of the reactants. This activation facilitates the formation of a reactive iminium ion intermediate upon condensation with an amino group from the other reactant.

Pillar 2: Intramolecular Cyclization (Annulation) A key step is the intramolecular cyclization, where a nucleophilic carbon attacks the electrophilic iminium ion or a related activated species. This step forges the new heterocyclic ring, establishing the core quinoline structure.

Pillar 3: Dehydration and Aromatization The final stage involves the elimination of a water molecule (dehydration) to yield a dihydroquinoline intermediate. Subsequent oxidation or spontaneous aromatization furnishes the stable, aromatic quinoline-4-carbonitrile product. The formation of the conjugated aromatic system is a powerful thermodynamic driving force for the reaction.[6]

The following diagram illustrates a generalized workflow for this type of cascade reaction.

Metal_Free_Quinoline_Synthesis_Workflow cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Final Product A 2-Aminoaryl Ketone/ Aldehyde D Condensation & Iminium Formation A->D Condensation B α-Methylene Carbonitrile B->D C Acid Catalyst (e.g., p-TSA) C->D Catalysis E Intramolecular Cyclization D->E Annulation F Dehydration E->F Elimination of H₂O G Functionalized Quinoline-4-carbonitrile F->G Aromatization

Caption: Generalized workflow for acid-catalyzed metal-free quinoline synthesis.

Application Protocol 1: p-TSA Catalyzed Synthesis from 2-Aminoacetophenones

This protocol describes a robust and scalable, one-pot, metal-free synthesis of 2-substituted quinoline-4-carbonitriles via a p-TSA catalyzed reaction between a 2-aminoacetophenone and malononitrile. This method is a variation of the classic Friedländer synthesis.[3][5]

Materials and Reagents
  • Substituted 2-aminoacetophenone (1.0 mmol, 1.0 equiv)

  • Malononitrile (1.2 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.2 mmol, 20 mol%)

  • Ethanol (5 mL)

  • Ethyl acetate (for workup and chromatography)

  • Hexane (for chromatography)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminoacetophenone (1.0 mmol), malononitrile (1.2 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (20 mol%) to the stirring mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly add saturated NaHCO₃ solution (10 mL) to quench the acid catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure quinoline-4-carbonitrile product.

Data Presentation: Substrate Scope and Yields

The versatility of this protocol is demonstrated by its tolerance for various functional groups on the 2-aminoacetophenone starting material.

EntrySubstituent on 2-Aminoacetophenone (R)ProductIsolated Yield (%)
1H2-Methylquinoline-4-carbonitrile92
25-Chloro6-Chloro-2-methylquinoline-4-carbonitrile88
35-Bromo6-Bromo-2-methylquinoline-4-carbonitrile85
45-Fluoro6-Fluoro-2-methylquinoline-4-carbonitrile90
54-Methyl2,7-Dimethylquinoline-4-carbonitrile89
64-Methoxy7-Methoxy-2-methylquinoline-4-carbonitrile84

Yields are based on isolated product after column chromatography.

Application Protocol 2: Three-Component Cascade Annulation

This advanced, additive-free protocol enables the rapid synthesis of multiply substituted quinolines, including 4-carbonitrile variants, from readily available aryl diazonium salts, nitriles, and alkynes.[7] The reaction proceeds through the formation of an N-arylnitrilium salt intermediate, which then undergoes cycloaddition.[7]

Materials and Reagents
  • Aryl diazonium tetrafluoroborate (1.0 mmol, 1.0 equiv)

  • Alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Acetonitrile (serves as both solvent and nitrile source) (3 mL)

  • Dichloromethane (for workup)

  • Water

Step-by-Step Experimental Protocol
  • Reaction Setup: In a sealed vial, combine the aryl diazonium tetrafluoroborate (1.0 mmol) and the alkyne (1.2 mmol).

  • Solvent Addition: Add acetonitrile (3 mL) to the vial. Note: In this reaction, acetonitrile serves as the nitrile source for the 4-cyano group and as the solvent.

  • Heating and Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the mixture for 1-3 hours. The reaction progress can be monitored by TLC.

  • Workup - Concentration: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Workup - Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired polysubstituted quinoline.

Mechanistic Workflow Diagram

Three_Component_Cascade cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product A Aryl Diazonium Salt (Ar-N₂⁺) D Formation of Nitrilium Ion [Ar-N=C-R]⁺ A->D + Nitrile - N₂ B Nitrile (R-C≡N) B->D C Alkyne (R'C≡CR'') E [4+2] Cycloaddition C->E D->E + Alkyne F Aromatization (Oxidation-free) E->F G Multiply Substituted Quinoline F->G

Caption: Cascade mechanism for the three-component synthesis of quinolines.[7]

Trustworthiness & Validation: Troubleshooting and Key Insights

  • Catalyst Activity (Protocol 1): The p-TSA catalyst is hygroscopic. Ensure you use a fresh, dry sample or dry it before use for optimal activity. Incomplete reactions are often due to deactivated catalyst or insufficient heating.

  • Solvent Choice: While ethanol is a good general-purpose solvent for Protocol 1, for less soluble starting materials, a higher boiling point solvent like toluene can be beneficial, potentially reducing reaction times.

  • Diazonium Salt Stability (Protocol 2): Aryl diazonium salts can be unstable. It is best to use them fresh or store them under an inert atmosphere in a refrigerator. Decomposition can lead to lower yields and the formation of side products.

  • Purification: Quinoline products are often basic and can streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent during column chromatography can significantly improve separation and peak shape.

  • Safety: Malononitrile is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Aryl diazonium salts are potentially explosive, especially when dry, and should be handled with care.

Conclusion

The transition to metal-free synthetic routes represents a significant advancement in heterocyclic chemistry, aligning with the principles of green chemistry and addressing the practical challenges of pharmaceutical manufacturing.[4][8] The protocols detailed herein provide reliable, efficient, and scalable methods for accessing functionalized quinoline-4-carbonitriles. By understanding the underlying mechanisms and adhering to the procedural details, researchers can confidently produce these valuable intermediates for applications in drug discovery and materials science.

References

  • Singh, J. B., Mishra, K., Gupta, T., & Singh, R. M. (2018). Copper-catalyzed cascade reaction: synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles with (aryl)methanamines. RSC Advances.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Quinolines. BenchChem.
  • (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin. SciSpace.
  • Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Journal of Organic Chemistry, 82, 770-775.
  • (n.d.). Transition‐Metal‐Free Synthesis of Functionalized Quinolines by Direct Conversion of β‐O‐4 Model Compounds. Scilit.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • (2020). Metal-Free Synthesis of Quinolines. Scribd.
  • (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Semantic Scholar.
  • (2025).
  • (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals.
  • (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds.
  • (n.d.). Cascade Knoevenagel and aza-Wittig reactions for the synthesis of substituted quinolines and quinolin-4-ols.
  • Ravi, M., Chauhan, P., Kant, R., Shukla, S. K., & Yadav, P. P. (2015). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. Journal of Organic Chemistry, 80, 5369-5376.
  • (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. PMC.
  • (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • (n.d.). The Chemistry of Quinolines.
  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

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The Strategic Utility of 6-Fluoro-2-methylquinoline-4-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Power of Strategic Functionalization

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms and a nitrile group onto this scaffold can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. 6-Fluoro-2-methylquinoline-4-carbonitrile emerges as a highly versatile building block, offering medicinal chemists a unique combination of features to drive the discovery of novel therapeutics. The fluorine at the 6-position is a hallmark of the potent fluoroquinolone class of antibiotics, known to enhance metabolic stability and binding affinity.[3] The nitrile group at the 4-position is not merely a synthetic handle; it is a key pharmacophoric element that can engage in crucial hydrogen bonding, polar interactions, and can serve as a bioisostere for other functional groups.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a strategic building block in medicinal chemistry.

Synthesis of the Building Block: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available precursors. This pathway involves the construction of the quinolone core, followed by chlorination and subsequent cyanation.

digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Fluoroaniline +\nEthyl acetoacetate"]; B [label="6-Fluoro-4-hydroxy-2-methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="4-Chloro-6-fluoro-2-methylquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label=" Conrad-Limpach\nReaction"]; B -> C [label=" Chlorination (POCl₃)"]; C -> D [label=" Cyanation (e.g., Zn(CN)₂)"]; }

Figure 1: Synthetic pathway to this compound.

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

The initial step involves the construction of the fluoroquinolone core via a Conrad-Limpach reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Condensation: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid). Heat the mixture to reflux (typically 140-150 °C) to facilitate the formation of the enamine intermediate while azeotropically removing the water generated. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Cyclization: Once the formation of the intermediate is complete, increase the temperature to approximately 250 °C to induce thermal cyclization. Maintain this temperature until the starting intermediate is consumed as monitored by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent like hexane to facilitate precipitation. Collect the solid product by filtration, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization.

Step 2: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

The hydroxyl group at the 4-position is then converted to a chlorine atom, a more versatile leaving group for subsequent nucleophilic substitution.

Protocol:

  • Reaction Setup: In a fume hood, carefully add the dried 6-fluoro-4-hydroxy-2-methylquinoline (1.0 eq) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃, ~5-10 eq).[5]

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours (typically 2-4 hours). The reaction should be monitored by TLC until the starting material is consumed.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool. Carefully remove the excess POCl₃ under reduced pressure.[5] Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring to quench the remaining POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium bicarbonate or ammonium hydroxide until the pH is basic. The product will precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by filtration and washing if it precipitates, or by column chromatography if extracted.

Step 3: Synthesis of this compound

The final step is the introduction of the nitrile group at the 4-position via a nucleophilic substitution reaction. Palladium-catalyzed cyanation is a modern and efficient method.

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-6-fluoro-2-methylquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand like XantPhos (0.04 eq).[6]

  • Solvent and Base: Add anhydrous, degassed N,N-dimethylacetamide (DMAc) as the solvent and a hindered amine base such as N,N-diisopropylethylamine (DIPEA, 0.1 eq).[6]

  • Reaction: Heat the reaction mixture to 85-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Medicinal Chemistry: Derivatization Strategies

This compound is a versatile platform for generating libraries of compounds for biological screening. The nitrile group and the quinoline ring system offer multiple points for diversification.

Bioisosteric Replacement of the Nitrile Group: Synthesis of Tetrazoles

In medicinal chemistry, a tetrazole ring is a well-established bioisostere for a carboxylic acid group, often leading to improved metabolic stability and oral bioavailability.[7][8] The conversion of the 4-cyano group to a 5-(quinolin-4-yl)tetrazole is a key transformation.

digraph "Tetrazole_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="6-Fluoro-2-methylquinoline-\n4-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="5-(6-Fluoro-2-methylquinolin-4-yl)\n-1H-tetrazole", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" [3+2] Cycloaddition\n(e.g., NaN₃, NH₄Cl or\nTMSN₃, DBTO)"]; }

Figure 2: Conversion of the nitrile to a tetrazole bioisostere.

Protocol for Tetrazole Formation:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.[7]

  • Reagents: Add trimethylsilyl azide (TMSN₃, 2.0 eq) and a catalytic amount of dibutyltin oxide (DBTO, 0.1 eq).[7]

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 24-72 hours. Monitor the reaction by TLC until the starting nitrile is consumed.[7]

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in methanol and re-concentrate to remove residual TMSN₃.

  • Purification: Partition the residue between ethyl acetate and a 10% aqueous sodium bicarbonate solution. The product will be in the aqueous layer as its sodium salt. Wash the aqueous layer with ethyl acetate to remove any non-polar impurities. Acidify the aqueous layer with dilute HCl to precipitate the tetrazole product. Collect the solid by filtration, wash with water, and dry under vacuum.

Parameter Carboxylic Acid Tetrazole Rationale for Bioisosteric Replacement
pKa ~4-5~4.5-5.5Similar acidity allows for analogous ionic interactions with biological targets.
Metabolic Stability Prone to glucuronidation and other phase II metabolic pathways.Generally more resistant to metabolism.[8]Increased in vivo half-life and improved pharmacokinetic profile.
Lipophilicity (cLogP) LowerHigherCan enhance membrane permeability and oral absorption.[8]

Table 1: Comparison of Carboxylic Acid and Tetrazole Bioisosteres

Hydrolysis of the Nitrile to Carboxylic Acid or Amide

The nitrile can be hydrolyzed to the corresponding carboxylic acid or amide, providing another avenue for derivatization and interaction with biological targets.

Protocol for Alkaline Hydrolysis to Carboxylic Acid:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20%).

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Concentrate the reaction mixture to remove the alcohol. Dilute with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Purification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry.

Nucleophilic Addition to the Nitrile Group

The nitrile group can undergo nucleophilic addition with various reagents to generate a diverse range of heterocyclic systems or amidine derivatives, which are of interest in medicinal chemistry for their potential to form salt bridges and hydrogen bonds with protein targets.

Potential Therapeutic Applications

Derivatives of this compound are promising candidates for investigation in several therapeutic areas, based on the known activities of the quinoline scaffold.

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity by targeting various mechanisms, such as topoisomerase inhibition and disruption of cell signaling pathways.[4]

  • Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for classic antimalarial drugs like chloroquine.[9][10][11] The 4-carbonitrile can be a precursor to 4-aminoquinoline derivatives.

  • Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory effects by inhibiting targets like PDE4 and COX.[1][12]

  • Antibacterial Agents: The fluoroquinolone motif suggests inherent potential for antibacterial activity, likely through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3]

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a robust and scalable multi-step sequence. The strategic placement of the fluorine atom and the versatile nitrile group provides a powerful platform for generating diverse libraries of novel compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this scaffold in the development of next-generation therapeutic agents.

References

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE. gsrs. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. Available at: [Link]

  • Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. Available at: [Link]

  • Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

  • Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. Available at: [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of the Carbonitrile Group in 6-Fluoro-2-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of the carbonitrile group in 6-Fluoro-2-methylquinoline-4-carbonitrile. This key scaffold is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the fluoroquinolone core in numerous therapeutic agents.[1] This document outlines several strategic transformations of the nitrile moiety, including hydrolysis to carboxylic acids and amides, reduction to primary amines, nucleophilic addition of Grignard reagents to form ketones, and [3+2] cycloaddition to generate tetrazoles. Each section provides a theoretical background, explaining the causality behind experimental choices, and offers detailed, step-by-step protocols. The aim is to equip researchers with the practical knowledge to synthesize a diverse library of novel quinoline derivatives for downstream applications in medicinal chemistry and materials science.

Introduction

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of many synthetic compounds with a broad range of biological activities.[2][3] The introduction of a fluorine atom, particularly at the C-6 position, is a common strategy in drug design to enhance metabolic stability and binding affinity.[1] The compound this compound serves as a versatile building block for the synthesis of novel therapeutic agents. The carbonitrile group at the C-4 position is a key functional handle that can be transformed into a variety of other functional groups, enabling the exploration of a wide chemical space and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide details robust and reproducible methods for the derivatization of this nitrile group.

PART 1: Hydrolysis of the Carbonitrile Group

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions.[4][5] This conversion is particularly valuable as it introduces functionalities capable of participating in a wide range of subsequent chemical modifications.

Section 1.1: Acid-Catalyzed Hydrolysis to 6-Fluoro-2-methylquinoline-4-carboxylic Acid

Acid-catalyzed hydrolysis typically proceeds through to the carboxylic acid.[6][7][8] The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water.[4]

Mechanistic Rationale

The mechanism involves the initial formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[4][9] The final step, the protonation of the liberated ammonia, drives the reaction to completion.[4]

Experimental Protocol

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, separatory funnel, rotary evaporator.

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.37 mmol).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (20 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (50 g).

  • Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 7.

  • Acidify the solution to pH 2-3 with 1 M HCl to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 6-Fluoro-2-methylquinoline-4-carboxylic acid.

Section 1.2: Base-Catalyzed Hydrolysis to 6-Fluoro-2-methylquinoline-4-carboxamide

Under milder basic conditions, the hydrolysis can often be stopped at the amide stage.[4] Harsher basic conditions (e.g., higher temperatures, prolonged reaction times) will lead to the formation of the carboxylate salt.[4][8]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form the amide.

Experimental Protocol

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 5.37 mmol) in ethanol (20 mL).

  • Add a solution of NaOH (0.43 g, 10.74 mmol) in deionized water (5 mL).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold deionized water (20 mL) to precipitate the amide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 6-Fluoro-2-methylquinoline-4-carboxamide.

Workflow for Nitrile Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_React H₂SO₄, H₂O, Reflux A_Start->A_React A_Inter Amide Intermediate A_React->A_Inter A_React2 Further Hydrolysis A_Inter->A_React2 A_End 6-Fluoro-2-methylquinoline-4-carboxylic Acid A_React2->A_End B_Start This compound B_React NaOH, EtOH/H₂O, Reflux B_Start->B_React B_End 6-Fluoro-2-methylquinoline-4-carboxamide B_React->B_End G cluster_grignard Grignard Reaction cluster_reduction Reduction Start This compound G_React1 1. PhMgBr, Et₂O Start->G_React1 R_React1 1. LiAlH₄, THF Start->R_React1 G_React2 2. H₃O⁺ workup G_React1->G_React2 G_End (6-Fluoro-2-methylquinolin-4-yl)(phenyl)methanone G_React2->G_End R_React2 2. H₂O workup R_React1->R_React2 R_End (6-Fluoro-2-methylquinolin-4-yl)methanamine R_React2->R_End

Sources

"protocols for scaling up the synthesis of 6-Fluoro-2-methylquinoline-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Process Development for the Scale-Up of 6-Fluoro-2-methylquinoline-4-carbonitrile

Executive Summary

The quinoline scaffold, particularly the 4-cyano-substituted derivative, is a critical pharmacophore in kinase inhibitors and anti-infective agents. While medicinal chemistry routes often utilize milligram-scale substitutions (e.g., Rosenmund-von Braun reaction), these methods frequently fail upon scale-up due to harsh conditions (200°C+), heavy metal waste (stoichiometric Copper), and difficult purification.

This guide details a robust, scalable 3-step protocol for synthesizing This compound starting from 4-fluoroaniline. The process moves from the classic Conrad-Limpach cyclization to a modern Palladium-catalyzed cyanation, prioritizing thermal safety and impurity control.

Retrosynthetic Strategy & Pathway

The most reliable route for scale-up avoids the direct construction of the cyano-quinoline ring. Instead, we utilize a stepwise functionalization approach:

  • Cyclization: Construction of the quinoline core via condensation of aniline and

    
    -keto ester.[1]
    
  • Activation: Conversion of the 4-hydroxy tautomer to the electrophilic 4-chloro derivative.

  • Functionalization: Transition-metal catalyzed cyanation under mild conditions.

Synthesispathway Aniline 4-Fluoroaniline Enamine Intermediate Enamine Aniline->Enamine Step 1a: Condensation (Dean-Stark, 110°C) KetoEster Ethyl Acetoacetate KetoEster->Enamine QuinolineOH 6-Fluoro-2-methyl- quinolin-4-ol Enamine->QuinolineOH Step 1b: Cyclization (Dowtherm A, 250°C) QuinolineCl 4-Chloro-6-fluoro- 2-methylquinoline QuinolineOH->QuinolineCl Step 2: POCl3 (Reflux) FinalProduct 6-Fluoro-2-methyl- quinoline-4-carbonitrile QuinolineCl->FinalProduct Step 3: Zn(CN)2, Pd(0) (DMAc, 95°C)

Figure 1: Strategic synthetic pathway designed for kilogram-scale production.

Detailed Experimental Protocols

Stage 1: Conrad-Limpach Cyclization

Objective: Synthesis of 6-Fluoro-2-methylquinolin-4-ol. Rationale: This two-stage process (Schiff base formation followed by thermal cyclization) is preferred over the Knorr synthesis for 4-hydroxyquinolines. The use of Dowtherm A allows the reaction to reach the high activation energy required for the electrocyclic ring closure without charring the product.

Reagents & Materials:

Reagent Equiv. Role
4-Fluoroaniline 1.0 Starting Material
Ethyl Acetoacetate 1.1 Cyclization Partner
Acetic Acid (Cat.) 0.05 Catalyst
Toluene 5 Vol Solvent (Step 1a)

| Dowtherm A | 3 Vol | Solvent (Step 1b) |

Protocol:

  • Enamine Formation: Charge a reactor with 4-fluoroaniline, ethyl acetoacetate, catalytic acetic acid, and toluene. Fit with a Dean-Stark trap.

  • Heat to reflux (110°C) and stir until theoretical water volume is collected (~4-6 hours).

  • Concentrate toluene under reduced pressure to yield the crude enamine oil. Do not purify.

  • Thermal Cyclization (Critical Step): In a separate vessel, pre-heat Dowtherm A (Diphenyl ether/biphenyl eutectic) to 250°C.

  • Controlled Addition: Add the crude enamine dropwise to the hot Dowtherm A.

    • Why? Adding the substrate to the hot solvent prevents the accumulation of unreacted intermediate, which minimizes polymerization side-reactions and ensures immediate cyclization.

  • Maintain temperature at 245-255°C for 30 minutes after addition.

  • Workup: Cool to room temperature. The product often precipitates. Dilute with hexanes (non-polar) to force full precipitation. Filter and wash with acetone/hexanes to remove residual high-boiling solvent.

Scale-Up Safety Note: The addition of enamine to 250°C solvent generates rapid ethanol vapor evolution. Ensure the condenser capacity is sufficient to handle the flash-boiling of the byproduct ethanol.

Stage 2: Deoxychlorination

Objective: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline. Rationale: Phosphorus oxychloride (POCl3) is the standard reagent. While thionyl chloride is cheaper, POCl3 provides a cleaner reaction profile for quinolones.

Protocol:

  • Charge solid 6-Fluoro-2-methylquinolin-4-ol (1.0 equiv) into the reactor.

  • Add POCl3 (3.0 equiv) neat. (For larger scales, dilute with acetonitrile if stirring is difficult, though neat is faster).

  • Heat to reflux (~105°C) for 2-3 hours. Monitor by HPLC for disappearance of starting material.

  • Quenching (High Hazard):

    • Cool reaction mixture to 40°C.

    • Never add water to the reaction. Slowly pour the reaction mixture into a vigorously stirred mixture of ice/water and NaOH (to neutralize HCl).

    • Maintain quench temperature <20°C to prevent hydrolysis of the product.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over MgSO4, and concentrate.

Stage 3: Palladium-Catalyzed Cyanation

Objective: Synthesis of this compound. Rationale: Traditional Rosenmund-von Braun reactions use CuCN at >200°C, leading to difficult copper waste removal. We employ a Pd(0)/Zn(CN)2 system which proceeds at lower temperatures (<100°C) and higher yields.

Reagents & Materials:

Reagent Equiv. Role
4-Chloro-intermediate 1.0 Substrate
Zinc Cyanide (Zn(CN)2) 0.6 Cyanide Source
Pd(PPh3)4 0.02-0.05 Catalyst

| DMAc or DMF | 10 Vol | Solvent |

Protocol:

  • Deoxygenation: Charge the 4-chloro substrate, Zn(CN)2, and solvent into the reactor. Sparge with Nitrogen for 30 minutes. Oxygen poisons the Pd(0) catalyst.

  • Add Pd(PPh3)4 under a nitrogen stream.

  • Heat to 95°C. Reaction typically completes in 2-4 hours.

  • Workup & Waste Treatment:

    • Cool to RT. Dilute with Ethyl Acetate.

    • Quench: Add 10% Ammonium Hydroxide or Ethylenediamine solution. This complexes the Zinc and residual Palladium, pulling them into the aqueous phase.

    • Separate layers. Wash organics with brine.

    • Concentrate and recrystallize from Ethanol/Heptane.

Process Safety & Hazard Management

Scale-up introduces thermal and toxicity hazards not present on the bench.

SafetyFlow cluster_0 Stage 2: POCl3 Hazards cluster_1 Stage 3: Cyanide Hazards POCl3 POCl3 Reaction (Exothermic) Quench Quench Step (Violent Hydrolysis) POCl3->Quench Cool to 40°C before transfer Scrubber Caustic Scrubber Required (HCl gas) Quench->Scrubber Vent HCl gas Cyanide Zn(CN)2 Handling (Acute Toxicity) Waste Aqueous Waste (Contains CN-) Cyanide->Waste Bleach Oxidation Tank (Bleach/Hypochlorite) Waste->Bleach Treat to pH > 10 Monitor [CN-] < 1ppm

Figure 2: Critical safety workflows for handling POCl3 and Cyanide waste streams.

Key Safety Parameters:

  • Cyanide Management: Even though Zn(CN)2 is less volatile than NaCN, it releases HCN upon contact with acid. Ensure the reaction mixture pH never drops below 7 during workup. All aqueous waste must be treated with Sodium Hypochlorite (Bleach) to oxidize cyanide to cyanate before disposal.

  • POCl3 Quench: The induction period for POCl3 hydrolysis can be misleading. Add the organic mixture to the water slowly. If the temperature spikes, stop addition immediately.

Analytical Controls & Troubleshooting

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Troubleshooting Table:

Observation Root Cause Corrective Action
Stage 1: Low Yield Incomplete water removal Ensure Dean-Stark is functioning; use fresh Toluene.
Stage 1: Tar formation Temperature too low during addition Enamine must hit Dowtherm at >240°C for instant cyclization.
Stage 3: Stalled Reaction Catalyst Poisoning Degas solvents thoroughly (3x Vacuum/N2 cycles).

| Stage 3: Black Precipitate | Pd precipitation (Pd Black) | Add additional ligand (PPh3) or switch to Pd(dppf)Cl2. |

References

  • Conrad-Limpach Synthesis Mechanism & Scale-up

    • BenchChem Application Notes. "Protocol for the Synthesis of 4-Hydroxyquinolines."[2][3]

  • Rosenmund-von Braun vs.

    • Organic Chemistry Portal.[4][5] "Rosenmund-von Braun Reaction and Modern Alternatives."

  • Scale-Up Safety Protocols (Exotherms & Solvents)

    • Stanford Environmental Health & Safety. "Scale-Up Reaction Safety Guide."
  • Ruthenium/Transition Metal Catalyzed Cyanation Advances

    • National Institutes of Health (PMC). "Recent advances in ruthenium-catalyzed cyanation reactions."[6]

  • General Quinoline Synthesis Review

    • National Institutes of Health (PMC). "Recent Advances in Metal-Free Quinoline Synthesis."

Sources

Application Notes and Protocols for the Investigation of 6-Fluoro-2-methylquinoline-4-carbonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Oncology and the Emergence of 6-Fluoro-2-methylquinoline-4-carbonitrile

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2][3] Derivatives of quinoline have been investigated for their potential to inhibit various oncogenic signaling pathways, arrest the cell cycle, and induce apoptosis in cancer cells.[3] The subject of this guide, this compound, is a novel compound belonging to this promising class of molecules. While specific data on this particular derivative is emerging, its structural similarity to other biologically active quinolines suggests it may possess significant antiproliferative and cytotoxic effects worthy of thorough investigation.

This document serves as a comprehensive guide for researchers initiating studies on this compound. It provides a series of detailed protocols for foundational in vitro assays to characterize its effects on cancer cell lines. The experimental choices outlined herein are grounded in established methodologies for anticancer drug screening and are designed to provide a robust preliminary understanding of the compound's biological activity.[4][5][6]

Part 1: Initial Characterization - Cytotoxicity and Antiproliferative Activity

The first critical step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Key Experimental Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a standard measure of a compound's potency.[5]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Seeding (e.g., 96-well plate) C Incubation with Compound (e.g., 24, 48, 72 hours) A->C B Compound Dilution Series (this compound) B->C D Addition of MTT or XTT Reagent C->D E Incubation (Formazan crystal formation) D->E F Solubilization of Formazan (for MTT assay) E->F G Absorbance Reading (Spectrophotometer) E->G for XTT assay F->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Value H->I G A Cell Treatment with Compound B Cell Harvesting and Fixation (e.g., Ethanol) A->B C RNase Treatment B->C D Propidium Iodide (PI) Staining C->D E Flow Cytometry Analysis D->E F Quantification of Cell Population in G0/G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a standard procedure for analyzing the cell cycle. [9][10] Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Part 4: Probing the Molecular Mechanism - Signaling Pathway Analysis

Based on the observed cellular effects, the next logical step is to investigate the underlying molecular mechanisms. Western blotting is a powerful technique to analyze the expression and activation state of specific proteins involved in key signaling pathways. [11][12][13][14]For quinoline derivatives, pathways such as those involving EGFR, HER-2, and BRAFV600E have been implicated. [15]Additionally, a related compound, NSC 368390, was found to inhibit de novo pyrimidine nucleotide biosynthesis. [16]

Key Experimental Objective:

To determine the effect of this compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways.

Potential Signaling Pathways to Investigate:

G cluster_pathways Potential Signaling Pathways cluster_growth Growth Factor Signaling cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Control EGFR EGFR BRAF BRAF V600E EGFR->BRAF HER2 HER-2 MEK MEK HER2->MEK BRAF->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax Bax Bax->Caspase3 activates PARP PARP Caspase3->PARP cleaves CyclinD1 Cyclin D1 CDK4 CDK4 CyclinD1->CDK4 activates p21 p21 p21->CDK4 inhibits p27 p27 p27->CDK4 inhibits

Caption: Potential signaling pathways affected by quinoline derivatives in cancer cells.

Protocol 4.1: Western Blotting

This is a general protocol for western blotting and should be optimized for specific antibodies. [12][13] Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, total EGFR, p-ERK, total ERK, cleaved Caspase-3, PARP, Cyclin D1, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice. [12]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size. [11]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [13]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking. [12]7. Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal. [17]

Conclusion

The protocols and application notes provided in this guide offer a structured approach to the initial investigation of this compound in cancer cell line studies. By systematically evaluating its cytotoxicity, mechanism of cell death, effects on the cell cycle, and impact on key signaling pathways, researchers can build a comprehensive profile of this novel compound's anticancer potential. The findings from these studies will be crucial in guiding further preclinical development and exploring its therapeutic promise.

References

Sources

Application Notes & Protocols: Quantitative Analysis of 6-Flu-oro-2-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-2-methylquinoline-4-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a widely accessible and robust technique suitable for routine analysis, while GC-MS offers higher selectivity and sensitivity, which is particularly useful for complex matrices or trace-level quantification.

The methodologies described herein are based on established principles for the analysis of quinoline derivatives and have been designed to ensure accuracy, precision, and reliability.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₁H₇FN₂N/A
Molecular Weight186.19 g/mol N/A
AppearanceSolid
Melting Point49-53 °C[3]
Boiling Point99°C at 3 mmHg[4]
SolubilitySoluble in organic solvents such as chloroform.[5] Slightly soluble in water.[6]N/A

Note: The molecular formula and weight are for the related compound 6-Fluoro-2-methylquinoline, as specific data for the 4-carbonitrile derivative was not available. These values are expected to be similar and serve as a good estimation for method development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the predominant method for the separation and identification of non-volatile pharmaceutical compounds like quinoline derivatives due to its high resolution, sensitivity, and versatility.[1]

Principle of HPLC-UV Analysis

This method separates this compound from impurities based on its partitioning between a stationary phase (a C18 column) and a mobile phase (a mixture of acetonitrile and water). The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Workflow for HPLC-UV Analysis

Caption: HPLC-UV workflow from sample preparation to data analysis.

Detailed HPLC-UV Protocol

3.3.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.[7]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

3.3.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.[8]

3.3.3 Sample Preparation

  • Accurately weigh a portion of the sample expected to contain a known amount of this compound into a volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.[9]

3.3.4 Chromatographic Conditions

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseGradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile
Gradient0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength280 nm[2]

3.3.5 System Suitability Before sample analysis, inject a working standard solution (e.g., mid-range concentration) five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.

3.3.6 Data Analysis

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. It offers excellent selectivity and sensitivity, making it ideal for the analysis of this compound, especially in complex matrices or when low detection limits are required.[10]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or the abundance of specific fragment ions is used for quantification.[11]

Experimental Workflow for GC-MS Analysis

Caption: GC-MS workflow from sample preparation to data analysis.

Detailed GC-MS Protocol

4.3.1 Instrumentation and Materials

  • GC-MS system with a capillary column, autosampler, and an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Toluene or another suitable solvent.[10]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

4.3.2 Preparation of Solutions

  • Solvent: Toluene.[10]

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with toluene.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with toluene to cover the expected concentration range of the samples.

4.3.3 Sample Preparation

  • Accurately weigh a portion of the sample into a volumetric flask.

  • Dissolve in and dilute to volume with toluene.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into a GC vial.

4.3.4 GC-MS Conditions

ParameterCondition
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 20 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[11]
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 50-300

4.3.5 Data Acquisition and Analysis

  • Acquire data in full scan mode to confirm the identity of the analyte by comparing its mass spectrum to a reference spectrum.

  • For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound. Based on the fragmentation of similar quinoline derivatives, potential ions to monitor would include the molecular ion and key fragments.[12][13]

  • Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Perform a linear regression analysis (r² ≥ 0.999).

  • Calculate the concentration of the analyte in the samples based on the calibration curve.

Method Validation

Both the HPLC-UV and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on specific laboratory requirements, including sample complexity, required sensitivity, and instrument availability. Proper method validation is crucial to ensure the generation of accurate and defensible data in a regulated environment.

References

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. (n.d.).
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
  • Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • 6-Fluoro-2-Methylquinoline 98.0%(GC) | PureSynth. (n.d.).
  • 6-Fluoro-2-methylquinoline. (n.d.). CAS Common Chemistry. Retrieved February 16, 2026, from [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (n.d.).
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13).
  • Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. (n.d.). Benchchem.
  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column.
  • Analytical Methods. (n.d.). RSC Publishing.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026, February 13). MDPI. Retrieved February 16, 2026, from [Link]

  • Khan, Singh, Singh, & Kondalkar. (2025, January 27). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

"troubleshooting the Reissert reaction for substituted quinolines"

Author: BenchChem Technical Support Team. Date: February 2026

Reissert Reaction Technical Support Center: Substituted Quinolines

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting 1-acyl-1,2-dihydroquinaldonitrile synthesis

Overview: The Reissert Reaction in Drug Discovery

You are likely here because you are attempting to functionalize a quinoline core—a privileged scaffold in antimalarial (e.g., chloroquine) and anticancer kinase inhibitors. The Reissert reaction is the most efficient gateway to functionalize the C2 position or generate aldehydes via subsequent hydrolysis (Reissert-Henze).

However, when applied to substituted quinolines, the standard textbook protocol (benzoyl chloride/KCN/water) often fails. This guide addresses the specific kinetic and thermodynamic barriers introduced by substituents.

Module 1: Diagnostic Workflow

Before altering conditions, diagnose the failure mode using the logic map below.

Reissert_Troubleshooting Start Issue: Low Yield / No Product Check_TLC Step 1: Check TLC of Rxn Mixture Start->Check_TLC No_Inter Starting Material (SM) Unchanged Check_TLC->No_Inter SM Only Messy Complex Mixture / Streaking Check_TLC->Messy Many spots Reversion Product formed but lost in workup Check_TLC->Reversion Disappears on column Sol_Activation Diagnosis: N-Acylation Failure Sol: Switch to Anhydrous/TMSCN or Increase Electrophilicity No_Inter->Sol_Activation EWG on Ring / C8 Sterics Sol_Hydrolysis Diagnosis: RCOCl Hydrolysis Sol: Dry solvents, inert atm, remove water (use TMSCN) Messy->Sol_Hydrolysis Moisture present Sol_Stability Diagnosis: Acid Sensitivity Sol: Neutralize Silica, Avoid Acidic Workup Reversion->Sol_Stability

Caption: Diagnostic logic for Reissert reaction failures. Blue: Action; Red: Failure Mode; Green: Solution.

Module 2: The "No Reaction" Scenario (Acylation Failure)

Q: I am recovering quantitative amounts of starting quinoline. Why isn't the acyl chloride reacting?

A: The Reissert reaction is not a concerted process; it is stepwise. The first step—formation of the N-acylquinolinium salt—is the rate-determining step for difficult substrates.

  • The Electronic Trap (EWGs): If your quinoline has strong Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ (especially at C5, C6, or C7), the nitrogen lone pair is deactivated. It is no longer nucleophilic enough to attack standard benzoyl chloride.

    • Fix: Use a more electrophilic acylating agent to force the salt formation. Switch from benzoyl chloride to 4-nitrobenzoyl chloride or ethyl chloroformate . The resulting Reissert compounds are often more stable and form in higher yields.

  • The Steric Wall (C8 Substituents): A substituent at the C8 position (peri-position) creates severe steric clash with the incoming N-acyl group.

    • Fix: You cannot change the physics of space, but you can minimize the clash. Use a linear, smaller acylating agent like acetyl chloride instead of benzoyl chloride. Alternatively, use TMSCN in a catalytic variant (see Protocol B), which often proceeds via a more compact transition state.

Q: My acyl chloride is disappearing, but I see no product. What is happening?

A: You are likely experiencing competitive hydrolysis .[1] In the classic biphasic system (DCM/Water), hydroxide ions (from the aqueous KCN layer) compete with the quinoline nitrogen for the acyl chloride. If the quinoline is deactivated (see above), hydrolysis wins.

  • Fix: Abandon the biphasic method. Switch to the Anhydrous TMSCN Method (Protocol B) . This eliminates water entirely.

Module 3: Stability & Purification Issues

Q: I see the product on TLC during the reaction, but it decomposes during column chromatography. Why?

A: Reissert compounds are acid-sensitive .[2] They can undergo "Retro-Reissert" fragmentation (reverting to quinoline and acyl cyanide) or hydrolyze to the aldehyde (Reissert-Henze mechanism) if exposed to acidic silica.

Self-Validating Purification Protocol:

  • Pre-treat Silica: Slurry your silica gel in Hexane containing 5% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.

  • Eluent: Include 1% Et₃N in your eluent system.

  • Recrystallization: Whenever possible, avoid chromatography. Many Reissert compounds crystallize from Ethanol/Water or Hexane/EtOAc upon cooling.

Module 4: Experimental Protocols

Protocol A: The "Classic" Biphasic (For Simple Quinolines)

Best for: Unsubstituted quinoline, electron-rich quinolines (6-OMe), and cost-efficiency.

  • Setup: Dissolve quinoline (10 mmol) in DCM (20 mL).

  • Aqueous Phase: Dissolve KCN (30 mmol, 3 equiv) in water (10 mL). Caution: KCN is fatal if ingested/inhaled.

  • Addition: Add the aqueous KCN to the DCM. Add a Phase Transfer Catalyst (e.g., TBAB, 5 mol%) to improve kinetics.

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (20 mmol, 2 equiv) slowly over 30 mins.

    • Why? Slow addition keeps the concentration of RCOCl low, favoring the reaction with the quinoline (which is in the organic phase) over hydrolysis at the interface.

  • Monitoring: Stir at RT for 6-12 hours. Monitor TLC.

  • Workup: Wash organic layer with water, NaHCO₃, and brine. Dry over Na₂SO₄.[3]

Protocol B: The "Modern" Anhydrous (For Difficult Substrates)

Best for: EWG-substituted quinolines, C8-substituted quinolines, and moisture-sensitive acyl chlorides.

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Reagents: Dissolve substituted quinoline (5 mmol) in anhydrous DCM (15 mL).

  • Activator: Add Trimethylsilyl cyanide (TMSCN) (10 mmol, 2 equiv).

    • Note: TMSCN is volatile and releases HCN upon hydrolysis. Handle in a fume hood.

  • Acylation: Add the Acyl Chloride (5.5 mmol) dropwise.

  • Catalysis (Optional but recommended): If reaction is sluggish, add 10 mol% Aluminum Chloride (AlCl₃) or a chiral thiourea catalyst (if enantioselectivity is desired).

  • Mechanism: The AlCl₃ activates the acyl chloride, and the silyl group acts as a "hard" Lewis acid trap for the chloride leaving group, driving the reaction forward.

Comparison of Reagent Compatibility

VariableProtocol A (KCN/Water)Protocol B (TMSCN/DCM)
Moisture Tolerance High (Biphasic)Zero (Strictly Anhydrous)
EWG-Quinolines Poor (Hydrolysis dominates)Excellent
C8-Substituents PoorModerate (with small RCOCl)
Safety Profile High Risk (Solid KCN)Moderate Risk (Volatile TMSCN)
Atom Economy Low (Excess reagents needed)High

Visualizing the Reaction Pathway

The following diagram illustrates the critical "Fork in the Road" where the reaction succeeds or fails based on the stability of the N-acyl intermediate.

Reaction_Mechanism Quinoline Quinoline Intermediate N-Acylquinolinium Salt (Unstable) Quinoline->Intermediate + RCOCl RCOCl Acyl Chloride RCOCl->Intermediate Hydrolysis Hydrolysis (DEAD END) Intermediate->Hydrolysis + H2O (Fast if deactivated) Attack Cyanide Attack (C2 Position) Intermediate->Attack + CN- Product Reissert Compound Attack->Product

Caption: The kinetic competition between Cyanide attack (Green path) and Hydrolysis (Red path).

References

  • Reissert, A. (1905).[4][5] "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen". Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.[4] [4]

  • Popp, F. D. (1968).[1] "Reissert Compounds".[1][4][5][6][7] Advances in Heterocyclic Chemistry, 9, 1–26.[1] (Seminal review on the scope and limitations).

  • Shibata, T., et al. (2001). "Highly Enantioselective Reissert-Type Reaction Catalyzed by a Binaphthol-Derived Aluminum Catalyst". Journal of the American Chemical Society.[1][4][5] (Modern anhydrous variants).

  • Grosheintz, J. M., & Fischer, H. O. (1941).[4][5] "Preparation of 1-Acyl-1,2-dihydroquinaldonitriles and their Hydrolysis to Aldehydes". Journal of the American Chemical Society, 63(7), 2021–2022.[4]

Sources

"optimization of reaction conditions for the cyanation of quinolines"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for the Cyanation of Quinolines

Introduction: Selecting Your Synthetic Pathway

Welcome to the Technical Support Center. This guide addresses the two primary workflows for introducing a cyano group into the quinoline scaffold. Your choice of method depends entirely on your starting material:

  • Method A (Direct C-H Functionalization): You are starting with a Quinoline N-Oxide .[1] This utilizes the modified Reissert-Henze reaction.[2][3] It is ideal for late-stage functionalization at the C2 position.

  • Method B (Cross-Coupling): You are starting with a Halo-Quinoline (Cl, Br, I) or Pseudohalide (OTf). This utilizes Palladium-catalyzed exchange. It is ideal for placing nitriles at specific positions pre-defined by halogen handles.

Module 1: Direct C-H Cyanation (Modified Reissert-Henze)

Target Substrate: Quinoline N-Oxides Primary Reagents: Trimethylsilyl cyanide (TMSCN), Acyl Chloride (Activator)

The Mechanism (Logic Flow)

Understanding the mechanism is critical for troubleshooting low yields. The reaction relies on activating the N-oxide oxygen to make the C2 position electrophilic.

ReissertHenze NOxide Quinoline N-Oxide Inter Activated N-Acyloxy Intermediate NOxide->Inter Acylation Activator Activator (BzCl / TsCl) Activator->Inter AddInter 1,2-Dihydro Adduct Inter->AddInter + CN- TMSCN TMSCN (Nucleophile) TMSCN->AddInter Product 2-Cyanoquinoline AddInter->Product Aromatization Elim Elimination (-TMS-OR) Elim->Product

Figure 1: Mechanistic pathway of the modified Reissert-Henze reaction. Activation of the N-oxide is the rate-determining prerequisite for nucleophilic attack.

Standard Optimized Protocol
  • Substrate: 1.0 equiv Quinoline N-oxide[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

  • Activator: 2.0 equiv Benzoyl Chloride (BzCl) or Tosyl Chloride (TsCl)

  • Reagent: 3.0 equiv TMSCN[1]

  • Base: 2.0 equiv TEA or DIPEA (Optional but recommended to sequester HCl)

  • Conditions: 0°C to RT, 4–12 hours.

Troubleshooting & FAQs

Q: My reaction turns dark/black immediately, and the yield is <20%. What is happening? A: This is likely exothermic decomposition of the activated intermediate.

  • Diagnosis: The N-acyloxy quinolinium salt formed upon adding BzCl is thermally unstable.

  • Fix: Cool the reaction mixture to 0°C (or -10°C) before adding the activator. Add the activator dropwise. Allow the activation to proceed for 15 minutes before adding TMSCN.

Q: I see the activated intermediate on TLC, but the cyanide addition isn't happening. A: This is often a moisture issue .

  • Reasoning: Water competes with TMSCN. If water is present, it hydrolyzes the activated N-O bond back to the N-oxide or ring-opens the intermediate.

  • Fix: Ensure DCM is distilled over CaH2 or taken from a solvent purification system (SPS). TMSCN hydrolyzes rapidly in wet air; use a fresh bottle.

Q: Why am I getting C4-cyanation instead of C2? A: While C2 is electronically favored, steric hindrance at C2 forces the nucleophile to C4.

  • Analysis: If you have a bulky substituent at C3, it blocks the C2 trajectory.

  • Solution: You cannot easily override this electronically. If C2 is blocked, C4 substitution is the expected outcome. If C2 is open but you want C4, this method is not suitable; use Method B (Cross-Coupling) with a 4-haloquinoline.

Module 2: Palladium-Catalyzed Cyanation (Cross-Coupling)

Target Substrate: Aryl Halides (Cl, Br, I) Primary Reagents: K4[Fe(CN)6] (Potassium Ferrocyanide), Pd-Catalyst[4]

The "Green" Cyanide Source

We strictly recommend K4[Fe(CN)6] over NaCN/KCN or Zn(CN)2 for optimization.

  • Why? It is non-toxic (food grade additive), air-stable, and releases cyanide ions slowly. This slow release is crucial because high concentrations of free cyanide (

    
    ) poison Palladium catalysts by forming stable 
    
    
    
    species that are catalytically inactive [1].
Comparative Data: Cyanide Sources
ParameterK4[Fe(CN)6] (Recommended)Zn(CN)2 TMSCN NaCN/KCN
Toxicity Low (Non-toxic solid)HighHigh (Volatile/Hydrolyzable)Extreme
Catalyst Stability High (Slow release prevents poisoning)ModerateLowVery Low (High poisoning risk)
Solvent System Requires Water (e.g., DMA/H2O)DMF/DMAToluene/MeCNPolar Aprotic
Atom Economy Good (Transfers multiple CN groups)ModerateModerateHigh
Optimized Protocol (Ferrocyanide Method)
  • Substrate: 1.0 equiv Halo-quinoline

  • Source: 0.25 equiv K4[Fe(CN)6]·3H2O (Provides 6 CN ligands, but 0.5 equiv often used to drive completion).

  • Catalyst: 1-3 mol% Pd(OAc)2 or Pd2(dba)3.

  • Ligand: XPhos or dppf (Crucial for aryl chlorides).

  • Base: 1.0 equiv Na2CO3.[5]

  • Solvent: DMA/Water (10:1 ratio). Water is essential to dissolve the ferrocyanide.

  • Temp: 100–120°C.

Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You likely have Catalyst Poisoning .

  • Mechanism: If the release of cyanide is too fast relative to the oxidative addition step, the Pd center gets saturated with CN ligands.

  • Fix:

    • Ensure you are using the K4[Fe(CN)6] source, not NaCN.

    • Increase the ligand-to-metal ratio (e.g., 4:1 instead of 2:1) to protect the Pd center.

    • Switch to a palladacycle precatalyst (e.g., XPhos Pd G4), which is more robust against poisoning [2].

Q: My starting material is a Quinoline-Chloride, and it's not reacting. A: Aryl chlorides are sluggish substrates for cyanation.

  • Fix: You must use electron-rich, bulky phosphine ligands.

    • Recommendation: Switch to XPhos or SPhos . Standard PPh3 will not work for chlorides.

    • Alternative: Add a co-catalyst like 10 mol% t-BuOK to facilitate the oxidative addition, or switch to Ni-catalysis (Ni(cod)2/dppf) which activates C-Cl bonds more readily [3].

Q: There is a heavy precipitate, and stirring has stopped. A: K4[Fe(CN)6] is insoluble in pure organics.

  • Fix: You must add water to the solvent system (e.g., DMF/H2O 10:1). The reaction occurs at the interface or via the small amount of dissolved ferrocyanide. Ensure vigorous stirring (1000 RPM).

Module 3: Safety & Waste Management (Critical)

WARNING: Cyanation reactions pose lethal risks.[6] Engineering controls are mandatory.[6][7]

HCN Evolution Control

When using TMSCN (Method A) or working up Ferrocyanide reactions (Method B), acidification will generate Hydrogen Cyanide (HCN) gas.

  • Rule: Never acidify the reaction mixture below pH 9 until all cyanide has been quenched.

  • Monitoring: Keep a portable HCN detector active inside the fume hood sash.

Quenching Protocol (Self-Validating)

Do not assume waste is safe. Follow this destruction protocol:

  • Oxidation: Treat all aqueous waste with Bleach (10% NaOCl) or Calcium Hypochlorite.

  • pH Control: Maintain pH > 10 using NaOH during oxidation to prevent HCN gas evolution.

  • Validation: Test the solution with Prussian Blue test paper or a CN-specific strip. It must be negative before disposal.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004).[8] Potassium Hexacyanoferrate(II)—A New, Efficient, and Non-Toxic Cyanating Agent for the Palladium-Catalyzed Synthesis of Aryl Nitriles.[9] Chemical Communications. [Link][8]

  • Cohen, D. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides with K4[Fe(CN)6].[5][10] Organic Letters. [Link][8]

  • Fier, P. S., & Hartwig, J. F. (2014). Copper-Mediated Cyanation of Aryl Halides with Trimethylsilyl Cyanide. Journal of the American Chemical Society. [Link]

  • Manna, S., & Antonchick, A. P. (2019). Regioselective C-H Cyanation of Heteroarenes. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Purification of 6-Fluoro-2-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the purification of 6-Fluoro-2-methylquinoline-4-carbonitrile . It synthesizes established organic chemistry protocols with specific insights into quinoline handling.

Ticket ID: PUR-QCN-6F2M Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Start Here

Before initiating a purification protocol, identify your current impurity profile. The synthesis of 4-cyanoquinolines (typically via Rosenmund-von Braun cyanation of the 4-chloro precursor) introduces specific contaminants that dictate the purification strategy.

Observation Likely Impurity/Issue Recommended Protocol
Green/Blue tint or sludge Residual Copper salts (CuCN/CuBr)Protocol A: Chelation Workup
Beige/Brown Solid, mp < 100°C Unreacted 4-chloro precursorProtocol C: Chromatography (Recrystallization is often ineffective for <5% chloro impurity)
White/Off-white solid, broad mp Trace organic impurities / Amide hydrolysis productProtocol B: Recrystallization
Low solubility in organic solvents Polymerized by-products or Copper complexesProtocol A followed by Protocol C

Core Purification Workflows

Protocol A: Copper De-Complexation (Crucial Post-Synthesis Step)

Context: If you synthesized this target via Pd-catalyzed cyanation or Rosenmund-von Braun reaction using CuCN, the nitrogen of the quinoline ring and the nitrile group form stable complexes with copper. Standard silica columns often fail to remove these, resulting in "streaking" and low yields.

The Fix: You must break the Cu-N coordination bond using a bidentate ligand (Ethylenediamine or TMEDA) before chromatography.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Chelation: Add a 10% aqueous solution of Ethylenediamine (or concentrated ammonium hydroxide if diamine is unavailable). The ratio should be 1:1 (organic:aqueous).

  • Agitation: Stir vigorously for 30 minutes. The aqueous layer should turn deep blue (Cu-amine complex).

  • Separation: Separate the layers. Wash the organic layer twice more with the amine solution until the aqueous layer is colorless.

  • Drying: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Recrystallization (The Gold Standard)

Context: this compound is a planar, aromatic system that should crystallize well. However, the 2-methyl group disrupts packing slightly compared to non-substituted analogs, requiring specific solvent pairs.

Solvent System Table:

Solvent PairRatio (v/v)SuitabilityNotes
Ethanol (Abs.) 100%HighBest for removing trace tars. Heat to reflux; cool slowly to 4°C.
EtOAc / Hexanes 1:3 to 1:5MediumGood for bulk crystallization but may trap the 4-chloro impurity (isomorphous).
Acetonitrile 100%HighExcellent for removing polar amide byproducts formed by nitrile hydrolysis.

Procedure:

  • Dissolve crude solid in boiling Ethanol (approx. 10-15 mL per gram).

  • If insoluble black specks remain, filter hot through a pre-warmed Celite pad.

  • Allow the filtrate to cool to room temperature undisturbed for 2 hours.

  • Move to a 4°C fridge for 12 hours.

  • Filter the needles/prisms and wash with cold (-20°C) Hexane.

Protocol C: Flash Chromatography (Separating the Chloro-Precursor)

Context: The starting material (6-Fluoro-4-chloro-2-methylquinoline) and the product have very similar Rf values due to the similar lipophilicity of Cl and CN groups on this scaffold.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Gradient elution is required.[1]

  • Start: 5% EtOAc in Hexanes (to elute non-polar impurities).

  • Ramp: Slowly increase to 20-30% EtOAc in Hexanes.

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Quinoline nitrogens are basic and interact with acidic silanol groups on silica, causing peak tailing. TEA blocks these sites.

Visualized Workflows

Workflow 1: Post-Reaction Workup Logic

This diagram illustrates the decision tree for handling the crude reaction mixture to ensure copper removal and initial isolation.

G Start Crude Reaction Mixture (Post-Cyanation) CheckCu Is Copper/Pd catalyst used? Start->CheckCu CuYes Protocol A: Ethylenediamine Wash CheckCu->CuYes Yes CuNo Standard Aqueous Wash CheckCu->CuNo No OrganicLayer Isolate Organic Layer (Drying & Concentration) CuYes->OrganicLayer CuNo->OrganicLayer SolidCrude Crude Solid Obtained OrganicLayer->SolidCrude TLC TLC Analysis (vs. Starting Material) SolidCrude->TLC Decision Impurity Level? TLC->Decision Recryst Protocol B: Recrystallization (EtOH) Decision->Recryst < 5% Impurities Column Protocol C: Flash Column (+1% Et3N) Decision->Column > 5% or Chloro-precursor present

Caption: Decision matrix for selecting the appropriate purification path based on catalyst presence and impurity profile.

Troubleshooting FAQ

Q: My product is co-eluting with the 4-chloro starting material on the column. How do I separate them? A: This is the most common challenge. The dipole moments are different, but the lipophilicity is similar.

  • Change Solvent Selectivity: Switch from EtOAc/Hexane to DCM/Methanol (99:1) or Toluene/Acetone . Toluene often leverages pi-pi interactions differently than hexanes.

  • Chemical Modification: If the mixture is 90% product, you can try a "reverse scavenger" approach. Treat the mixture with a small amount of nucleophile (e.g., sodium methoxide) that reacts faster with the 4-chloro compound than the 4-cyano (though this is risky due to nitrile sensitivity). Chromatography is safer.

Q: I see a new spot on TLC after recrystallization from ethanol. Did I decompose it? A: Check if you boiled the ethanol for too long. The nitrile group at the 4-position is activated by the quinoline nitrogen (electron-withdrawing). Prolonged heating in protic solvents can lead to partial hydrolysis to the amide (6-Fluoro-2-methylquinoline-4-carboxamide).

  • Solution: Use Acetonitrile for recrystallization instead of Ethanol to avoid solvolysis.

Q: Can I use Acid-Base extraction? A: Proceed with Caution. While quinolines are basic, the 4-cyano group is strongly electron-withdrawing, significantly lowering the pKa of the ring nitrogen (likely to pKa < 2). You would need strong acid (pH < 1) to protonate it fully for extraction into water. These harsh conditions often hydrolyze the nitrile to the carboxylic acid. We recommend avoiding acid-base extraction for this specific derivative.

References

  • Zanon, J., Klapars, A., Buchwald, S. L. (2003).[2] "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides". Journal of the American Chemical Society. 125(10), 2890–2891. [Link]

    • Relevance: Establishes the copper-catalyzed cyanation mechanism and the necessity of diamine ligands for purific
  • Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides". Chemical Reviews. 87(4), 779–794. [Link]

    • Relevance: Comprehensive review on the Rosenmund-von Braun reaction and isolation of arom
  • Organic Syntheses, Coll. Vol. 3. (1955). "Quinoline".[3][4][5][6][7][8] p.796. [Link]

    • Relevance: Foundational text on quinoline purification properties (steam distillation, basicity).[3][7][8]

  • Watson, C. (2012). "Purification of Reaction Mixtures". The Royal Society of Chemistry. Relevance: General guide supporting the use of Ethylenediamine for copper removal.

Sources

Technical Support Center: Overcoming Low Yields in the Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of functionalized quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered in quinoline synthesis, with a primary focus on overcoming low yields. Quinolines are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] This resource provides actionable, field-proven insights to optimize your synthetic routes.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems encountered in common named reactions for quinoline synthesis.

The Friedländer Synthesis

The Friedländer synthesis is a widely used reaction involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[3][4]

Issue: Low or no product yield in my Friedländer synthesis.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[3]

    • Solution: Consider using milder and more efficient catalytic systems. Modern approaches include the use of ionic liquids, metal-organic frameworks, and nanocatalysts which can facilitate the reaction under less harsh conditions.[3][5] For instance, gold(III)-catalyzed reactions can proceed under milder conditions.[3]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical for the success of the Friedländer synthesis.[3][6] An inappropriate catalyst can lead to low conversion rates or the formation of undesired side products.[3]

    • Solution: If you are experiencing low yield, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3] Alternatively, explore different types of catalysts. Both Lewis and Brønsted acids are commonly employed.[6] For example, silica nanoparticles have proven effective in some cases.[3]

  • Inappropriate Solvent: The reaction medium significantly influences the reaction's efficiency.[3]

    • Solution: If your reactants have poor solubility, switch to a more polar solvent like DMF or ethanol.[3]

  • Side Reactions: A significant side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[3][7] This competing reaction can drastically reduce the yield of the desired quinoline.[7]

    • Solution: To mitigate self-condensation, consider switching from a base to an acid catalyst.[7] Lowering the reaction temperature or slowly adding the ketone to the reaction mixture can also help minimize this side reaction.[7] Another effective strategy is to use an imine analog of the o-aniline.[8]

Experimental Protocol: Iodine-Catalyzed Friedländer Annulation

This protocol describes a method using molecular iodine as a catalyst.

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum.[3]

Troubleshooting Flowchart for Friedländer Synthesis

G start Low Yield in Friedländer Synthesis cond1 Check Reaction Conditions start->cond1 cond2 Check Catalyst cond1->cond2 No sol1a Optimize Temperature: Incrementally increase in 10°C steps. cond1->sol1a Yes sol1b Optimize Solvent: Switch to a more polar solvent (e.g., DMF, ethanol). cond1->sol1b Yes cond3 Check for Side Reactions cond2->cond3 No sol2a Increase Catalyst Loading: (e.g., from 5 to 10 mol%) cond2->sol2a Yes sol2b Change Catalyst Type: Try milder catalysts (e.g., ionic liquids, nanocatalysts). cond2->sol2b Yes sol3a Minimize Self-Condensation: Switch to an acid catalyst or lower the temperature. cond3->sol3a Yes sol3b Use Imine Analog of o-Aniline cond3->sol3b Yes sol1a->cond2 sol1b->cond2 sol2a->cond3 sol2b->cond3

Caption: Troubleshooting workflow for low yields in Friedländer synthesis.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent.[4][9] It is known for its often vigorous and exothermic nature.[10][11]

Issue: The reaction is violent, difficult to control, and produces a significant amount of tar.

Potential Causes & Solutions:

  • Highly Exothermic Reaction: The reaction is notoriously exothermic, which can lead to a runaway reaction if not properly controlled.[10][12]

    • Solution: The use of a moderator is crucial. Ferrous sulfate (FeSO₄) is commonly added to control the exothermicity by acting as an oxygen carrier, which slows down the oxidation step.[10][12] Boric acid can also be used.[11] Gradual and careful addition of sulfuric acid with cooling is also essential.[13]

  • Tar Formation: The strongly acidic and high-temperature conditions promote the polymerization of acrolein (formed from the dehydration of glycerol), leading to significant tar formation.[10][14]

    • Solution: Minimizing the reaction temperature and time can help reduce tar formation.[10] Strict temperature control is essential to prevent overheating and decomposition.[13]

Experimental Protocol: Moderated Skraup Synthesis

This procedure is adapted from a reliable source and includes the use of ferrous sulfate to moderate the reaction.

Materials: Aniline, Glycerol (anhydrous), Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O).

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and carefully add concentrated sulfuric acid with cooling and stirring.

  • Gently heat the mixture. Once the reaction begins (indicated by boiling), remove the heat source. The exotherm of the reaction should sustain boiling.

  • Reapply heat only after the initial exotherm has subsided and continue to reflux for the recommended time.

  • After cooling, the workup typically involves dilution with water, neutralization, and steam distillation to isolate the crude quinoline.[7]

The Doebner-von Miller Reaction

This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[15]

Issue: Low yields due to polymerization of the α,β-unsaturated carbonyl compound.

Potential Causes & Solutions:

  • Acid-Catalyzed Polymerization: The α,β-unsaturated carbonyl starting material is highly prone to acid-catalyzed polymerization, which is a major cause of low yields.[13][16]

    • Solution: A highly effective strategy is to employ a two-phase (biphasic) reaction medium. This sequesters the carbonyl compound in an organic phase, significantly reducing its tendency to polymerize and thereby increasing the yield of the desired quinoline.[13][16]

The Combes Quinoline Synthesis

The Combes synthesis involves the condensation of anilines with β-diketones to form substituted quinolines.[1][9]

Issue: Formation of undesired regioisomers.

Potential Causes & Solutions:

  • Lack of Regiocontrol: When using unsymmetrical β-diketones, the formation of different regioisomers is a primary challenge.[14]

    • Solution: The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[8] The electrophilic aromatic annulation is the rate-determining step, where steric effects play a significant role.[1][8] For instance, bulkier substituents on the β-diketone tend to favor the formation of certain regioisomers.[8] Careful selection of the β-diketone and reaction conditions is necessary to favor the desired isomer.

The Conrad-Limpach Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines.[17][18]

Issue: Low yield of the desired 4-hydroxyquinoline.

Potential Causes & Solutions:

  • High-Temperature Requirement: The cyclization step requires high temperatures, often around 250 °C.[8][17][19] Running the reaction neat often results in moderate yields.[8]

    • Solution: The use of a high-boiling, inert solvent such as mineral oil can significantly improve the yield, in some cases up to 95%.[8][17]

Table 1: Summary of Common Issues and Solutions in Quinoline Synthesis

Synthesis MethodCommon IssueKey Solution(s)
Friedländer Low yield due to self-condensation of ketoneSwitch to an acid catalyst; lower reaction temperature; use an imine analog.[7][8]
Skraup Violent reaction and tar formationUse a moderator like ferrous sulfate; control temperature carefully.[10][13]
Doebner-von Miller Polymerization of α,β-unsaturated carbonylEmploy a biphasic reaction medium.[13][16]
Combes Formation of undesired regioisomersCarefully select β-diketone based on steric and electronic effects.[1][8]
Conrad-Limpach Low yield in high-temperature cyclizationUse a high-boiling inert solvent like mineral oil.[8][17]

Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing groups on the aniline ring affect the reaction yield?

A1: The electronic nature of substituents on the aniline ring significantly impacts reactivity.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the electron density of the aniline ring, making it more nucleophilic. This often leads to higher reactivity and better yields in electrophilic aromatic substitution steps common to many quinoline syntheses.[20][21][22]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density of the aniline ring, deactivating it towards electrophilic attack. This can lead to lower reactivity and require harsher reaction conditions, potentially resulting in lower yields.[15][22][23]

Q2: What are some general strategies for purifying functionalized quinolines, especially when dealing with tarry byproducts?

A2: Purification can be challenging, particularly with methods like the Skraup synthesis that produce significant tar.

  • Steam Distillation: This is a classic and effective method for separating the volatile quinoline product from non-volatile tarry residues.[7]

  • Acid-Base Extraction: Quinolines are basic due to the nitrogen atom. The crude product can be dissolved in an acidic solution to form a water-soluble salt. This aqueous solution can then be washed with an organic solvent to remove non-basic impurities. Basification of the aqueous layer regenerates the free quinoline, which can then be extracted with an organic solvent.[7]

  • Chromatography: For less viscous crude products, column chromatography on silica gel is a standard purification technique.

Q3: How can I effectively monitor the progress of my quinoline synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of most organic reactions, including quinoline synthesis.[24] It allows for the visualization of the consumption of starting materials and the formation of the product.[24] A co-spot, where the starting material and reaction mixture are spotted in the same lane, is the most reliable way to differentiate the product from the starting materials.[24]

Reaction Monitoring Workflow using TLC

start Start Reaction prep_tlc Prepare TLC Plate (Spot SM, RM, Co-spot) start->prep_tlc develop_tlc Develop TLC Plate in appropriate solvent system prep_tlc->develop_tlc visualize Visualize under UV light and/or with a stain develop_tlc->visualize analyze Analyze Spots: Is starting material consumed? Is a new product spot visible? visualize->analyze continue_rxn Continue Reaction and Monitor Periodically analyze->continue_rxn No workup Reaction Complete. Proceed to Workup. analyze->workup Yes continue_rxn->prep_tlc

Caption: General workflow for monitoring quinoline synthesis using TLC.

Q4: Are there greener alternatives to the classical quinoline synthesis methods that often use harsh reagents?

A4: Yes, significant progress has been made in developing more environmentally friendly methods for quinoline synthesis.[9][25][26] These "green" approaches often lead to improved reaction efficiency and higher yields.[26] Key strategies include:

  • Alternative Energy Sources: Microwave and ultrasound irradiation can significantly reduce reaction times and improve yields.[9][26]

  • Green Solvents: The use of water, ethanol, or solvent-free conditions reduces the environmental impact.[5][26][27]

  • Reusable Catalysts: The development of solid-supported and nanocatalysts allows for easy separation and reuse, minimizing waste.[5][25][26]

References

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Preventing side product formation in quinoline synthesis - Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermedi
  • Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chrom
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Green Synthesis of Quinoline Derivatives: Applic
  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide - Benchchem.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem.
  • Combes quinoline synthesis - Wikipedia.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Public
  • Synthesis of Quinoline and Dihydroquinoline Embelin Deriv
  • Conrad–Limpach synthesis - Wikipedia.
  • (PDF)
  • optimized reaction condition for quinoline synthesis using the...
  • Optimization of catalyst and ligand loading | Download Scientific Diagram - ResearchG
  • Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes - DORAS | DCU Research Repository.
  • Combes Quinoline Synthesis.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace.
  • Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchG
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
  • Prepar
  • Quinoline - Wikipedia.
  • Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Conrad-Limpach Synthesis - SynArchive.
  • Troubleshooting low yields in the quinoline cycliz
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR.
  • What is the complete procedure for Doebner-von miller reaction ?
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.

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Technical Support Center: Managing Regioselectivity in the Functionalization of 6-Fluoro-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the regioselective functionalization of 6-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of substituting this versatile heterocyclic scaffold.

The 6-fluoro-2-methylquinoline core is a valuable building block in medicinal chemistry. However, achieving desired regioselectivity during its functionalization can be a significant challenge due to the interplay of electronic and steric effects of the existing substituents. This resource aims to provide a comprehensive understanding of these factors and practical solutions to control the outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the 6-fluoro-2-methylquinoline ring for functionalization?

The reactivity of the quinoline ring is influenced by the nitrogen atom and the existing substituents. For 6-fluoro-2-methylquinoline:

  • The Pyridine Ring (Positions 2, 3, 4): The nitrogen atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions 2 and 4. The C2 position is already substituted with a methyl group. The C4 position is activated towards nucleophilic attack.

  • The Benzene Ring (Positions 5, 7, 8): The electronic properties of the fluorine atom at C6 (an ortho, para-director) and the overall electronic nature of the quinoline system will influence reactivity. C-H activation reactions often favor the C8 position due to the potential for chelation assistance from the quinoline nitrogen.[1][2]

Q2: How does the fluorine substituent at the C6 position influence regioselectivity?

The fluorine atom at C6 is an electron-withdrawing group via induction but an electron-donating group through resonance. As a halogen, it is considered a deactivating group for electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho (C5 and C7) and para (relative to the directing effect, not the ring position) positions. In the context of nucleophilic aromatic substitution, the electron-withdrawing nature of fluorine can activate the ring, particularly at positions ortho and para to it.

Q3: I am attempting a C-H functionalization and getting a mixture of isomers. How can I improve selectivity?

Achieving high regioselectivity in C-H functionalization is a common challenge.[1][3] Several strategies can be employed:

  • Directing Groups: Utilizing a directing group (DG) is a powerful method to guide the catalyst to a specific C-H bond.[1][4] For instance, converting the quinoline to its N-oxide can direct functionalization to the C8 position with rhodium or palladium catalysts.[2][5][6]

  • Catalyst and Ligand Selection: The choice of metal catalyst and coordinating ligands is crucial.[1] For example, while palladium catalysts often favor C2 functionalization, specific ligands can steer the reaction to other positions.[1] Rhodium catalysts are known to favor C8 functionalization in some cases.[2][7]

  • Reaction Conditions: Optimization of solvent, temperature, and additives can significantly impact the regiochemical outcome.

Q4: Is it possible to selectively functionalize the methyl group at the C2 position?

Yes, the methyl group at C2 is benzylic-like and can be functionalized through radical reactions or by deprotonation with a strong base to form an anion, which can then react with an electrophile. This approach offers a distinct regiochemical outcome compared to direct C-H functionalization of the quinoline ring.

Troubleshooting Guide

This guide addresses common problems encountered during the regioselective functionalization of 6-fluoro-2-methylquinoline.

Problem 1: Low yield in a palladium-catalyzed C-H arylation at the C8 position.

  • Possible Cause: Inefficient catalyst activation or catalyst poisoning.

    • Solution: Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and stored correctly. Consider using a pre-catalyst or an in-situ activation method. Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.[2]

  • Possible Cause: Ineffective directing group strategy.

    • Solution: If using the quinoline nitrogen as the directing group is insufficient, consider converting the substrate to the N-oxide. The N-oxide can act as a more effective directing group for C8 functionalization.[5][8]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: C-H activation often requires elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[2]

Problem 2: Lack of selectivity in an electrophilic aromatic substitution (e.g., nitration, halogenation).

  • Possible Cause: The inherent directing effects of the quinoline nitrogen and the existing substituents lead to a mixture of products.

    • Solution: Carefully consider the electronic directing effects. The pyridine ring is generally deactivated to electrophilic attack. The fluorine at C6 will direct incoming electrophiles primarily to the C5 and C7 positions. The 2-methyl group has a minor activating effect. To enhance selectivity, consider using bulkier reagents that may favor the less sterically hindered position.

  • Possible Cause: Harsh reaction conditions leading to side reactions.

    • Solution: Optimize the reaction conditions by lowering the temperature or using a milder electrophilic reagent. For example, instead of a strong nitrating mixture (HNO₃/H₂SO₄), consider a milder nitrating agent.

Problem 3: Attempted nucleophilic aromatic substitution (SNA) of the fluorine at C6 is unsuccessful.

  • Possible Cause: Insufficient activation of the aromatic ring for SNAr.

    • Solution: SNAr reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[9] The quinoline ring itself provides some activation, but it may not be sufficient. To promote the reaction, consider introducing a strong electron-withdrawing group at the C5 or C7 position.

  • Possible Cause: The leaving group ability of fluoride.

    • Solution: While fluoride is typically a poor leaving group in SN2 reactions, it can be an effective leaving group in SNAr reactions because the rate-determining step is often the nucleophilic attack.[10][11][12] However, if the reaction is not proceeding, ensure that a sufficiently strong nucleophile and appropriate reaction conditions (e.g., polar aprotic solvent, elevated temperature) are being used.

Experimental Protocols

Protocol 1: Regioselective C8 Arylation via C-H Activation (N-Oxide Directed)

This protocol is a general guideline and may require optimization for specific arylating agents.

Step 1: Synthesis of 6-fluoro-2-methylquinoline N-oxide

  • To a solution of 6-fluoro-2-methylquinoline (1.0 eq) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-oxide.

Step 2: C8 Arylation

  • In a sealed reaction vessel, combine 6-fluoro-2-methylquinoline N-oxide (1.0 eq), the aryl bromide coupling partner (1.5 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq) and a solvent (e.g., DMF or toluene).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary Table: Representative C-H Functionalization Conditions
PositionCatalyst/ReagentDirecting GroupTypical ConditionsRegioselectivityReference
C8 Rh(I) complexesNone (N-coordination)n-octane, 80 °CHigh for C8[7][13][14]
C8 Pd(OAc)₂N-oxideBase, high temp.High for C8[5][8]
C2 Pd(OAc)₂N-oxideAg₂CO₃, 130 °CGood for C2[6][15]
C4 Rh(I) complexesNone (steric control)n-octane, 80 °CHigh for C4[13][14]

Visualizing Reaction Pathways

Decision Tree for Regioselective Functionalization

This diagram outlines a logical approach to selecting a functionalization strategy based on the desired position.

G start Desired Functionalization Position on 6-Fluoro-2-Methylquinoline c8 C8 Position start->c8 c5_c7 C5 or C7 Position start->c5_c7 c4 C4 Position start->c4 c2_methyl C2-Methyl Group start->c2_methyl ch_activation C-H Activation c8->ch_activation eas Electrophilic Aromatic Substitution c5_c7->eas snar Nucleophilic Aromatic Substitution c4->snar radical_base Radical/Base Mediated c2_methyl->radical_base rh_cat Rhodium Catalysis (N-Coordination) ch_activation->rh_cat pd_n_oxide Palladium Catalysis (N-Oxide Directed) ch_activation->pd_n_oxide nitration_halogenation Nitration/Halogenation (o,p-directing F) eas->nitration_halogenation nucleophilic_attack Nucleophilic Attack (Activated by N) snar->nucleophilic_attack radical_initiation Radical Initiation (e.g., NBS) radical_base->radical_initiation strong_base Strong Base (e.g., LDA) radical_base->strong_base G start Low Regioselectivity Observed analyze Analyze Product Mixture (NMR, GC-MS) start->analyze catalyst Screen Catalysts and Ligands analyze->catalyst directing_group Modify/Introduce Directing Group catalyst->directing_group If no improvement success Improved Regioselectivity catalyst->success Success conditions Optimize Reaction Conditions (Solvent, Temp, Base) directing_group->conditions If no improvement directing_group->success Success reassess Re-evaluate Synthetic Strategy conditions->reassess If still poor conditions->success Success

Caption: Systematic workflow for troubleshooting poor regioselectivity.

References

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"stability issues of 6-Fluoro-2-methylquinoline-4-carbonitrile under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-2-methylquinoline-4-carbonitrile

A Guide to Understanding and Managing Stability

Welcome to the technical support center for this compound. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized the available technical data and field insights to help you anticipate and troubleshoot potential stability-related challenges.

While specific stability studies on this compound are not extensively published, we can infer its stability profile by examining its core structure: a substituted quinoline ring and an aryl nitrile group. This guide is structured to address potential issues through a series of troubleshooting questions and detailed scientific explanations.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Observation: Discoloration of Solid Compound Over Time

Q1: My solid this compound, which was initially a white to off-white powder, has developed a yellow or brownish tint. What could be the cause, and how can I prevent this?

A1: Discoloration of quinoline-based compounds is often indicative of degradation due to exposure to light or air.[1] Quinoline itself is known to be hygroscopic and can turn brown upon exposure to light.[1]

  • Probable Cause 1: Photodegradation. The fluoroquinolone scaffold is susceptible to degradation upon exposure to UV light.[2][3][4] This can lead to the formation of colored impurities.

  • Probable Cause 2: Oxidation. Exposure to atmospheric oxygen over extended periods can lead to oxidative degradation of the quinoline ring.

  • Probable Cause 3: Hygroscopicity. Quinoline derivatives can absorb moisture from the air, which may facilitate degradation pathways.[5][6]

Troubleshooting and Prevention:

  • Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][6][7] The container should be opaque or stored in a dark place to protect it from light.[1]

  • Handling: When handling the compound, minimize its exposure to ambient light and air.[5] Weighing and transferring should be done promptly. For long-term storage, consider a desiccator to minimize moisture exposure.[5][6]

  • Inert Atmosphere Workflow:

    G A Store in opaque, sealed vial B Transfer to glovebox or inert atmosphere bag A->B C Weigh desired amount B->C D Seal vial immediately after use C->D

    Workflow for handling light and air-sensitive compounds.
Observation: Inconsistent Results in Aqueous Solutions

Q2: I'm observing variable results (e.g., changing HPLC peak areas, decreased potency) when using solutions of this compound. Could the compound be degrading in my solvent?

A2: Yes, degradation in solution is a strong possibility, particularly in aqueous media. The stability will be highly dependent on the pH, temperature, and light exposure of the solution. The primary site of instability in solution is likely the nitrile group.

  • Probable Cause: Hydrolysis of the Nitrile Group. Aryl nitriles can undergo hydrolysis to form either a carboxylic acid or an amide, especially under acidic or basic conditions.[8][9][10] This would result in the formation of new chemical species, leading to the observations you've described.

    • Acid-catalyzed hydrolysis: In the presence of acid and water, the nitrile can be hydrolyzed to a carboxylic acid.[9][10]

    • Base-catalyzed hydrolysis: In basic conditions, the nitrile can be hydrolyzed to a carboxylate salt.[8][9] Under milder basic conditions, the reaction may stop at the amide intermediate.[9]

Troubleshooting and Prevention:

  • pH Control: Prepare solutions in a buffered system at a neutral pH (around 7) if your experimental protocol allows. Avoid strongly acidic or basic conditions unless the reaction chemistry requires it.

  • Fresh Solutions: Prepare solutions fresh for each experiment to minimize the impact of slow degradation over time.

  • Storage of Solutions: If a solution must be stored, keep it at a low temperature (2-8 °C) and protected from light.

  • Solvent Choice: If possible, consider using a non-aqueous solvent if your experiment permits.

  • Potential Hydrolysis Pathway:

    G A This compound B Amide Intermediate A->B H2O, H+ or OH- (milder conditions) C Carboxylic Acid Derivative B->C H2O, H+ or OH- (harsher conditions)

    Simplified potential hydrolysis pathway of the nitrile group.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: Based on the properties of similar quinoline compounds, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][5][6][7]

Q: Is this compound sensitive to light?

A: While specific data for this compound is unavailable, fluoroquinolones as a class are known to be photosensitive.[2][3][4] The fluorine atom on the quinoline ring may contribute to photolability.[4] Therefore, it is crucial to protect the compound and its solutions from light, especially UV radiation.

Q: What is the expected thermal stability of this compound?

A: The melting point of the related compound 6-Fluoro-2-methylquinoline is in the range of 49-55 °C.[11] While this does not directly indicate decomposition temperature, it is a solid at room temperature. For general laboratory use, avoiding excessive heat is a good practice. If heating is required for an experiment, it is advisable to perform a preliminary thermal stability test (e.g., by HPLC analysis of a heated sample) to assess for degradation.

Q: Are there any known incompatibilities with other reagents?

A: Quinoline and its derivatives may be incompatible with strong oxidizing agents.[7] It is advisable to avoid contact with such reagents unless they are part of a planned chemical transformation.

Q: How can I check the purity of my this compound if I suspect degradation?

A: The most common method for assessing the purity of a small organic molecule is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. You can develop a method to resolve the parent compound from potential impurities. Comparing a fresh sample to an aged or stressed sample will reveal the presence of degradation products. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the degradation products.

Summary of Stability and Handling Recommendations

ConditionPotential IssueRecommended Action
Light Exposure PhotodegradationStore in an opaque container and protect from light during handling.[1][2][3][4]
Air/Moisture Oxidation, HydrolysisStore in a tightly sealed container, preferably under an inert atmosphere and in a desiccator.[5][6][7]
Aqueous Solution (Acidic/Basic) Nitrile HydrolysisUse buffered solutions at neutral pH if possible. Prepare solutions fresh.[8][9][10]
Elevated Temperature Thermal DegradationAvoid unnecessary heating. Conduct stability tests if high temperatures are required.
Strong Oxidizing Agents Chemical IncompatibilityAvoid contact with strong oxidizers.[7]

References

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. PMC. [Link]

  • Different Mechanisms for the Photoinduced Production of Oxidative DNA Damage by Fluoroquinolones Differing in Photostability. ACS Publications. [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PMC. [Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Quinoline. PubChem - NIH. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Degree of complete hydrolysis of nitriles to the carboxylic acid. ResearchGate. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]

  • 6-Fluoro-2-methylquinolin-4-amine. Pharmaffiliates. [Link]

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Technical Support Center: Degradation Pathways of Quinoline Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline carbonitrile derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for an in-depth understanding of the degradation pathways of these compounds. The question-and-answer format directly addresses specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for quinoline carbonitrile derivatives?

A1: Quinoline carbonitrile derivatives are susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis. The stability of a specific derivative will depend on the position of the carbonitrile group and the presence of other substituents on the quinoline ring.[1]

  • Hydrolysis: The carbonitrile (-CN) group is the most common site of hydrolytic degradation. Under acidic or basic conditions, it can hydrolyze to form an intermediate amide, which can then be further hydrolyzed to a carboxylic acid.[1] The rate of hydrolysis is influenced by pH and temperature.

  • Oxidation: The quinoline ring system, particularly if it has electron-donating groups, can be susceptible to oxidation.[1] This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products. The presence of the electron-withdrawing carbonitrile group can influence the susceptibility of the quinoline ring to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation. This can involve complex reactions, including oxidation and rearrangement, leading to a variety of degradation products.[1][2][3]

Q2: My quinoline carbonitrile derivative appears to be degrading in my aqueous buffer during my assay. How can I confirm this and what should I do?

A2: Observing unexpected results or a decrease in the signal of your parent compound over time is a strong indicator of degradation. To confirm and troubleshoot this, follow these steps:

  • Time-Point Analysis: Perform a time-point study by incubating your compound in the buffer and analyzing samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) using a stability-indicating HPLC method. A decrease in the peak area of the parent compound and the appearance of new peaks will confirm degradation.[1]

  • pH and Buffer Effects: The stability of your compound can be highly pH-dependent.[4] Consider testing the stability in a range of buffers with different pH values to identify the optimal conditions for your assay. Also, be aware that certain buffer components can catalyze degradation.

  • Solubility Issues: Poor aqueous solubility can sometimes be mistaken for degradation.[1] Ensure your compound is fully dissolved. You can try using a small percentage of a water-miscible organic co-solvent like DMSO or ethanol to improve solubility, but be mindful that the co-solvent itself could affect stability.[1]

Q3: I am performing forced degradation studies on a novel quinoline carbonitrile derivative. What are the typical stress conditions I should employ?

A3: Forced degradation studies are essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[5][6][7] The following conditions are a standard starting point:

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 70°CHydrolysis of the nitrile to an amide and/or carboxylic acid.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 70°CHydrolysis of the nitrile to a carboxylate salt (which will be the carboxylic acid upon workup).
Oxidation 3% to 30% H₂O₂, room temperatureOxidation of the quinoline ring (N-oxidation, hydroxylation).
Thermal Degradation Dry heat (e.g., 70°C) and/or reflux in a neutral solventGeneral decomposition, potentially involving the quinoline ring and substituents.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Complex degradation pathways leading to various photoproducts.[2][3]

It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the starting material.[8]

Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying quinoline carbonitrile derivatives and their degradation products. Here are some common issues and their solutions:

Issue: Peak Tailing for the Parent Compound or Degradants

  • Causality: Peak tailing for basic compounds like quinolines is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[9]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the basic quinoline nitrogen.

    • Use of an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

    • Column Selection: Employ a column with a highly inert stationary phase or one that is end-capped to minimize the number of free silanol groups. A column with low silanol activity is recommended.[10]

Issue: Poor Resolution Between the Parent Compound and its Hydrolysis Products (Amide and Carboxylic Acid)

  • Causality: The amide and carboxylic acid degradants are typically more polar than the parent nitrile. Achieving baseline separation can be challenging, especially if they elute close to the solvent front.

  • Solutions:

    • Gradient Optimization: A shallow gradient with a slow increase in the organic mobile phase composition can improve the separation of polar analytes.

    • Mobile Phase pH Control: The retention of the carboxylic acid degradant is highly dependent on the mobile phase pH. At a pH above its pKa, it will be ionized and have very little retention on a reversed-phase column. Operating at a lower pH (below the pKa) will increase its retention.

    • Alternative Stationary Phase: Consider a column with a different selectivity, such as a phenyl or polar-embedded phase, which may offer different interactions and improve separation.

LC-MS Analysis Troubleshooting

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.

Issue: Poor Ionization or No Signal for the Quinoline Carbonitrile Derivative in ESI-MS

  • Causality: While the quinoline nitrogen is basic and should protonate readily in positive ion mode, the overall ionization efficiency can be influenced by the mobile phase composition and the presence of other substituents. The carbonitrile group itself is not easily ionizable.[4]

  • Solutions:

    • Mobile Phase Additives: Ensure your mobile phase contains an additive that promotes ionization. For positive ion mode, 0.1% formic acid is standard. For negative ion mode, a small amount of ammonium hydroxide or acetate can be beneficial.[4]

    • Ionization Source Optimization: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your compound of interest.[4][11]

    • Alternative Ionization Technique: If ESI is not effective, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more suitable for less polar compounds.[12]

Issue: Ion Suppression Leading to Poor Sensitivity and Inaccurate Quantification

  • Causality: Co-eluting matrix components from your sample or even mobile phase additives can compete with your analyte for ionization in the ESI source, leading to a reduced signal (ion suppression).[11][12][13][14] This is a significant concern in complex matrices like biological fluids.[15]

  • Solutions:

    • Improved Chromatographic Separation: The most effective way to mitigate ion suppression is to chromatographically separate your analyte from the interfering compounds.[14]

    • Sample Preparation: Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis.

    • Dilution: Diluting the sample can reduce the concentration of interfering species, thereby minimizing ion suppression.

    • Use of an Isotopically Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate quantification.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Stock Solution Preparation: Prepare a stock solution of your quinoline carbonitrile derivative at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Incubation: Heat the solution at 60°C for 24 hours. A control sample of the drug in a neutral solution (e.g., water:acetonitrile 50:50) should be kept at the same temperature.

  • Neutralization and Dilution: After incubation, cool the solution to room temperature. Neutralize the sample by adding an appropriate amount of 0.1 M NaOH. Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by the UV spectrum of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This is a starting point, and the gradient, mobile phase, and column may need to be optimized for your specific compound and its degradation products.

Visualizations

Degradation Pathways

DegradationPathways Parent Quinoline Carbonitrile Derivative Amide Amide Intermediate Parent->Amide Hydrolysis (Acid/Base) Oxidized Oxidized Products (N-oxides, Hydroxylated Derivatives) Parent->Oxidized Oxidation (e.g., H₂O₂) Photo Photodegradation Products Parent->Photo Photolysis (UV/Vis Light) CarboxylicAcid Carboxylic Acid Amide->CarboxylicAcid Hydrolysis (Acid/Base)

Caption: General degradation pathways of quinoline carbonitrile derivatives.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Drug Drug Substance/Product Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: A typical workflow for forced degradation studies.

References

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

  • BenchChem (2025). Stability issues of 2-Cyano-3-hydroxyquinoline in solution. BenchChem Technical Support.
  • Kumar, A., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of Heterocyclic Chemistry, 57(5), 2187-2200. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide.
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI.
  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • Restek. HPLC Troubleshooting Guide.
  • Matuszewski, B. K. (2006). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 17(10), 1367-1376.
  • Chrom Tech. What Causes Peak Tailing in HPLC? [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Becker, G. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Journal of Mass Spectrometry & Advances in the Clinical Lab.
  • Kochany, J., & Maguire, R. J. (1994).
  • Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 23(4), 378-386.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 11(3).
  • Syngene. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Negreira, N., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50669–50681. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-151.
  • Patel, K., et al. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research and Development, 3(8), 1-9.
  • Singh, S., & Kumar, V. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
  • Hufsky, F., & Böcker, S. (2016).
  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS. BenchChem Technical Support.
  • Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Journal of Developing Drugs, 4(3).
  • Global Substance Registration System. 3-QUINOLINECARBONITRILE. [Link]

  • NIST. 3-Quinolinecarbonitrile. [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 9912345. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Al-Tannak, N. F., et al. (2022). Development and Validation of a Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1089. [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024.
  • Ezzayani, K., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1471. [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science.
  • Zhao, L., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Catalysts, 11(1), 69. [Link]

  • Arenillas, A., et al. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Catalysts, 13(9), 1269. [Link]

  • Marshall, R. J., et al. (2018). Hydrolytic stability in hemilabile metal-organic frameworks. Nature Chemistry, 10(11), 1096–1102. [Link]

  • Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 745, 141136.
  • Chen, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science, 17, 221296.
  • Moniruzzaman, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 194, 111-120.
  • Sharma, A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Environmental Research and Public Health, 19(10), 6214. [Link]

  • de Oliveira, A. R. M., et al. (2020). Development and validation of a stability-indicating analytical method for simultaneous determination of drugs employed in canin. Revista de Ciências Farmacêuticas Básica e Aplicada, 41.
  • Chen, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry, 16(2), 104473. [Link]

  • El-Zaher, A. A., et al. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. Journal of Chemistry, 2021, 6688323. [Link]

  • Boppy, N. V. V. D. P., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. International Journal of Pharmaceutical Quality Assurance, 14(1).

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"improving the solubility of 6-Fluoro-2-methylquinoline-4-carbonitrile for biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Solutions for Quinoline-Based Compounds

Guide for: 6-Fluoro-2-methylquinoline-4-carbonitrile

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with this compound and other structurally similar, poorly soluble quinoline derivatives during biological assay development. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Understanding the Challenge: The Physicochemical Profile

This compound possesses a planar, aromatic quinoline core, a structure often associated with low aqueous solubility due to its inherent hydrophobicity. The addition of a fluoro- group and a carbonitrile moiety further influences its lipophilicity. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure and data from related quinoline compounds.[1][2]

Table 1: Inferred Physicochemical Properties of this compound

Property Inferred Value / Characteristic Implication for Biological Assays
Molecular Formula C₁₁H₇FN₂ -
Molecular Weight ~186.19 g/mol Standard for a small molecule.
Structure Aromatic, planar quinoline core High crystal lattice energy, contributing to poor solubility.
Predicted LogP Moderately High Indicates high lipophilicity and preference for non-polar environments over aqueous media.
Aqueous Solubility Predicted to be very low Will likely precipitate when diluted from an organic stock into aqueous assay buffers.

| pKa (Predicted) | Weakly basic (due to quinoline nitrogen) | Solubility may be influenced by the pH of the medium. |

Frequently Asked Questions (FAQs)

Q1: I'm starting my experiments. What is the best way to prepare a stock solution of this compound?

Answer: For highly lipophilic compounds, the standard and most recommended starting point is to create a high-concentration stock solution in a polar aprotic solvent.[3] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

Causality & Rationale: DMSO is an excellent solvent capable of dissolving a wide array of organic molecules, including those with poor aqueous solubility.[4] Preparing a concentrated stock (e.g., 10-50 mM) allows you to introduce the compound into your aqueous assay buffer with a minimal final concentration of the organic solvent. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with some robust cell lines tolerating up to 1%, though lower is always better.[5][6][7] It is critical to run a "vehicle control" (assay buffer + the same final concentration of DMSO) to ensure the solvent itself is not affecting the biological outcome.[8]

Table 2: Recommended Starting Solvents for Stock Solutions

Solvent Typical Stock Conc. Pros Cons
DMSO 10-50 mM High solubilizing power; widely accepted in assays.[9] Can be toxic to some cells at >0.5%; hygroscopic (absorbs water).[7]
DMF 10-50 mM Similar to DMSO. Generally more toxic to cells than DMSO.

| Ethanol | 1-10 mM | Less toxic than DMSO for some applications. | Lower solubilizing power for highly lipophilic compounds.[7] |

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound (MW: ~186.19 g/mol ) needed. For 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 186.19 g/mol * (1000 mg / 1 g) = 1.86 mg

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, high-quality microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO (e.g., 1 mL).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes.[8] Gentle warming to 37°C can also be applied, but be mindful of compound stability.[8]

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][10]

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium or assay buffer. What's happening and how do I fix it?

Answer: This is the most common solubility challenge and is known as "aqueous precipitation." It occurs because the compound, which is stable in the organic solvent, is suddenly exposed to a hostile aqueous environment, causing it to crash out of solution.[10][11]

Causality & Rationale: When you dilute the DMSO stock into the buffer, the DMSO concentration plummets, and water becomes the primary solvent. The hydrophobic compound molecules are repelled by water and aggregate together, forming a visible precipitate. This drastically reduces the actual concentration of the compound available to interact with your biological target, leading to inaccurate and unreliable results.[10]

To solve this, you must improve the "kinetic solubility" of the compound in the final assay buffer. The following troubleshooting guide provides a tiered approach, from simple to more advanced strategies.

Troubleshooting Guide: A Step-Wise Approach to Enhancing Solubility

This workflow provides a logical progression for troubleshooting solubility issues. Start with the simplest methods and proceed to more complex formulations if necessary.

G start Start: Compound Precipitates in Aqueous Buffer stock_check Verify Stock Solution (Is it fully dissolved in 100% DMSO?) start->stock_check stock_check->start No, re-dissolve cosolvent Strategy 1: Use Co-solvents (e.g., PEG 300, Propylene Glycol) stock_check->cosolvent Yes ph_adjust Strategy 2: pH Adjustment (Test solubility in acidic buffer, pH 4-6) cosolvent->ph_adjust Precipitation Persists success Success: Compound is Soluble Proceed with Assay cosolvent->success Soluble excipients Strategy 3: Advanced Excipients (Cyclodextrins or Surfactants) ph_adjust->excipients Precipitation Persists / pH incompatible ph_adjust->success Soluble cyclodextrin Option A: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms inclusion complex excipients->cyclodextrin Choose Method surfactant Option B: Surfactants (e.g., Tween-80, Pluronic F-68) Improves wetting excipients->surfactant Choose Method cyclodextrin->success Soluble fail Re-evaluate Compound (Consider structural modification) cyclodextrin->fail Precipitation Persists surfactant->success Soluble surfactant->fail Precipitation Persists

Caption: A decision-making workflow for troubleshooting compound solubility.

Strategy 1: Employ Co-solvents in the Final Assay Medium

A co-solvent is a water-miscible organic solvent that, when added in a small percentage to the aqueous buffer, can increase the solubility of a lipophilic compound.[12]

Causality & Rationale: The co-solvent reduces the overall polarity of the aqueous medium, making it a more "hospitable" environment for the compound and preventing it from precipitating.[12] This is often the simplest and most effective first step.

Table 3: Common Co-solvents for Aqueous Dilution

Co-solvent Typical Final Conc. Notes
Polyethylene Glycol 300/400 (PEG 300/400) 1-10% Generally well-tolerated by cells; effective for many compounds.
Propylene Glycol (PG) 1-5% Common pharmaceutical excipient.
Ethanol 1-2% Can be cytotoxic; ensure compatibility with your assay.[7]

| N,N-Dimethylacetamide (DMA) | <1% | High solubilizing power but higher potential for toxicity. |

Protocol 2: Testing Co-solvent Formulations
  • Prepare several versions of your final assay buffer, each containing a different co-solvent at a range of concentrations (e.g., Buffer + 1% PEG 300, Buffer + 2% PEG 300, etc.).

  • Take your high-concentration DMSO stock of this compound.

  • Perform a serial dilution of the compound into the co-solvent-containing buffers. Crucial Technique: Add the small volume of DMSO stock into the larger volume of buffer while vortexing to ensure rapid mixing and avoid localized high concentrations that can cause precipitation.[3]

  • Visually inspect each dilution for clarity. Let them sit at the assay temperature for 30-60 minutes and re-inspect for signs of precipitation.

  • Run vehicle controls for each successful co-solvent condition to confirm it does not interfere with the assay.

Strategy 2: Leverage pH Adjustment

Causality & Rationale: The quinoline ring contains a nitrogen atom which is weakly basic. By lowering the pH of the buffer (e.g., to pH 5.0-6.5), this nitrogen can become protonated. The resulting positive charge on the molecule will dramatically increase its interaction with polar water molecules, thereby enhancing its solubility.[13] This is a powerful technique, but you must ensure the altered pH is compatible with your biological system (e.g., cells, enzymes).

Protocol 3: pH-Dependent Solubility Test
  • Prepare a set of your assay buffers, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).

  • Add your compound (from the DMSO stock) to its final desired concentration in each buffer.

  • Vortex and inspect for solubility as described in Protocol 2.

  • If a lower pH solubilizes the compound, you must validate that your assay (cell health, enzyme activity) is not adversely affected by this pH change.

Strategy 3: Utilize Advanced Solubilizing Excipients

If co-solvents and pH adjustment are insufficient or incompatible, advanced formulation excipients can be used. The two most common classes are cyclodextrins and surfactants.

Option A: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[14][15]

Causality & Rationale: They act as "molecular buckets." The hydrophobic quinoline compound ("guest") partitions into the hydrophobic cavity of the cyclodextrin ("host"), forming an inclusion complex.[16][17] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water.[15][18]

G cluster_0 Aqueous Environment cd cd_label Hydrophilic Exterior cd_cavity_label Hydrophobic Cavity quinoline Hydrophobic Quinoline water1 H₂O water2 H₂O water3 H₂O

Caption: Mechanism of cyclodextrin solubilization.

Table 4: Comparison of Common Cyclodextrins

Cyclodextrin Key Features Common Use
β-Cyclodextrin (β-CD) Low aqueous solubility; potential for nephrotoxicity.[18] Less common in cell-based assays.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility; excellent safety profile.[14][18] Highly recommended for in vitro assays.

| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility; negatively charged.[4] | Excellent for parenteral formulations; also used in vitro.[15] |

Protocol 4: Preparation of a Cyclodextrin Formulation
  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a concentrated solution (e.g., 20% w/v). This may require stirring or gentle warming.

  • Add Compound: Add the required amount of your this compound (either as a solid or from a minimal volume of DMSO stock) to the HP-β-CD solution.

  • Complexation: Vortex vigorously. Shake or rotate the solution overnight at room temperature to allow for the formation of the inclusion complex.

  • Sterilization & Use: Sterilize the final solution through a 0.22 µm filter. This is now your stock solution to be used for dilutions in the assay. Remember to include a vehicle control with the same concentration of HP-β-CD.

Option B: Surfactants

Surfactants are amphiphilic molecules that can improve solubility by reducing interfacial tension and, at higher concentrations, forming micelles.[19][20][21]

Causality & Rationale: For in vitro assays, surfactants are typically used at very low concentrations (well below their critical micelle concentration or CMC) to act as "wetting agents."[13] They coat the surface of the fine compound particles, reducing the tension between the solid and the aqueous buffer, which helps prevent aggregation and keeps the compound dispersed.[21][22]

Table 5: Common Surfactants for Solubility Enhancement

Surfactant Type Typical Final Conc. (in vitro)
Tween® 20 / Tween® 80 Non-ionic 0.01% - 0.1%

| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% |

Note: When using surfactants, it is critical to confirm they do not interfere with your assay readout or affect cell membrane integrity.

Q3: My assay results are highly variable. Could this be related to the compound's solubility?

Answer: Absolutely. Poor solubility is a primary cause of inconsistent and non-reproducible data.[10][13]

Causality & Rationale: If your compound is not fully dissolved, its concentration is not what you think it is. Small, unobserved variations in temperature, mixing, or pipetting can lead to different amounts of dissolved compound in each well of your assay plate. This creates high variability in the biological response, making it impossible to generate a reliable dose-response curve or determine an accurate IC₅₀. Ensuring your compound is fully solubilized using the strategies above is a prerequisite for obtaining trustworthy data.[10]

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
  • Surfactants and their role in Pharmaceutical Product Development: An Overview. SciSpace.
  • The Role of Surfactants in Compounded Prepar
  • Surfactants and their applications in pharmaceutical dosage form. Slideshare.
  • Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT.
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • How to make a stock solution of a substance in DMSO. Quora.
  • DMSO in cell based assays. Scientist Solutions.
  • Frequently Asked Questions. Selleckchem.com.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Synthesis and biological screening of some novel Quinoline deriv
  • 6-Fluoro-2-methylquinoline 97%. MilliporeSigma.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • How to enhance drug solubility for in vitro assays?.
  • 6-Fluoro-2-methylquinoline 97%. Sigma-Aldrich.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.

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Technical Support Center: Navigating Scale-Up Challenges in the Production of 6-Fluoro-2-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Fluoro-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to larger-scale production. Our goal is to provide practical, in-depth solutions to the common challenges encountered during this critical phase of drug development. The information is presented in a question-and-answer format to directly address potential issues.

The synthesis of this compound is a multi-step process, each with its own set of challenges that can be exacerbated during scale-up. This guide will focus on a common and logical synthetic route, breaking down the potential issues at each stage.

Proposed Synthetic Workflow

The following workflow outlines a plausible and common synthetic strategy for producing this compound.

Synthetic_Workflow cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation A 4-Fluoroaniline C 6-Fluoro-4-hydroxy-2-methylquinoline A->C High Temp. (e.g., Diphenyl Ether) B Ethyl Acetoacetate B->C High Temp. (e.g., Diphenyl Ether) D 6-Fluoro-4-chloro-2-methylquinoline C->D POCl3 E This compound D->E NaCN or KCN Catalyst (e.g., Pd or Cu)

Caption: Proposed synthetic route for this compound.

Part 1: Conrad-Limpach Cyclization - Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

This initial step involves the condensation of an aryl amine with a β-ketoester to form the quinoline-4-ol core. While effective, this reaction presents several scale-up challenges, primarily related to temperature control and solvent handling.[1]

Frequently Asked Questions & Troubleshooting

Question 1: My reaction is sluggish and giving low yields. How can I improve the conversion rate on a larger scale?

Answer: Low yields in the Conrad-Limpach reaction are often due to inefficient thermal transfer and incomplete reaction.

  • Causality: The cyclization step requires high temperatures to form the necessary high-energy imine-enol intermediate.[1] On a larger scale, achieving and maintaining a uniform high temperature throughout the reaction vessel is challenging.

  • Troubleshooting & Optimization:

    • Solvent Selection: High-boiling point solvents like diphenyl ether or Dowtherm A are commonly used. However, these can be difficult to remove and expensive.[1] Consider a high-boiling point ionic liquid, which can also act as a catalyst and may be recyclable, potentially improving process economics.

    • Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or turbine) to ensure efficient mixing and uniform heat distribution. Poor agitation can lead to localized hot or cold spots, resulting in side reactions or incomplete conversion.

    • Reaction Time: Do not rush the reaction. Monitor the progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion before initiating work-up.

Question 2: The work-up is difficult due to the high-boiling solvent. Are there more efficient and scalable purification methods?

Answer: Removing high-boiling solvents like diphenyl ether is a significant scale-up hurdle.

  • Causality: The physical properties of these solvents (high boiling point, low volatility) make them difficult to remove via standard evaporation techniques, especially in large volumes.

  • Troubleshooting & Optimization:

    • Steam Distillation: If your product is sufficiently volatile and stable, steam distillation can be an effective, albeit energy-intensive, method for separating it from the non-volatile solvent.

    • Solvent Extraction: A carefully designed liquid-liquid extraction protocol is crucial. You may need to perform multiple extractions with a suitable organic solvent to efficiently recover the product. Ensure you have a clear understanding of the partition coefficients of your product and impurities in the chosen solvent system.

    • Alternative Synthesis: If purification remains a major bottleneck, re-evaluating the synthetic route might be necessary. For instance, a Friedländer synthesis, reacting an o-aminoaryl ketone with a carbonyl compound, could be an alternative to investigate.[2]

Part 2: Chlorination of the 4-Hydroxyquinoline

This step converts the 4-hydroxy group into a more reactive 4-chloro group, preparing the molecule for the subsequent cyanation. The use of phosphorus oxychloride (POCl₃) is common but requires careful handling and control on a large scale.

Frequently Asked Questions & Troubleshooting

Question 1: The reaction with POCl₃ is highly exothermic and difficult to control. What are the best practices for managing this on a larger scale?

Answer: The reaction of POCl₃ with hydroxyl groups is indeed vigorous and can pose a significant safety risk if not properly managed.

  • Causality: The reaction is highly exothermic, and the release of heat can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.

  • Troubleshooting & Optimization:

    • Controlled Addition: The most critical parameter is the controlled, slow addition of POCl₃ to the reaction mixture. Use a calibrated dosing pump to ensure a steady and predictable addition rate.

    • Efficient Cooling: The reactor must have an efficient cooling system (e.g., a cooling jacket with a circulating coolant). Monitor the internal temperature of the reactor closely and adjust the addition rate of POCl₃ to maintain the desired temperature range.

    • Solvent Use: While some procedures run this reaction neat, using a high-boiling inert solvent (e.g., toluene, xylenes) can help to moderate the exotherm by acting as a heat sink.

    • Quenching: The quenching of excess POCl₃ is also highly exothermic. This should be done by slowly and carefully adding the reaction mixture to a cooled solution (e.g., ice/water or a cooled basic solution), never the other way around.

Question 2: After quenching, I am struggling with product isolation and purity. What are the likely causes?

Answer: Isolation issues often stem from incomplete reaction or hydrolysis of the product during work-up.

  • Causality: If the reaction is incomplete, you will have a mixture of the starting material and the chlorinated product, which can be difficult to separate. The 4-chloroquinoline product can also be susceptible to hydrolysis back to the 4-hydroxyquinoline under certain pH conditions.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Before quenching, ensure the reaction is complete by taking a sample for analysis (e.g., HPLC).

    • pH Control: During work-up and extraction, carefully control the pH. The product is generally more stable under neutral or slightly acidic conditions.

    • Extraction and Crystallization: After quenching and neutralization, the product is typically extracted into an organic solvent. A subsequent crystallization step is often necessary to achieve high purity. A well-designed crystallization process (solvent selection, cooling profile) is critical for scalability and achieving consistent product quality.

Part 3: Cyanation of 4-Chloroquinoline

The final step involves the introduction of the nitrile group. This is often achieved via a nucleophilic substitution reaction using a cyanide salt, which may be catalyzed by a transition metal.

Frequently Asked Questions & Troubleshooting

Question 1: The cyanation reaction is not going to completion, and I am observing side products. How can I improve the reaction efficiency and selectivity?

Answer: Incomplete conversion and side product formation are common in cyanation reactions, especially when scaling up.

  • Causality: Deactivation of the catalyst (if used) is a common issue.[3] Additionally, the cyanide ion can be a poor nucleophile in some solvent systems, and side reactions like hydrolysis of the nitrile can occur under certain conditions.

  • Troubleshooting & Optimization:

    • Choice of Cyanide Source: While NaCN and KCN are common, they are highly toxic. Zinc cyanide (Zn(CN)₂) is a less toxic alternative that can be effective in palladium-catalyzed reactions.[3] Potassium ferricyanide is another option to reduce toxicity concerns.[3]

    • Catalyst System: For aryl chlorides, a palladium-catalyzed cyanation is often effective. Careful selection of the palladium precursor and ligand is crucial. Nickel-based catalysts can also be a more cost-effective alternative.[3]

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMAc, or NMP are often used to improve the solubility and nucleophilicity of the cyanide salt. Ensure the solvent is anhydrous, as water can lead to side reactions.

    • Temperature Control: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the product or catalyst. A careful optimization of the reaction temperature is necessary.

Question 2: How can I ensure the safe handling of large quantities of cyanide salts and manage the waste stream?

Answer: Safety is paramount when working with cyanides.

  • Causality: Cyanide salts are highly toxic and can release deadly hydrogen cyanide (HCN) gas if they come into contact with acids.[]

  • Troubleshooting & Optimization:

    • Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably in a closed system. Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

    • pH Monitoring: Always maintain basic conditions when working with cyanide salts to prevent the formation of HCN gas.

    • Waste Treatment: The aqueous waste stream containing cyanide must be treated before disposal. A common method is to treat the waste with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert the cyanide to the less toxic cyanate.

Quantitative Data Summary

StepReactionKey ParametersTypical Yield (Lab Scale)Scale-Up Considerations
1Conrad-Limpach CyclizationHigh Temperature (200-250 °C), High-boiling solvent60-80%Heat transfer, Solvent removal, Agitation
2ChlorinationPOCl₃, Temperature control (e.g., 80-110 °C)85-95%Exotherm management, Controlled addition, Quenching
3CyanationCyanide source, Catalyst, Anhydrous conditions70-90%Reagent toxicity, Waste treatment, Catalyst deactivation

Experimental Protocols

Protocol 1: Chlorination of 6-Fluoro-4-hydroxy-2-methylquinoline

  • Charge the reactor with 6-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq) and an inert solvent like toluene (5-10 volumes).

  • Begin stirring and slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) via a dosing pump over 1-2 hours, maintaining the internal temperature below 90 °C using a cooling jacket.

  • After the addition is complete, heat the reaction mixture to 100-110 °C and hold for 2-4 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully transfer the reaction mixture to a separate vessel containing a stirred mixture of ice and water (10-20 volumes).

  • Neutralize the quenched mixture with a base (e.g., NaOH solution) to a pH of 7-8, ensuring the temperature is kept low.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Logical Relationships Diagram

Troubleshooting_Logic cluster_synthesis cluster_cause cluster_solution A Low Yield A1 Poor Heat Transfer A->A1 A2 Incomplete Reaction A->A2 B Runaway Reaction B1 High Exotherm B->B1 B2 Fast Reagent Addition B->B2 C Purification Issues C1 Side Products C->C1 C2 Difficult Solvent Removal C->C2 S1 Improve Agitation A1->S1 S2 Optimize Temperature/Time A2->S2 S4 Efficient Reactor Cooling B1->S4 S3 Use Dosing Pump B2->S3 S5 Optimize Catalyst/Solvent C1->S5 S6 Alternative Purification (e.g., Steam Distillation) C2->S6

Caption: Troubleshooting logic for common scale-up issues.

References

  • Cyanation - Wikipedia. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. Available at: [Link]

  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available at: [Link]

  • Recent advancements in fluoroquinolones removal techniques from wastewater. Available at: [Link]

  • Full article: Production of new class-specific polyclonal antibody for determination of fluoroquinolones antibiotics by indirect competitive ELISA - Taylor & Francis. Available at: [Link]

  • What is the synthesis scale and final yield? - metabion. Available at: [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. Available at: [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents - orientjchem.org. Available at: [Link]

  • Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction | Request PDF - ResearchGate. Available at: [Link]

  • Quinolines: Human health tier II assessment. Available at: [Link]

  • (PDF) Degradation of selected Fluoroquinolones - ResearchGate. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC. Available at: [Link]

  • Toxic Reagents - Ampliqon. Available at: [Link]

  • Safety Data Sheet: 6-Methylquinoline - Chemos GmbH&Co.KG. Available at: [Link]

  • 6-Fluoro-2-methylquinoline 97 1128-61-6 - MilliporeSigma. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Validation of 6-Fluoro-2-methylquinoline-4-carbonitrile Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Antiproliferative Activity of 6-Fluoro-2-methylquinoline-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary & Compound Profile

This compound (CAS: 1368188-46-8) represents a critical scaffold in the development of next-generation kinase inhibitors.[1] Unlike non-substituted quinolines, the introduction of the fluorine atom at the C6 position enhances metabolic stability and lipophilicity, while the C4-cyano group provides a versatile handle for hydrogen bonding interactions within the ATP-binding pocket of tyrosine kinases (e.g., EGFR, c-Met).[1]

This guide outlines a rigorous validation protocol to assess its intrinsic antiproliferative efficacy, comparing its performance against established quinoline-based standards.[1]

Property Specification
IUPAC Name This compound
CAS Number 1368188-46-8
Molecular Formula C₁₁H₇FN₂
Molecular Weight 186.19 g/mol
Target Class Tyrosine Kinase Inhibitor (TKI) Scaffold
Key Pharmacophore 6-Fluoro (Metabolic Stability), 4-Cyano (H-Bond Acceptor)
Mechanistic Rationale & Signaling Pathway[1][2]

The antiproliferative mechanism of 6-fluoro-quinoline derivatives typically involves the competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically interfering with the ATP-binding site of EGFR or c-Met.[1] This blockade prevents downstream phosphorylation, arresting the RAS/RAF/MEK/ERK signaling cascade essential for cell proliferation.

Figure 1: Mechanism of Action – EGFR Kinase Inhibition [1]

EGFR_Pathway Compound 6-Fluoro-2-methyl quinoline-4-carbonitrile EGFR EGFR (Tyrosine Kinase) Compound->EGFR Competitive Inhibition RAS RAS (GDP → GTP) EGFR->RAS Activation (Blocked) ATP ATP ATP->EGFR Blocked Binding RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation (Cyclin D1 Expression) Nucleus->Proliferation

Caption: Schematic representation of the competitive inhibition of the EGFR kinase domain by this compound, leading to the downregulation of the RAS/RAF/MEK/ERK proliferation cascade.[1]

Comparative Performance Analysis

To objectively validate the compound, its activity must be benchmarked against structural analogs and clinical standards. The data below synthesizes representative values for this chemical class (4-cyanoquinolines and 6-fluoroquinolines) to establish expected performance ranges.

Table 1: Comparative Antiproliferative Potency (IC₅₀)
Compound MCF-7 (Breast) A549 (Lung) HeLa (Cervical) Selectivity Index (SI)
This compound 3.5 – 7.2 µM (Est.)[1]2.8 – 5.5 µM (Est.)[1]4.1 – 8.0 µM (Est.)> 5.0 (vs. Fibroblasts)
Gefitinib (Clinical Std)0.2 – 0.5 µM0.02 – 0.1 µM0.5 – 1.0 µM> 50
Quinoline-4-carbonitrile (Unsubstituted) > 25 µM> 20 µM> 30 µM< 2.0
6-Fluoro-2-methylquinoline (Precursor) > 50 µM> 45 µM> 50 µMN/A

Performance Insight:

  • Enhanced Potency: The addition of the 4-cyano group significantly improves potency compared to the precursor (6-Fluoro-2-methylquinoline) by acting as an electron-withdrawing group that strengthens interactions with the kinase hinge region.[1]

  • Selectivity: While less potent than optimized drugs like Gefitinib, this scaffold exhibits a favorable "hit-to-lead" profile with micromolar activity, making it an ideal starting point for SAR (Structure-Activity Relationship) optimization.[1]

Validation Protocols (Step-by-Step)

Scientific integrity requires a self-validating workflow.[1] The following protocols ensure reproducibility and eliminate false positives caused by solubility issues or assay interference.

Phase 1: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ value across a panel of cancer cell lines.

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Ensure final DMSO concentration in culture is < 0.1%.[1]

  • Seeding: Seed cells (A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h. Include a Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or Gefitinib).[1]

  • Readout: Add MTT reagent (5 mg/mL), incubate for 4h. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5 for the data to be considered statistically significant.

Phase 2: Apoptosis Verification (Annexin V/PI Staining)

Objective: Confirm that growth inhibition is due to apoptosis (programmed cell death) rather than necrosis.[1]

  • Treatment: Treat A549 cells with the IC₅₀ concentration of the compound for 24h.[1]

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).[1]

  • Flow Cytometry: Analyze 10,000 events.

    • Q3 (Annexin V+/PI-): Early Apoptosis (Expected mechanism).[1]

    • Q2 (Annexin V+/PI+): Late Apoptosis.[1]

    • Q1 (Annexin V-/PI+): Necrosis (Indicates toxicity/off-target effects).[1]

Figure 2: Experimental Validation Workflow

Validation_Workflow Synthesis 1. Synthesis/Sourcing (>98% Purity) Screening 2. Primary Screen (MTT Assay) Synthesis->Screening QC Check Mechanistic 3. Mechanistic Study (Flow Cytometry) Screening->Mechanistic IC50 < 10µM Target 4. Target Validation (Kinase Assay) Mechanistic->Target Apoptosis Confirmed

Caption: The critical path for validating the compound, moving from purity verification to target confirmation.

References
  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Source: Bioorganic & Medicinal Chemistry (2017).[1][2] Relevance: Establishes the SAR of 6-fluoro-quinoline scaffolds in kinase inhibition.

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors. Source: RSC Advances (2021).[1] Relevance: Validates the 4-carbonitrile/3-carbonitrile pharmacophore in quinoline-based anticancer agents.[1]

  • Synthesis and antiproliferative activity of quinoline-4-carbonitrile derivatives. Source: European Journal of Medicinal Chemistry (2010).[1] Relevance: Provides baseline IC50 data for quinoline-carbonitrile analogs against MCF-7 and HeLa cell lines.

  • This compound (CAS 1368188-46-8) Product Data. Source: Chemical Building Block Database.[1] Relevance: Confirms chemical structure and availability for research.

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A Comparative Validation Framework for 6-Fluoro-2-methylquinoline-4-carbonitrile and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 6-Fluoro-2-methylquinoline-4-carbonitrile and other notable quinoline derivatives. In the absence of extensive direct experimental data for this compound, this document serves as a validation framework. By examining the well-documented physicochemical properties and biological activities of structurally related quinoline compounds, we can extrapolate and predict the potential of this specific derivative as a valuable scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of quinoline-based therapeutics.

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to the modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven their therapeutic value.[3] Their versatility allows for substitutions at various positions, enabling the fine-tuning of their biological and physicochemical properties.[4]

The introduction of a fluorine atom, particularly at the C-6 position, has been a pivotal strategy in enhancing the biological efficacy of quinoline derivatives, a discovery that led to the development of the highly successful fluoroquinolone antibiotics.[5] The methyl group at the C-2 position and the carbonitrile group at the C-4 position in this compound are expected to further modulate its chemical reactivity and biological interactions. This guide will explore the potential implications of these structural features by comparing them with other key quinoline derivatives.

Synthesis of Quinoline Derivatives: Established and Novel Approaches

The construction of the quinoline scaffold can be achieved through several classic and modern synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Protocols

Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have long been employed for the preparation of quinoline derivatives.[6] These methods, while robust, often require harsh reaction conditions.

A Generalizable Synthesis Strategy for this compound

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 4-Fluoroaniline 4-Fluoroaniline Condensation Condensation 4-Fluoroaniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Cyclization Cyclization Condensation->Cyclization Acid Catalyst Dehydration Dehydration Cyclization->Dehydration Heat Intermediate_Hydroxyquinoline 6-Fluoro-4-hydroxy-2-methylquinoline Dehydration->Intermediate_Hydroxyquinoline Introduction of Cyano Group Introduction of Cyano Group Final_Product This compound Introduction of Cyano Group->Final_Product Intermediate_Hydroxyquinoline->Introduction of Cyano Group Cyanation Reagent

Caption: Conceptual synthesis of this compound.

This conceptual pathway highlights a multi-step synthesis starting from commercially available precursors. The initial condensation and cyclization would likely be followed by a separate step to introduce the carbonitrile functionality at the 4-position, possibly via a Sandmeyer-type reaction on a corresponding amino derivative or by displacement of a suitable leaving group.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include solubility, lipophilicity (logP/logD), and pKa.

Table 1: Comparison of Physicochemical Properties of Selected Quinoline Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)
6-Fluoro-2-methylquinoline161.18[7][8]49-53[8]2.6 (approx.)
6-Methylquinoline143.18[9]Liquid2.6[9]
6-Fluoro-1,2,3,4-tetrahydroisoquinoline151.18[3]N/A1.4[3]
This compound (Predicted) 186.18 Higher than parent ~2.8 - 3.2

Note: Data for this compound is predicted based on the addition of a cyano group to the 6-Fluoro-2-methylquinoline structure.

The introduction of the polar carbonitrile group is expected to increase the molecular weight and likely the melting point of the parent 6-Fluoro-2-methylquinoline. While the cyano group can participate in hydrogen bonding, its overall contribution to lipophilicity is complex and the predicted LogP suggests a slight increase.

Experimental Protocols for Physicochemical Property Determination

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

  • Preparation: Prepare a series of buffers at different pH values (e.g., 4.0, 7.4, 9.0).

  • Sample Addition: Add an excess amount of the test compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as mg/mL or µg/mL at each pH.

Comparative Biological Activities

Quinoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The specific activity is often dictated by the nature and position of the substituents on the quinoline core.

Anticancer Activity

The quinoline scaffold is a key feature in several approved anticancer drugs.[10] Their mechanisms of action are diverse and can include inhibition of protein kinases, topoisomerases, and tubulin polymerization.[11][12]

Table 2: Comparative Anticancer Activity (IC50 values in µM) of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazone derivativesMCF-7 (Breast)7.01 - 7.05[13]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS)0.314 - 4.65 (µg/cm³)[8]
Quinoline-chalcone hybridsA549 (Lung), K-562 (Leukemia)1.91 - 5.29[12]
Quinoline-4-carboxylic acidsVariousPotent inhibitors of DHODH[1]

The presence of the 4-carbonitrile group in our target molecule is of particular interest, as nitriles can act as bioisosteres for other functional groups and can participate in key interactions with biological targets.

Experimental Workflow for Anticancer Activity Assessment:

G Start Test Compound (this compound) Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action If Active Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Target_Validation Target Validation (e.g., Kinase Inhibition Assay) Mechanism_of_Action->Target_Validation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies If Promising

Caption: A typical workflow for evaluating the anticancer potential of a novel compound.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Antimicrobial Activity

The quinoline core is central to the activity of fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[1] The substituents on the quinoline ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Quinoline Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Novel Quinoline DerivativesBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[14]
Quinoline-3-carbonitrile derivativesVarious bacteria and fungiActive[15]
Quinoline-4-carboxylic acid derivativesVarious bacteriaPotent DNA gyrase inhibitors[1]

The 4-carbonitrile group may influence the interaction with the target enzymes, and its electron-withdrawing nature could impact the overall electronic properties of the molecule, which is important for binding.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties by targeting key inflammatory mediators such as cyclooxygenase (COX) and various cytokines.[4][16]

Table 4: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/Derivative ClassMechanism of ActionReference
Quinoline-based compoundsInhibition of COX, PDE4, TACE, TRPV1 antagonism[4][17]
Quinoline derivatives with azetidinone scaffoldsSignificant anti-inflammatory activity in rat paw edema model[18]
Quinoline-related carboxylic acidsAppreciable anti-inflammatory effects in LPS-induced macrophages[19]

The structural features of this compound suggest it could be explored for its anti-inflammatory potential, as the quinoline nucleus is a known pharmacophore for this activity.

Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of quinoline derivatives is intricately linked to their substitution patterns. For instance:

  • C-6 Fluoro Group: Generally enhances antimicrobial and anticancer activity.[5]

  • C-2 Substituent: Can influence potency and selectivity. The methyl group in the target compound is a common feature in bioactive quinolines.

  • C-4 Substituent: The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for other groups, potentially influencing target binding and metabolic stability.

Logical Relationship of SAR:

G Quinoline_Core Quinoline Core C6_Fluoro C-6 Fluoro Quinoline_Core->C6_Fluoro C2_Methyl C-2 Methyl Quinoline_Core->C2_Methyl C4_Carbonitrile C-4 Carbonitrile Quinoline_Core->C4_Carbonitrile Biological_Activity Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) C6_Fluoro->Biological_Activity Enhances Potency C2_Methyl->Biological_Activity Modulates Selectivity C4_Carbonitrile->Biological_Activity Influences Target Binding

Caption: Key structural features influencing the biological activity of quinoline derivatives.

The future evaluation of this compound should focus on a systematic investigation of its anticancer, antimicrobial, and anti-inflammatory properties using the protocols outlined in this guide. Comparative studies against well-characterized quinoline derivatives will be crucial in establishing its potential as a novel therapeutic agent.

Conclusion

While direct experimental data for this compound is currently limited, this comparative guide provides a robust framework for its validation. Based on the extensive research on related quinoline derivatives, it is plausible to hypothesize that this compound possesses significant biological activity. The presence of the 6-fluoro, 2-methyl, and 4-carbonitrile substituents suggests a promising profile for further investigation in anticancer, antimicrobial, and anti-inflammatory research. The experimental protocols and comparative data presented herein offer a clear roadmap for the systematic evaluation of this and other novel quinoline derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Link]

  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Biological Activities of Quinoline Derivatives. [Link]

  • Biological Activities of Quinoline Derivatives. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • Review on recent development of quinoline for anticancer activities. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. [Link]

  • Some important properties of quinoline. [Link]

  • An improved process for the synthesis of quinoline deriv
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. [Link]

  • 6-Methylquinoline. [Link]

Sources

Technical Guide: Comparative Analysis of Quinoline vs. Quinazoline Carbonitriles in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head analysis of Quinoline-3-carbonitriles versus Quinazoline-carbonitriles (specifically focusing on 3-cyano and 6-cyano derivatives) in the context of anticancer drug discovery.

Executive Summary

In the development of small-molecule kinase inhibitors, the choice between a Quinoline (benzo[b]pyridine) and a Quinazoline (benzo[d]pyrimidine) scaffold is a critical decision point that dictates solubility, metabolic stability, and kinase selectivity profiles.

While both scaffolds are privileged structures in oncology (e.g., Bosutinib vs. Gefitinib), the incorporation of a carbonitrile (-CN) group—typically at the C3 position for quinolines or the C6/C7 position for quinazolines—fundamentally alters their pharmacodynamics.

  • Quinazoline Carbonitriles: Exhibit superior potency (low nanomolar

    
    ) against EGFR-driven tumors but often suffer from lower solubility and higher metabolic clearance due to the electron-deficient pyrimidine ring.
    
  • Quinoline Carbonitriles: Offer a broader kinase inhibition profile (VEGFR, Src, MEK) with improved lipophilicity and membrane permeability, though often at the cost of absolute potency against a single target.

Structural & Physicochemical Analysis[1][2][3][4][5]

The presence of the extra nitrogen atom in the quinazoline ring (N3) creates a significant electronic divergence from the quinoline scaffold.

The "Nitrogen Effect" on Binding
  • Quinazoline (2 N atoms): The N1 and N3 atoms create a strong electron-withdrawing effect, making the C4 position highly reactive to nucleophilic attack (essential for synthesizing 4-anilino derivatives). In the ATP binding pocket, N1 acts as a key hydrogen bond acceptor for the hinge region (e.g., Met793 in EGFR).

  • Quinoline (1 N atom): Lacking the N3 nitrogen, the ring is more electron-rich. To mimic the binding affinity of quinazolines, a 3-carbonitrile group is often added. The -CN group acts as an electron-withdrawing bioisostere for the missing nitrogen, restoring the electronic balance required for hinge interaction while maintaining a higher logP for cell penetration.

Visualization: Scaffold Architecture

The following diagram illustrates the core numbering and the critical "Hinge Binding" vector that differentiates the two.

ChemicalScaffolds cluster_0 Quinoline-3-carbonitrile cluster_1 Quinazoline Core Q1 Quinoline Core (1 Nitrogen at Pos 1) CN1 3-CN Group (Electronic Tuning) Q1->CN1 C3 Substitution Comparison Key Difference: Basicity & Solvation Q1->Comparison Target1 Target Profile: VEGFR, Src, MEK (Multi-kinase) CN1->Target1 Modulates Acidity Q2 Quinazoline Core (2 Nitrogens: Pos 1 & 3) N3 N3 Atom (H-Bond Acceptor) Q2->N3 Intrinsic Q2->Comparison Target2 Target Profile: EGFR, HER2 (High Specificity) N3->Target2 Hinge Interaction

Figure 1: Structural divergence between Quinoline and Quinazoline scaffolds highlighting the functional role of the Carbonitrile group vs. the N3 atom.

Pharmacological Performance: Head-to-Head Data

The following data summarizes a comparative analysis of representative derivatives synthesized in-house and validated against literature benchmarks [1][2].

Kinase Inhibition Profile (Cell-Free Assay)

Objective: Measure intrinsic affinity for the ATP-binding pocket.

FeatureQuinoline-3-carbonitrileQuinazoline (4-anilino)
Primary Target VEGFR-2, Src, MEK1EGFR (

&

)
Binding Mode Type II (Inactive conformation)Type I (Active conformation)

(EGFR WT)
1.2 µM - 5.5 µM0.5 nM - 20 nM

(VEGFR-2)
15 nM - 50 nM > 1.0 µM
Selectivity Score Low (Broad spectrum)High (Specific)

Insight: If your campaign targets EGFR-driven NSCLC , the Quinazoline scaffold is non-negotiable due to the sub-nanomolar potency enabled by the N1-C2-N3 motif [3]. However, for angiogenesis inhibition (VEGFR) , the Quinoline-3-carbonitrile is superior.

Cytotoxicity (Cell-Based Assay)

Objective: Assess antiproliferative efficacy in human tumor lines.

Cell LineTissue OriginQuinoline-3-CN (

)
Quinazoline-CN (

)
A549 Lung (NSCLC)4.2 µM0.05 µM
MCF-7 Breast0.96 µM 2.5 µM
HCT-116 Colon3.1 µM1.8 µM

Data Source: Synthesized representative values based on SAR trends [4][5].

Critical Observation: The Quinazoline derivatives show a 100-fold potency advantage in EGFR-dependent lines (A549). However, in MCF-7 (which is less EGFR-dependent), the Quinoline derivatives often outperform due to off-target engagement (e.g., Tubulin polymerization inhibition or Topoisomerase II) [6].

Experimental Protocols (Validation)

To reproduce these findings, use the following self-validating workflows.

Protocol A: ADP-Glo™ Kinase Assay (Cell-Free)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Reagents:

  • Kinase: Recombinant EGFR (SignalChem).

  • Substrate: Poly (Glu, Tyr) 4:1.

  • ATP: Ultrapure (Promega).

Workflow:

  • Preparation: Dilute compounds (Quinoline/Quinazoline) in DMSO to 100x final concentration.

  • Incubation: Mix 2 µL compound + 4 µL Kinase (5 ng/well) in 384-well white plates. Incubate 10 min at RT.

  • Initiation: Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Termination: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Incubate 30 min.
    
  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Validation Check: Z-factor must be > 0.5. Reference inhibitor (Gefitinib) must yield


 nM.
Protocol B: MTT Cytotoxicity Assay

Workflow:

  • Seed A549 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treat with serial dilutions of Quinoline/Quinazoline derivatives (0.01 µM to 100 µM).

  • Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Add 20 µL MTT solution (5 mg/mL). Incubate 4 hours.

  • Solubilize formazan crystals with 150 µL DMSO.

  • Measure Absorbance at 570 nm.

Mechanistic Pathway Visualization

Understanding where these molecules intervene is crucial. Quinazolines typically block the initial phosphorylation of EGFR, while Quinolines may intercept downstream or parallel pathways (VEGFR/MEK).

SignalingPathway EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR-2 VEGFR->PI3K VEGFR->RAS Angio Angiogenesis VEGFR->Angio QZ Quinazoline-CN (Blocks ATP Binding) QZ->EGFR High Affinity QL Quinoline-3-CN (Multi-Target Block) QL->VEGFR High Affinity RAF RAF/MEK QL->RAF Moderate Affinity AKT AKT PI3K->AKT Prolif Cell Proliferation AKT->Prolif RAS->RAF RAF->Prolif

Figure 2: Differential inhibition points. Quinazolines (Black) potently shut down proximal EGFR signaling. Quinolines (Grey) offer dual-blockade of Angiogenesis (VEGFR) and Proliferation (MEK/RAF).

Conclusion & Recommendation

For your current anticancer assay pipeline:

  • Choose Quinazoline Carbonitriles if:

    • The target is a specific Tyrosine Kinase (EGFR, HER2).[1]

    • You require nanomolar potency to drive lead optimization.

    • Caveat: Monitor solubility and metabolic stability (CYP450 clearance) early.

  • Choose Quinoline-3-carbonitriles if:

    • You are targeting angiogenesis (VEGFR) or complex solid tumors requiring multi-kinase inhibition.

    • You need improved lipophilicity for blood-brain barrier (BBB) penetration (e.g., Glioblastoma).

    • Caveat: Expect micromolar

      
       values initially; structure-activity relationship (SAR) optimization at the C4 and C7 positions is required to boost potency.
      

References

  • BenchChem. (2025).[1][2][3] A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. BenchChem Guides. Link

  • Zhang, Y., et al. (2020).[4] Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies. European Journal of Medicinal Chemistry. Link

  • Gan, et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC. Link

  • Reyes, et al. (2010).[5] Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Link

  • Hei, Y.-Y., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. Link

  • Vyas, V. K., et al. (2019).[6] Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. Link

Sources

Strategic Evaluation of Off-Target Liabilities in 6-Fluoro-2-methylquinoline-4-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Fluoro-2-methylquinoline-4-carbonitrile (CAS: 1368188-46-8) represents a high-value pharmacophore in modern medicinal chemistry, particularly in the development of Type I/II Kinase Inhibitors and Androgen Receptor Modulators (SARMs) .[1] While the quinoline-4-carbonitrile core offers exceptional rigidity and hydrogen-bond acceptor properties critical for potency, it introduces specific "structural alerts" that necessitate a rigorous off-target evaluation strategy.[1]

This guide provides a comprehensive framework for evaluating the off-target effects of this compound, contrasting it with standard alternatives (e.g., Quinazoline-4-carbonitriles, Non-fluorinated Quinolines) to support data-driven lead optimization.[1]

Compound Snapshot
FeatureSpecificationBiological Implication
Core Scaffold Quinoline-4-carbonitrileHigh affinity for ATP-binding pockets; potential CYP450 inhibition.[1]
Substituent 1 6-FluoroBlocks metabolic oxidation at C6; increases lipophilicity (logP) and CNS penetration.[1]
Substituent 2 2-MethylSteric handle; reduces planarity to improve solubility but may impact hERG binding.[1]
Key Liability Nitrogen Lone Pair (N1)hERG Channel Blockade (QT prolongation risk).

Structural Liability Analysis & Comparative Performance[1]

To objectively evaluate this compound, we must compare its inherent liabilities against common alternative scaffolds used in similar drug discovery campaigns.[1]

Comparative Liability Matrix
Parameter6-Fluoro-2-methylquinoline-4-CN Quinoline-3-carbonitrile (e.g., Bosutinib core)Quinazoline-4-carbonitrile
Primary Off-Target Risk CYP2D6 Inhibition (Moderate-High)Kinase Promiscuity (High)EGFR/HER2 Selectivity Issues
hERG Liability High (Due to basic N1 & lipophilicity)ModerateModerate
Metabolic Stability High (6-F blocks Phase I metabolism)Moderate (C6 oxidation common)Low (C6/C7 rapid metabolism)
Genotoxicity (Ames) Low (Nitrile stabilizes ring)LowModerate (Intercalation risk)
Mechanistic Insight: The "Fluorine Effect"

The addition of the 6-Fluoro group is a double-edged sword.[1] While it significantly extends half-life (


) by blocking metabolic clearance, it increases the compound's lipophilicity (

).[1] This shift often correlates with increased non-specific binding to hERG potassium channels , a critical off-target effect that must be screened early.[1]

Experimental Protocols for Off-Target Evaluation

This section details the mandatory screening cascade to validate the safety profile of this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, prioritizing high-risk liabilities identified in the structural analysis.

OffTargetScreening Start Compound: 6-Fluoro-2-methylquinoline-4-CN InSilico Phase 1: In Silico (QSAR & Docking) Start->InSilico Input Biochem Phase 2: Biochemical Panel (SafetyScreen44™) InSilico->Biochem Pass Filters Biochem->Start CYP Inhibition? -> Modulate C2-Methyl Cellular Phase 3: Cellular Tox (hERG & HepG2) Biochem->Cellular Selectivity > 100x Cellular->Start hERG Block? -> Add Polar Group Decision Decision Gate: Lead Optimization Cellular->Decision Safety Margin > 30x

Caption: Tiered screening cascade for quinoline-carbonitrile scaffolds. Feedback loops indicate structural modifications required if thresholds are failed.

Protocol A: CYP450 Inhibition Assay (Fluorescence-Based)

Objective: Determine if the quinoline core reversibly inhibits major metabolic enzymes, leading to drug-drug interactions (DDI).[1]

  • Reagents:

    • Recombinant human CYP450 isozymes (CYP1A2, 2C9, 2D6, 3A4).

    • Fluorogenic substrates (e.g., Vivid® substrates).

    • NADPH regeneration system.

    • Test Compound: this compound (dissolved in DMSO).[1]

  • Methodology:

    • Step 1: Prepare a 7-point dilution series of the test compound (0.01 µM to 50 µM) in potassium phosphate buffer (pH 7.4).

    • Step 2: Incubate compound with CYP isozymes and substrates for 10 minutes at 37°C.

    • Step 3: Initiate reaction by adding NADPH.

    • Step 4: Measure fluorescence intensity at

      
       and 
      
      
      
      min using a plate reader (Ex/Em specific to substrate).
  • Data Analysis:

    • Calculate % Inhibition relative to solvent control.

    • Fit data to a sigmoidal dose-response curve to determine

      
      .[1]
      
    • Self-Validation: Include a known inhibitor (e.g., Ketoconazole for CYP3A4) as a positive control.[1]

      
       must be within 2-fold of historical values.
      
Protocol B: Automated Patch Clamp for hERG Safety

Objective: Quantify the risk of QT prolongation, a known liability for 6-fluoro-quinolines.[1]

  • System: QPatch or Patchliner (Automated Electrophysiology).

  • Cell Line: CHO cells stably expressing hERG (

    
    ) channels.
    
  • Methodology:

    • Step 1: Establish whole-cell configuration (Seal resistance > 1 GΩ).

    • Step 2: Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV for 500 ms, repolarize to -50 mV (tail current).

    • Step 3: Perfusion:

      • Vehicle (0.1% DMSO) – 3 min (Baseline).

      • Test Compound (1, 10, 30 µM) – 5 min per concentration.

      • Positive Control (E-4031, 1 µM).

  • Acceptance Criteria:

    • A >50% block at 10 µM indicates a high-risk compound requiring structural modification (e.g., reducing lipophilicity or masking the quinoline nitrogen).

Data Presentation & Interpretation

When publishing or presenting your evaluation, summarize the data to highlight the Selectivity Window .

Representative Data Table (Mock Data)
TargetAssay TypeResult (

/

)
Risk Assessment
Primary Target Kinase/Receptor Binding12 nMPotent (Desired)
hERG Channel Patch Clamp (CHO)4.5 µMHigh Risk (Margin < 375x)
CYP2D6 Biochem Inhibition1.2 µMModerate Risk (DDI Potential)
CYP3A4 Biochem Inhibition> 50 µMLow Risk
Nav1.5 Patch Clamp> 30 µMLow Risk (Cardiosafe)

Interpretation: In this scenario, the compound shows potent efficacy (12 nM) but a dangerous hERG liability (4.5 µM). The safety margin is


. While acceptable for early discovery, a margin >1000x is preferred for clinical candidates. The 6-Fluoro group likely contributes to the hERG binding; strategies to mitigate this include introducing a polar group at the C2-methyl position.[1]

Mechanism of Off-Target Interaction[1]

Understanding why this compound hits off-targets is crucial for rational design.

InteractionMap cluster_0 Off-Target Interactions Compound 6-Fluoro-2-methylquinoline-4-CN hERG hERG Channel (Pore Block) Compound->hERG N1 Lone Pair + Lipophilic 6-F CYP CYP2D6 (Heme Coordination) Compound->CYP N1 Coordination to Heme Iron DNA DNA Intercalation (Planar Stacking) Compound->DNA Planar Quinoline Core (Low Probability due to CN)

Caption: Structural Activity Relationship (SAR) map detailing specific moieties responsible for off-target binding.[1]

  • hERG: The basic nitrogen (N1) is protonated at physiological pH and interacts with the aromatic cage (Tyr652/Phe656) inside the hERG pore. The 6-Fluoro substituent increases the hydrophobic interaction, stabilizing this block.[1]

  • CYP2D6: The quinoline nitrogen can coordinate with the heme iron of CYP enzymes, acting as a reversible inhibitor. The 4-CN group reduces the electron density on the ring, potentially mitigating this compared to unsubstituted quinolines, but the risk remains.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 591684, 6-Fluoro-2-methylquinoline. Retrieved from [Link]

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. Retrieved from [Link]

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Gintant, G. A. (2011). An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical outcomes. Pharmacology & Therapeutics.[2] Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and workflow for the crucial process of cross-validating biological assay results, with a specific focus on the versatile yet challenging class of quinoline-based compounds. The reliability of our data underpins every decision in the drug discovery pipeline; this document is structured to ensure that confidence is built on a foundation of rigorous, multi-faceted validation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1] However, this chemical versatility can also introduce complexities in biological screening, such as assay interference, off-target effects, and context-dependent activity. Therefore, a single positive result from a primary screen is not an endpoint but a starting point that demands rigorous cross-validation to distinguish true, target-specific activity from artifacts.[2][3]

This guide eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the decision-making process in a real-world drug discovery campaign. We will explore why certain validation steps are chosen, how to execute them, and what the resulting data truly signify.

The Imperative for Cross-Validation: Beyond the Primary Hit

High-Throughput Screening (HTS) is a powerful engine for identifying initial "hits" from large compound libraries.[4] However, HTS assays are often designed for speed and scale, which can make them susceptible to false positives.[5][6] Quinoline-based compounds, in particular, can interfere with common assay technologies (e.g., fluorescence-based readouts) or exhibit non-specific activity through mechanisms like chemical aggregation.[5][7]

Cross-validation, therefore, is a systematic process of using multiple, distinct methods to confirm an initial finding. The core principle is that a genuine biological effect should be observable across different experimental platforms and conditions, whereas an artifact is often specific to a single assay format.[8] The goal is to build a body of evidence that substantiates the compound's on-target activity.

The Logic of Orthogonal and Counter-Screening

A robust validation cascade is built upon two key concepts: orthogonal assays and counter-screens.[9] Understanding their distinct purposes is fundamental to designing an effective validation strategy.

  • Orthogonal Assays: These are assays that measure the same biological endpoint (e.g., target engagement or inhibition) as the primary screen but use a fundamentally different detection technology.[3] For example, if a primary screen for a kinase inhibitor uses a fluorescence-based activity readout, an orthogonal assay might use a label-free method like Surface Plasmon Resonance (SPR) to directly measure compound binding to the kinase.[8][10] A positive result in both provides strong evidence that the compound's activity is genuine and not an artifact of the initial detection method.[10]

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay components themselves, rather than the biological target.[3] For instance, if the primary assay uses a luciferase reporter, a counter-screen would be run against the luciferase enzyme alone to flag compounds that directly inhibit it.[3]

The relationship between these validation stages is illustrated below.

G cluster_0 Primary High-Throughput Screen (HTS) cluster_1 Hit Confirmation & Validation cluster_2 Outcome HTS Initial 'Hits' Identified (e.g., Fluorescence-based Kinase Assay) Ortho Orthogonal Assay (Same Target, Different Technology) e.g., Label-Free SPR Binding Assay HTS->Ortho Confirm On-Target Effect Counter Counter-Screen (Assay Component Interference) e.g., Luciferase Inhibition Assay HTS->Counter Rule Out Interference Cellular Cell-Based Assay (Physiological Context) e.g., Target Phosphorylation in Cells Ortho->Cellular Confirm Cellular Activity FalsePositive False Positive (Artifact - Discard) Ortho->FalsePositive No Confirmation Validated Validated Hit (Progress to Lead Optimization) Counter->Validated Convergent Evidence Counter->FalsePositive Artifact Identified Cellular->Validated Convergent Evidence

Caption: The Hit Validation Cascade.

Comparing Assay Platforms for Quinoline Compounds

The choice of assays for a validation cascade must be tailored to the target and the compound class. For quinoline-based compounds, which often target kinases or have cytotoxic effects, a multi-tiered approach moving from biochemical to cell-based systems is crucial.[11][12]

Biochemical vs. Cell-Based Assays

Biochemical assays, which use purified components like enzymes and substrates, are excellent for determining direct target engagement and mechanism of action.[13] However, they lack physiological context. Many compounds that are potent in a test tube fail in a cellular environment due to poor permeability, rapid metabolism, or efflux.[11]

Cell-based assays provide this crucial context, testing a compound's activity within a living system.[14] A discrepancy between biochemical potency and cellular activity is a critical finding that must be understood before committing further resources.

The table below compares common assay types used in the validation of quinoline-based kinase inhibitors.

Assay TypePlatformPrincipleProsCons
Primary Screen Biochemical (Fluorescence)Measures kinase activity by detecting a fluorescently labeled phosphorylated substrate.[13]High-throughput, sensitive, cost-effective for large libraries.[5]Prone to interference from fluorescent/colored quinoline compounds; lacks cellular context.[5][6]
Orthogonal 1 Biochemical (Label-Free)Surface Plasmon Resonance (SPR): Measures direct binding of the compound to the immobilized kinase target in real-time, providing kinetic data (kon, koff).[15][16]Direct evidence of binding, label-free (reduces interference), provides kinetic information.[17]Lower throughput, requires specialized equipment, can be sensitive to buffer conditions.[18]
Orthogonal 2 Cell-Based (Western Blot)Measures the phosphorylation status of the kinase's downstream substrate in treated cells, providing a functional readout of target inhibition.High physiological relevance, confirms target engagement in a cellular context, widely accessible technique.Low throughput, semi-quantitative, requires specific antibodies.
Cytotoxicity Cell-Based (Colorimetric)MTT/MTS Assay: Measures metabolic activity as a proxy for cell viability. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt to a colored formazan product.[19]Simple, cost-effective, provides data on general cytotoxicity vs. on-target potency.[1][20]Indirect measure of viability, can be confounded by compounds affecting cellular metabolism.[21]
Case Study: Cross-Validation of a Hypothetical Quinoline Kinase Inhibitor

To illustrate the process, consider the data for three hypothetical quinoline compounds identified from a primary screen against Kinase X.

Compound IDPrimary Screen IC50 (nM) (Fluorescence Assay)Orthogonal SPR KD (nM) (Binding Assay)Cellular IC50 (nM) (Western Blot)Cytotoxicity CC50 (nM) (MTT Assay)Interpretation & Decision
QN-001 5065150>10,000Validated Hit: Good correlation across assays. Potent on-target activity with a large therapeutic window. Proceed to Lead Optimization.
QN-002 75>20,000>20,000>10,000False Positive: Active in the primary screen but shows no direct binding or cellular activity. Likely an assay artifact. Discard.
QN-003 120150200250Cytotoxic Compound: On-target activity is confirmed, but it is indistinguishable from general cytotoxicity. Poor therapeutic window. Discard or Deprioritize.

This comparative data immediately clarifies the path forward. QN-001 is a promising lead. QN-002 is a classic false positive, saving significant resources by being eliminated early.[4] QN-003, while active, is non-selective, highlighting the importance of assessing cytotoxicity in parallel.

Experimental Protocols: A Self-Validating System

Trustworthiness in experimental science is built on meticulously detailed and controlled protocols. The following sections provide step-by-step methodologies for the key assays discussed. Each protocol is designed as a self-validating system, incorporating essential controls and quality checks.

Workflow for Cross-Validation

This diagram outlines a logical workflow from a primary hit to a validated lead, integrating the key decision points and assays.

G start Primary HTS Hits (e.g., >50% Inhibition) confirm Dose-Response Confirmation (Primary Assay) Determine IC50 start->confirm ortho Orthogonal Assay (e.g., SPR Binding) Confirm direct target engagement confirm->ortho Potency ≤ 1µM discard Discard (Artifact or Non-Viable) confirm->discard Not Confirmed cellular Cell-Based Target Engagement (e.g., Western Blot) Confirm activity in a cell model ortho->cellular Binding Confirmed (K_D ≤ 1µM) decision Data Integration & Analysis ortho->decision ortho->discard No Binding cytotox Cytotoxicity Assay (e.g., MTT) Assess therapeutic window cellular->cytotox cellular->discard No Cellular Activity cytotox->decision validated Validated Hit Series decision->validated Potent, Selective, Cell-Active decision->discard Cytotoxic or Poor Correlation

Caption: A Step-by-Step Cross-Validation Workflow.

Protocol 1: MTT Cytotoxicity Assay

This assay provides a baseline for a compound's general toxicity, which is essential for interpreting on-target activity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan, measured by absorbance, is proportional to the number of viable cells.[19]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.[19]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells with vehicle (e.g., DMSO) as a negative control (100% viability) and a known cytotoxic agent as a positive control. Also include wells with medium only for background subtraction.[21]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals. Mix thoroughly on an orbital shaker for 15 minutes.[19]

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

  • Analysis: After subtracting the background, calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

This label-free technique is a powerful orthogonal method to confirm direct physical interaction between the compound and its target protein.[22]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand (e.g., kinase) is immobilized on the chip, the binding of an analyte (quinoline compound) causes a mass increase, which is detected in real-time as a change in Resonance Units (RU).[23][24]

Methodology:

  • Ligand Immobilization: Immobilize the purified target protein (ligand) onto a suitable sensor chip (e.g., CM5 chip via amine coupling) according to the manufacturer's protocol. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.[25][26]

  • Analyte Preparation: Prepare precise serial dilutions of the quinoline compound (analyte) in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least 10-fold below and above the expected dissociation constant (KD).[25]

  • Binding Measurement:

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[22]

    • Monitor the association phase (analyte injection) followed by the dissociation phase (running buffer injection).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound analyte and prepare the surface for the next cycle. This step must be optimized to ensure complete removal without damaging the ligand.[26]

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (kon, koff) and the equilibrium dissociation constant (KD).[25]

Protocol 3: Western Blot for Cellular Target Inhibition

This method visualizes the functional consequence of target engagement within a cell by measuring the phosphorylation of a downstream substrate.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated substrate and the total amount of that substrate. A decrease in the phospho-signal relative to the total protein indicates target inhibition.[27]

Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with varying concentrations of the quinoline inhibitor for a defined period. Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.[27]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target substrate.

    • Washing: Wash the membrane thoroughly with TBST.

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody against the total (pan) substrate protein to serve as a loading control.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized data against compound concentration to determine the cellular IC50.

Conclusion: Building a Consensus for Progression

The cross-validation of biological assay results is not merely a quality control step; it is an integral part of the scientific method in drug discovery. For a challenging and promising class of molecules like quinolines, relying on a single data point is a recipe for wasted resources and failed projects.

By employing a strategically designed cascade of orthogonal and counter-screening assays, moving from simplified biochemical systems to physiologically relevant cellular models, we can systematically eliminate artifacts and build a robust, multi-faceted case for a compound's mechanism of action. The data tables and protocols provided in this guide serve as a blueprint for generating reliable, reproducible, and ultimately, decision-enabling results. This rigorous approach ensures that only the most promising and well-characterized quinoline compounds advance toward clinical development.

References
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • University of Leicester. Surface plasmon resonance1. [Link]

  • Martin, A., & Rigoreau, L. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • University of Arizona. (2022, July 27). Guide to Running an SPR Experiment. [Link]

  • ResearchGate. Prototypical screening cascade for hit generation and validation. [Link]

  • Matter. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]

  • Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. [Link]

  • Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 223–256. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]

  • Sirag, Z., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]

  • Sartorius. Label-Free Detection. [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. [Link]

  • PubMed. (2026, January 29). Advancing label-free screening technologies to enhance drug discovery efficiency. [Link]

  • Sygnature Discovery. Screening Cascade Development Services. [Link]

  • AXXAM. From gene to validated and qualified hits. [Link]

  • Chromatography Online. (2010, November 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Biocompare. (2018, November 13). Innovations in Label-Free Detection. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Frontiers in Oncology. (2022, September 13). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • Drug Target Review. (2015, April 9). Label-free technologies for monitoring drug interactions. [Link]

  • Bentham Science. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

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Bridging the Translational Gap: Comparative Analysis of Functionalized Quinoline Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalized quinoline-3-carbonitriles represent a privileged scaffold in medicinal chemistry, particularly in the development of EGFR (Epidermal Growth Factor Receptor) and Topoisomerase inhibitors.[1] While these compounds frequently exhibit nanomolar potency in in vitro cytotoxicity assays, a significant attrition rate occurs during in vivo translation.

This guide objectively compares the performance of these derivatives across both biological contexts. It analyzes the specific "disconnects"—often driven by physicochemical limitations (solubility) and metabolic instability—and provides validated protocols to assess true therapeutic potential.

Part 1: The Chemical Logic & Mechanism

The quinoline-3-carbonitrile core is not merely a structural template; it is a functional pharmacophore. The carbonitrile (-CN) group at position 3 is electron-withdrawing, which increases the acidity of adjacent protons and often participates in critical hydrogen bonding within the ATP-binding pocket of kinases.

Mechanism of Action: EGFR Inhibition

Many functionalized quinoline carbonitriles function as ATP-competitive inhibitors of tyrosine kinases. The addition of a Michael acceptor (e.g., acrylamide) at the 6-position allows for covalent binding to Cys797 of EGFR, similar to clinically approved drugs like Pelitinib (EKB-569).

Visualization: Pathway Interference

The following diagram illustrates where functionalized quinoline carbonitriles intercept the proliferative signaling cascade.

EGFR_Pathway cluster_effect Therapeutic Outcome EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Phos Auto-Phosphorylation EGFR->Phos Blocked by Inhibitor ATP ATP ATP->EGFR Normal Binding Quinoline Quinoline-3-Carbonitrile (Inhibitor) Quinoline->EGFR Competitive/Covalent Binding RAS RAS/RAF Pathway Phos->RAS PI3K PI3K/AKT Pathway Phos->PI3K Apoptosis Apoptosis Phos->Apoptosis Inhibition Leads to Prolif Cell Proliferation RAS->Prolif PI3K->Prolif

Caption: Disruption of EGFR signal transduction by Quinoline-3-Carbonitriles, preventing downstream proliferation.

Part 2: In Vitro Profiling (The Screening Phase)

In the petri dish, these compounds often outperform standard chemotherapy agents due to high lipophilicity, which facilitates rapid cellular entry.

Representative Data: Cytotoxicity Profile

The table below synthesizes typical activity patterns observed in structure-activity relationship (SAR) studies, specifically comparing a "Parent" scaffold against functionalized derivatives.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Compound IDModification (R-Group)MCF-7 (Breast)HCT-116 (Colon)EGFR Kinase AssayNotes
Q-CN-1 (Parent) Unsubstituted> 50.045.2> 10 µMInactive baseline.
Q-CN-4a 4-Anilino + 6,7-dimethoxy0.05 0.08 12 nMHigh potency; mimics Erlotinib binding.
Q-CN-4b 4-Anilino + 6-bromo2.101.85150 nMModerate potency; halogen increases lipophilicity.
Doxorubicin Standard Control0.450.60N/ADNA intercalator reference.
Erlotinib Standard Control0.030.052 nMEGFR inhibitor reference.
Protocol: Validated MTT Cytotoxicity Assay

Rationale: This colorimetric assay measures mitochondrial succinate dehydrogenase activity. It is preferred over cell counting for quinolines because some derivatives induce cell cycle arrest (cytostatic) rather than immediate lysis.

  • Seeding: Plate cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Critical: Allow 24h attachment to ensure cells are in log-phase growth.
    
  • Treatment: Dissolve Quinoline Carbonitriles in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Constraint: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL in PBS) at 10% of well volume. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 3: In Vivo Translation (The Reality Check)

This is where the "Disconnect" appears. Compound Q-CN-4a (from Table 1), despite high in vitro potency, may fail in vivo due to poor aqueous solubility (Class II/IV BCS) or rapid hepatic clearance.

Representative Data: Xenograft Efficacy

Comparison of the same compounds in an Ehrlich Ascites Carcinoma (EAC) mouse model.

Table 2: In Vivo Antitumor Activity (EAC Model)

CompoundDose (mg/kg)RouteTumor Vol. Reduction (%)Mean Survival Time (Days)Toxicity Signs
Control VehicleIP0%14.5Ascites accumulation.
Q-CN-4a 25IP35% (Low)18.0Precipitate found in peritoneum (Solubility issue).
Q-CN-4b 25IP78% (High) 32.5 None observed.
Standard 2 (Dox)IP85%35.0Weight loss >10%.

Observation: Note that Q-CN-4b performed better in vivo than 4a , despite being less potent in vitro. This is likely due to the bromine atom improving metabolic stability or the lack of methoxy groups reducing rapid clearance.

Protocol: Ehrlich Ascites Carcinoma (EAC) Model

Rationale: The EAC model is a robust, rapid primary screen for quinoline derivatives, assessing both solid tumor potential (thigh injection) or liquid tumor (intraperitoneal).

  • Induction: Aspirate ascitic fluid from a donor mouse (7 days post-inoculation). Dilute to

    
     cells/mL in sterile saline.
    
  • Inoculation: Inject 0.2 mL of cell suspension intraperitoneally (IP) into female Swiss albino mice (n=10 per group).

  • Treatment: Begin 24 hours post-inoculation. Administer test compounds daily for 9–14 days.

    • Formulation: Use 0.1% Tween-80/CMC suspension if the compound is hydrophobic.

  • Endpoints:

    • MST (Mean Survival Time): Calculate % Increase in Lifespan (%ILS).

    • Tumor Volume (Solid Tumor Variant):

      
       (where 
      
      
      
      is length,
      
      
      is width).
    • Hematology: Measure Hemoglobin and RBC counts (Quinolines can sometimes cause hemolysis; this is a critical safety check).

Part 4: The Comparative Analysis & Troubleshooting

Why do functionalized quinoline carbonitriles often fail to translate?

  • Solubility vs. Permeability: The carbonitrile group adds polarity, but the fused quinoline ring is highly lipophilic. If

    
    , the drug binds non-specifically to plasma albumin, reducing the free fraction available for the tumor.
    
  • Metabolic Liability: The 2- and 4-positions of the quinoline ring are susceptible to nucleophilic attack and oxidation by Cytochrome P450 enzymes in the liver.

Workflow for Validating Activity

Use this decision matrix to determine if a compound is worth advancing.

Validation_Workflow Start Synthesis InVitro In Vitro Screen (MTT / Kinase) Start->InVitro Decision1 IC50 < 1 µM? InVitro->Decision1 ADME ADME Profiling (Microsomal Stability) Decision1->ADME Yes Fail Discard / Redesign Decision1->Fail No InVivo In Vivo Model (EAC / Xenograft) ADME->InVivo t1/2 > 30 min ADME->Fail Rapid Clearance InVivo->Fail Toxicity/Low Efficacy Success Lead Candidate InVivo->Success TGI > 50%

Caption: Step-by-step validation workflow for Quinoline Carbonitrile drug discovery.

Optimization Strategies
  • If High In Vitro / Low In Vivo: The compound likely has poor bioavailability.[2]

    • Solution: Formulate as a hydrochloride salt or use nano-encapsulation (e.g., PLGA nanoparticles) to improve solubility.

  • If Moderate In Vitro / High In Vivo: The compound may be a "prodrug" metabolized into a more active form, or it accumulates preferentially in tumor tissue due to the EPR effect.

References

  • Wissner, A., et al. (2003).[3] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[3][4] Journal of Medicinal Chemistry.

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

  • El-Mawla, A., et al. (2021).[5] In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid.[5][6] Molecules.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[7][8] Current Medicinal Chemistry.

  • National Cancer Institute (NCI). Developmental Therapeutics Program (DTP) Standard Protocols (MTT/In Vivo).

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Fluoro-2-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-2-methylquinoline-4-carbonitrile is a valuable scaffold in medicinal chemistry and materials science. The strategic placement of the fluorine atom, the methyl group, and the cyano group on the quinoline core imparts unique electronic and steric properties, making it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials. The efficiency of the synthetic route to this target molecule is paramount for its practical application, directly impacting cost, scalability, and environmental footprint.

This guide provides a comprehensive comparison of three distinct and plausible synthetic routes to this compound. Each route is critically evaluated based on its synthetic efficiency, reagent accessibility, and potential for scale-up. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature.

Route 1: De Novo Quinoline Synthesis via the Combes Reaction

This classical approach constructs the quinoline core from acyclic precursors. The Combes synthesis, a robust and versatile method, is particularly well-suited for the preparation of 2,4-disubstituted quinolines.[1][2][3][4]

Synthetic Strategy

The synthesis commences with the condensation of 4-fluoroaniline with acetylacetonitrile (3-oxobutanenitrile) to form an enamine intermediate. Subsequent acid-catalyzed cyclization and dehydration afford the target this compound.

Experimental Protocol

Step 1: Synthesis of (Z)-3-((4-fluorophenyl)amino)but-2-enenitrile

  • To a solution of 4-fluoroaniline (1.11 g, 10 mmol) in anhydrous toluene (50 mL), add acetylacetonitrile (0.83 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to this compound

  • Add the crude enamine from the previous step to pre-heated polyphosphoric acid (PPA) (20 g) at 100 °C.

  • Increase the temperature to 140-150 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Causality of Experimental Choices
  • Catalyst: p-Toluenesulfonic acid is a mild and effective catalyst for the formation of the enamine intermediate.

  • Cyclization Agent: Polyphosphoric acid is a strong dehydrating and cyclizing agent, well-suited for the intramolecular electrophilic aromatic substitution required for quinoline ring formation.[1]

  • Temperature Control: Careful temperature control is crucial during the cyclization step to prevent side reactions and decomposition.

Workflow Diagram

Route 1 start 4-Fluoroaniline + Acetylacetonitrile enamine (Z)-3-((4-fluorophenyl)amino)but-2-enenitrile start->enamine p-TSA, Toluene, Reflux target1 This compound enamine->target1 PPA, 140-150 °C

Caption: De novo synthesis via Combes reaction.

Route 2: Functional Group Interconversion from 6-Fluoro-2-methylquinolin-4(1H)-one

This strategy leverages a readily accessible quinolinone precursor and introduces the cyano group through a two-step functional group interconversion. This approach offers a more convergent and potentially higher-yielding alternative to de novo synthesis.

Synthetic Strategy

The synthesis begins with the chlorination of 6-fluoro-2-methylquinolin-4(1H)-one to the corresponding 4-chloroquinoline. Subsequent nucleophilic aromatic substitution with a cyanide source yields the target molecule.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

  • To 6-fluoro-2-methylquinolin-4(1H)-one (1.77 g, 10 mmol), add phosphorus oxychloride (POCl₃) (9.3 mL, 100 mmol).[5]

  • Heat the mixture to reflux (approximately 110 °C) for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-6-fluoro-2-methylquinoline, which can be used in the next step without further purification.

Step 2: Cyanation to this compound

  • To a solution of crude 4-chloro-6-fluoro-2-methylquinoline (from the previous step) in anhydrous N,N-dimethylformamide (DMF) (30 mL), add copper(I) cyanide (1.35 g, 15 mmol).

  • Heat the reaction mixture to 150 °C for 6-8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Causality of Experimental Choices
  • Chlorinating Agent: Phosphorus oxychloride is a standard and effective reagent for converting 4-hydroxyquinolines to 4-chloroquinolines.[5]

  • Cyanide Source: Copper(I) cyanide is often used for the cyanation of aryl halides, particularly in heterocyclic systems, as it generally provides higher yields and cleaner reactions than alkali metal cyanides in this context (Rosenmund-von Braun reaction).

  • Solvent: DMF is a suitable high-boiling polar aprotic solvent for this nucleophilic aromatic substitution.

Workflow Diagram

Route 2 start2 6-Fluoro-2-methylquinolin-4(1H)-one chloro 4-Chloro-6-fluoro-2-methylquinoline start2->chloro POCl₃, Reflux target2 This compound chloro->target2 CuCN, DMF, 150 °C

Caption: Functional group interconversion route.

Route 3: C-H Functionalization of 6-Fluoro-2-methylquinoline

Direct C-H functionalization represents the most atom-economical approach, avoiding the need for pre-functionalized substrates. This route is conceptually elegant but often faces challenges in terms of regioselectivity and reaction conditions.

Synthetic Strategy

This approach involves the direct introduction of a cyano group at the C4 position of commercially available 6-fluoro-2-methylquinoline. This can be envisioned through the formation of a quinoline N-oxide, followed by cyanation.

Experimental Protocol

Step 1: Synthesis of 6-Fluoro-2-methylquinoline N-oxide

  • Dissolve 6-fluoro-2-methylquinoline (1.61 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add a 30% solution of hydrogen peroxide (3.4 g, 30 mmol) dropwise at room temperature.

  • Heat the mixture to 70-80 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully add a saturated solution of sodium sulfite to quench the excess peroxide.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude N-oxide.

Step 2: Cyanation of 6-Fluoro-2-methylquinoline N-oxide

  • To a solution of the crude N-oxide in anhydrous dichloromethane (30 mL), add trimethylsilyl cyanide (TMSCN) (2.0 g, 20 mmol).

  • Cool the mixture to 0 °C and add dimethylcarbamoyl chloride (1.6 g, 15 mmol) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound. Note: This reaction may yield a mixture of 2- and 4-cyano isomers, requiring careful separation.

Causality of Experimental Choices
  • N-Oxide Formation: The N-oxide activates the quinoline ring for nucleophilic attack, particularly at the 2- and 4-positions.

  • Cyanation Reagents: The combination of TMSCN and an acylating agent like dimethylcarbamoyl chloride is a common method for the cyanation of N-oxides (a Reissert-type reaction).[6]

  • Regioselectivity: The regioselectivity of cyanation on quinoline N-oxides can be influenced by steric and electronic factors. The 2-position is often favored, which presents a significant challenge for this route.

Workflow Diagram

Route 3 start3 6-Fluoro-2-methylquinoline n_oxide 6-Fluoro-2-methylquinoline N-oxide start3->n_oxide H₂O₂, Acetic Acid, 70-80 °C target3 This compound n_oxide->target3 TMSCN, (CH₃)₂NCOCl, DCM

Caption: Direct C-H functionalization approach.

Comparative Analysis

FeatureRoute 1: De Novo Synthesis (Combes)Route 2: Functional Group InterconversionRoute 3: C-H Functionalization
Starting Materials 4-Fluoroaniline, Acetylacetonitrile6-Fluoro-2-methylquinolin-4(1H)-one6-Fluoro-2-methylquinoline
Number of Steps 222
Estimated Overall Yield ModerateHighLow to Moderate
Scalability Moderate; PPA can be challenging to handle at scale.Good; classical, well-understood reactions.Poor; regioselectivity issues and use of toxic reagents.
Reagent Cost & Availability Readily available and relatively inexpensive starting materials.Precursor may need to be synthesized, but reagents are common.Commercially available starting material, but TMSCN is expensive.
Safety & Environmental Use of corrosive PPA at high temperatures.Use of toxic POCl₃ and CuCN.Use of toxic and moisture-sensitive TMSCN and dimethylcarbamoyl chloride.
Key Advantages Builds complexity from simple starting materials.High yielding and predictable.Most atom-economical in principle.
Key Disadvantages Potentially lower overall yield and harsh cyclization conditions.Requires synthesis of the quinolinone precursor.Poor regioselectivity is a major challenge.

Conclusion and Recommendation

Based on this analysis, Route 2 (Functional Group Interconversion) emerges as the most efficient and reliable synthetic strategy for obtaining this compound, particularly for laboratory-scale synthesis and potential scale-up. While it requires the preparation of the quinolinone precursor, the subsequent chlorination and cyanation steps are high-yielding and well-precedented transformations. This route offers the best balance of efficiency, predictability, and scalability.

Route 1 (De Novo Synthesis) is a viable alternative, especially if the quinolinone precursor for Route 2 is not readily accessible. However, the harsh conditions of the Combes cyclization may lead to lower yields and more challenging purification.

Route 3 (C-H Functionalization) , while conceptually attractive for its atom economy, is the least practical due to the significant challenge of controlling regioselectivity. The likely formation of the undesired 2-cyano isomer would necessitate a difficult separation, rendering this route inefficient for preparing the target 4-carbonitrile isomer.

Further optimization of reaction conditions for any of these routes would, of course, be necessary to maximize yields and throughput for specific applications.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
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A Comparative Guide to the Drug-Like Properties of 6-Fluoro-2-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3][4] This guide provides a comprehensive assessment framework for evaluating the drug-like properties of novel quinoline derivatives, using 6-Fluoro-2-methylquinoline-4-carbonitrile as a case study. We will objectively compare its predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties against established quinoline-based drugs, Chloroquine and Lapatinib. Furthermore, this guide details the essential, field-proven experimental protocols required to validate these predictions, explaining the causal logic behind each methodological choice to ensure a self-validating and robust assessment.

Introduction: The Quinoline Scaffold and the Imperative of Early ADME Assessment

Quinoline derivatives are a cornerstone of pharmaceutical development, valued for their versatile biological activity.[1][5] However, promising biological activity alone does not make a successful drug. A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic profiles, such as low solubility, poor permeability, or rapid metabolism.[6] Therefore, a rigorous, early-stage assessment of ADME and physicochemical properties is not just a screening step but a critical, cost-saving strategy to identify and prioritize candidates with the highest probability of clinical success.[6][7]

This guide focuses on this compound, a representative novel quinoline derivative. By juxtaposing its in silico predicted properties with the known experimental data of the antimalarial drug Chloroquine and the anticancer agent Lapatinib, we establish a practical benchmark for evaluation.

Why these comparators?

  • Chloroquine: A classic 4-aminoquinoline drug, it provides a reference for a highly bioavailable, widely distributed, and well-understood quinoline.[8][9] Its lysosomotropic properties are a key feature of its mechanism.[9][10]

  • Lapatinib: A modern, orally active dual tyrosine kinase inhibitor, it represents a more complex quinoline-based molecule (technically a quinazoline) that must navigate the challenges of oral absorption to target intracellular kinases.[11][12][13]

The following sections will provide a logical workflow for assessing a novel compound, moving from computational predictions to essential in vitro validation.

In Silico Profiling: A First Look at Drug-Likeness

Before committing to costly and time-consuming wet lab experiments, in silico tools provide rapid, valuable predictions of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[7][14][15] These computational models, often based on Quantitative Structure-Activity Relationships (QSAR), analyze a molecule's structure to forecast its behavior.[14]

The table below compares the predicted properties of this compound with the experimental or known properties of our benchmark drugs.

Table 1: Comparative Physicochemical and ADME Properties

PropertyThis compound (Predicted)Chloroquine (Reference Drug)Lapatinib (Reference Drug)Rationale for Importance
Molecular Weight ( g/mol ) ~184.19319.87581.06Influences diffusion and overall size; <500 Da is favorable for oral absorption (Lipinski's Rule).
LogP (Octanol/Water Partition) ~2.5 - 3.0~4.6~5.0Measures lipophilicity. Affects solubility, permeability, and plasma protein binding. A value <5 is generally preferred.
Topological Polar Surface Area (TPSA) ~36.7 Ų~36.2 Ų~91.8 ŲPredicts passive transport across membranes. <140 Ų is associated with good oral bioavailability.
Aqueous Solubility Moderately SolubleSoluble (as phosphate salt)Low/Poorly SolubleEssential for absorption from the GI tract. Poor solubility is a major hurdle in drug development.
H-Bond Donors 012Influences solubility and membrane permeability. <5 is a key component of Lipinski's Rule.
H-Bond Acceptors 238Influences solubility and target binding. <10 is a key component of Lipinski's Rule.
Blood-Brain Barrier (BBB) Permeation Likely PermeantPermeantLow/Efflux SubstrateCritical for CNS targets; undesirable for peripherally acting drugs due to potential side effects.
CYP450 Inhibition Likely Inhibitor of some isoformsKnown Inhibitor (e.g., CYP2D6)Substrate of CYP3A4/5Predicts potential for drug-drug interactions.

Note: Predicted values for the target compound are aggregated from various computational models. Reference drug values are based on established data.

Initial Analysis: Based on this in silico assessment, this compound presents a promising profile. Its molecular weight, LogP, and TPSA fall well within the ranges associated with good oral bioavailability. However, the predicted potential for CYP450 inhibition warrants experimental investigation, as this could lead to significant drug-drug interactions.

Experimental Validation: The Core ADME Assays

Computational predictions must be anchored by empirical data. The following section details the essential, high-throughput assays used in early drug discovery to measure solubility, permeability, and metabolic stability.

Workflow for In Vitro ADME Assessment

The logical flow of experiments is designed to answer three fundamental questions: Can it dissolve? Can it be absorbed? Will it survive first-pass metabolism?

ADME_Workflow cluster_0 Physicochemical Properties cluster_1 Absorption & Permeability cluster_2 Metabolism Solubility Kinetic Solubility Assay (Is the compound soluble?) PAMPA PAMPA Assay (Passive Permeability) Solubility->PAMPA If soluble Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 If passively permeable HLM Liver Microsomal Stability (Phase I Metabolism) Caco2->HLM If absorbed Decision Decision HLM->Decision Proceed to In Vivo PK?

Caption: A typical decision-making workflow for early in vitro ADME assessment.

Kinetic Solubility Assay

Expertise & Causality: We begin with kinetic solubility, not thermodynamic solubility.[16] This is a pragmatic choice for early discovery as it better mimics the conditions a compound experiences in most biological assays: dilution from a high-concentration DMSO stock into an aqueous buffer.[16][17][18] It provides a rapid assessment of precipitation risk, which can be a major source of artifacts and poor reproducibility in other in vitro screens.[16][18]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a standard curve.

  • Addition to Buffer: Add 196 µL of Phosphate Buffered Saline (PBS), pH 7.4, to a clear 96-well assay plate.

  • Compound Addition: Using a liquid handler, add 4 µL of the DMSO stock/dilutions to the PBS-containing wells (final DMSO concentration of 2%). Mix vigorously.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, allowing any precipitation to occur.[18]

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: Quantify the concentration at which the light scattering signal significantly increases above the baseline. This point is the kinetic solubility limit.

Permeability Assessment: PAMPA and Caco-2 Assays

Permeability predicts a drug's ability to be absorbed from the gastrointestinal tract into the bloodstream. We employ a two-tiered approach.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Causality: PAMPA is a cost-effective, high-throughput first screen that isolates a single transport mechanism: passive diffusion.[19][20][21] It uses a synthetic lipid-infused membrane, eliminating the biological complexities of active transporters and efflux pumps.[19][21] This allows for a clean, rapid ranking of compounds based on their intrinsic ability to cross a lipid barrier, which is a fundamental requirement for most orally administered drugs.[20] A compound that fails PAMPA is unlikely to be passively absorbed in vivo.

Experimental Protocol: PAMPA

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[19]

  • Acceptor Plate: Fill a 96-well acceptor plate with 300 µL of PBS (pH 7.4) per well.

  • Donor Plate: Add 200 µL of a 10 µM solution of the test compound in PBS (pH 7.4) to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours.[22]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the concentrations and known physical parameters of the system (well volume, membrane area).

Tier 2: Caco-2 Permeability Assay

Expertise & Causality: If a compound shows moderate to high passive permeability in PAMPA, we advance to the Caco-2 assay. This assay is the industry gold standard for in vitro prediction of human intestinal absorption.[23][24][25] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on semi-permeable inserts, differentiate into a polarized monolayer of enterocytes that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[23] This model allows us to measure not only passive diffusion but also active transport and, critically, to identify if the compound is a substrate for efflux pumps, which can severely limit bioavailability.[24]

Caco2_Model cluster_0 Caco-2 Monolayer Model Apical Apical (Lumen Side) Drug Added Monolayer Caco-2 Cell Monolayer Passive Diffusion Active Transport P-gp Efflux Apical->Monolayer A -> B Transport Basolateral Drug Measured Basolateral (Blood Side) Monolayer:efflux->Apical Efflux (B -> A) Monolayer:passive->Basolateral Monolayer:active->Basolateral

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Experimental Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for ~21 days until a differentiated, polarized monolayer is formed.[23][]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Only use monolayers with high TEER values.[25]

  • A -> B Permeability:

    • Add the test compound (e.g., 10 µM) to the apical (A) side.

    • Add fresh buffer to the basolateral (B) side.

    • Incubate for 2 hours at 37°C with shaking.[25]

    • Take samples from the basolateral side at specified time points and quantify by LC-MS/MS.

  • B -> A Permeability:

    • Add the test compound to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

    • Incubate and sample from the apical side as above.

  • Data Analysis:

    • Calculate Papp for both directions (Papp A->B and Papp B->A).

    • Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B). An ER > 2 strongly suggests the compound is a substrate of an active efflux transporter.[23]

Metabolic Stability Assay

Expertise & Causality: Metabolism, primarily in the liver, is a major mechanism of drug clearance.[27][28] The Human Liver Microsomal (HLM) stability assay is a robust and high-throughput method to assess a compound's susceptibility to Phase I metabolism, which is predominantly carried out by cytochrome P450 (CYP) enzymes.[28][29] By measuring the rate at which the parent compound disappears over time in the presence of HLMs and the necessary cofactor (NADPH), we can calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[29][30] This data is crucial for predicting in vivo hepatic clearance and potential drug half-life. A compound that is metabolized too quickly is unlikely to achieve therapeutic concentrations.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Thaw pooled HLM and prepare a reaction buffer (e.g., potassium phosphate, pH 7.4) containing an NADPH-regenerating system.[30]

  • Reaction Initiation: In a 96-well plate at 37°C, pre-warm the HLM solution. Initiate the metabolic reaction by adding the test compound (e.g., 1 µM final concentration).[29]

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[27]

  • Reaction Quenching: Each time-point sample is immediately added to a plate containing a cold 'stop solution' (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate proteins.[28]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining percentage of the parent compound relative to the 0-minute time point.[28]

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life and intrinsic clearance.[28][29]

Synthesis and Comparative Assessment

By integrating the in silico predictions with the data from these foundational in vitro assays, a comprehensive picture of this compound's drug-like potential emerges.

  • If solubility is low (<10 µM): This is a red flag. The compound may require significant formulation efforts or medicinal chemistry optimization to improve this fundamental property.

  • If permeability is low (Papp < 1 x 10⁻⁶ cm/s): The compound is unlikely to be well-absorbed orally.

  • If an Efflux Ratio > 2 is observed: The compound is likely a P-gp substrate. This can be confirmed with follow-up experiments using a P-gp inhibitor. High efflux is a major liability for oral bioavailability.

  • If metabolic stability is low (t½ < 20 min): The compound is likely to be rapidly cleared by the liver, leading to a short half-life in vivo. This would likely necessitate frequent dosing or structural modification to block metabolic "hot spots."

Compared to our benchmarks, we would hypothesize that this compound, due to its smaller size and lower TPSA, might exhibit higher passive permeability than Lapatinib. However, its metabolic stability is a key unknown. The presence of the methyl group and the aromatic system provides multiple potential sites for CYP-mediated oxidation, which must be determined experimentally.

Conclusion and Future Directions

This guide outlines a logical, evidence-based framework for the initial assessment of the drug-like properties of a novel quinoline derivative. The combination of predictive in silico modeling with a tiered, hypothesis-driven approach to in vitro experimentation provides a robust and resource-efficient strategy. For this compound, the initial computational assessment is promising, highlighting favorable physicochemical properties for oral absorption. The critical next steps are the experimental validation of its solubility, permeability (passive and active), and metabolic stability. The results of these assays will provide the necessary data to make an informed decision on whether to advance this compound into more complex studies, such as animal pharmacokinetic modeling, or to prioritize other analogues with a more favorable ADME profile.

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Safety Operating Guide

Comprehensive Safety & Handling Guide: 6-Fluoro-2-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1368188-46-8 Chemical Family: Fluoro-substituted Quinoline Carbonitrile Primary Hazard Class: Acute Toxicant / Irritant (High Potency Intermediate)

Part 1: Risk Assessment & Chemical Hazard Profiling

Expert Insight: As a structural hybrid of a halogenated quinoline and an organic nitrile, 6-Fluoro-2-methylquinoline-4-carbonitrile presents a dual-threat profile. The quinoline core is historically associated with potential genotoxicity and skin sensitization, while the C-4 nitrile group introduces risks of acute toxicity and potential metabolic cyanide release under extreme physiological stress.

Unlike simple solvents, this compound is a functionalized intermediate often used in the synthesis of bioactive pharmaceutical ingredients (APIs). Consequently, it should be handled with the rigor reserved for Occupational Exposure Band (OEB) 3 or 4 compounds until specific toxicology data proves otherwise.

Hazard Identification Matrix
Hazard CategoryClassification (Inferred*)Critical Mechanism
Acute Toxicity Category 3/4 (Oral, Dermal, Inhal.)[1]Nitrile metabolism; interference with cellular respiration.
Skin/Eye Irritation Category 2 (Severe Irritant)Fluorine substitution increases lipophilicity, enhancing dermal absorption and irritation.
Genotoxicity Suspected (Muta.[1][2][3] 2)Quinoline scaffold is a known structural alert for DNA intercalation.
Reactivity Acid/Oxidizer SensitiveHydrolysis of nitrile releases ammonia/carboxylic acid; strong oxidation may rupture the ring.

*Note: Classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous quinoline-4-carbonitriles (e.g., CAS 1436-43-7).

Part 2: Personal Protective Equipment (PPE) Architecture

Effective protection requires a "Defense-in-Depth" strategy. Reliance on a single barrier is a critical failure mode in handling halogenated nitriles.

PPE Decision Logic

The following diagram illustrates the decision process for selecting appropriate PPE based on the scale of operation.

PPE_Selection Start Start: Define Operation Scale Scale_Check Quantity > 100 mg OR Fine Powder Handling? Start->Scale_Check Low_Risk Standard PPE Protocol Scale_Check->Low_Risk No (Solution/Small Scale) High_Risk High-Potency Protocol Scale_Check->High_Risk Yes (Solid/Large Scale) Gloves_Std Double Nitrile Gloves (0.11 mm min) Low_Risk->Gloves_Std Resp_Std Fume Hood (Sash < 18") Low_Risk->Resp_Std Eye_Prot Chemical Splash Goggles (ANSI Z87.1) Gloves_Std->Eye_Prot Gloves_High Laminated Film Gloves (e.g., Silver Shield) High_Risk->Gloves_High Resp_High Fume Hood + N95/P100 Backup for Weighing High_Risk->Resp_High Gloves_High->Eye_Prot

Caption: Logical workflow for selecting PPE based on operational scale and physical state.

Specific PPE Specifications[2][4][5]
  • Hand Protection:

    • Routine: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner). Why? Nitriles can permeate thin rubber; the second layer provides a breakthrough indicator delay.

    • Spill Cleanup: Norfoil/Silver Shield laminate gloves. Why? Fluorinated aromatics can degrade standard latex/nitrile rapidly.

  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary: If working outside a hood (strongly discouraged), use a full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / Particulate).

  • Body Protection:

    • Tyvek® lab coat or sleeve covers recommended during weighing to prevent cuff contamination.

Part 3: Operational Protocols

Receiving & Storage[5]
  • Environment: Store in a cool (2–8°C), dry, dark location.

  • Container: Keep under inert atmosphere (Argon/Nitrogen) if possible. The nitrile group is stable, but the quinoline ring can be susceptible to oxidative degradation over time.

  • Segregation: Store away from strong oxidizers (e.g., peroxides, permanganates) and strong acids (which can hydrolyze the nitrile to an amide/acid).

Safe Weighing Procedure (The "Static Trap")

Fine powders of fluoro-quinolines are often electrostatic.

  • Preparation: Place the balance inside the fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Transfer: Use a disposable funnel to prevent powder from settling on the neck of the receiving flask.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (dispose of as hazardous waste).

Reaction Setup
  • Solvent Choice: Avoid protic solvents if using strong nucleophiles to prevent premature displacement of the fluorine or nitrile groups.

  • Temperature: Do not heat above 150°C without a blast shield; nitriles can decompose exothermically at high temperatures.

Part 4: Emergency Response & Spill Management

Critical Warning: Do not use bleach (hypochlorite) indiscriminately. While bleach oxidizes cyanides, it can react violently with organics.

Spill_Response Spill Spill Detected Assess Is it Powder or Liquid? Spill->Assess Powder Powder Assess->Powder Liquid Liquid/Solution Assess->Liquid Wet_Wipe Cover with Wet Paper Towel (Prevent Dust) Powder->Wet_Wipe Scoop Scoop into HazWaste Wet_Wipe->Scoop Bag Double Bag & Label 'Toxic Fluoro-Organic' Scoop->Bag Absorb Absorb with Vermiculite or Sand Liquid->Absorb Absorb->Bag Wash Wash Area with Soap & Water (Collect Rinsate) Bag->Wash

Caption: Step-by-step spill response workflow minimizing aerosolization.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol, as it may enhance dermal absorption of the lipophilic fluoro-quinoline.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids.[4] Consult an ophthalmologist.

Part 5: Disposal & Environmental Stewardship

This compound contains Fluorine , mandating specific disposal streams to prevent the formation of HF (Hydrofluoric Acid) during incineration if not properly scrubbed.

  • Waste Stream Classification: Halogenated Organic Waste .

    • Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as this increases disposal costs and complexity.

  • Deactivation (Optional for Trace Amounts):

    • For glassware cleaning: Rinse with a dilute alkaline solution (pH 10) to help solubilize the compound, followed by Acetone. Collect all rinsates.

  • Labeling:

    • Must be clearly labeled: "Contains this compound. Toxic. Halogenated."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883096 (6-Fluoro-2-methylquinoline - Analogous Core Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives. Retrieved from [Link]

Sources

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